molecular formula C7H2F3N B15556061 2,4,6-Trifluorobenzonitrile-15N

2,4,6-Trifluorobenzonitrile-15N

カタログ番号: B15556061
分子量: 158.09 g/mol
InChIキー: HTKFGTCCOJIUIK-KHWBWMQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,6-Trifluorobenzonitrile-15N is a useful research compound. Its molecular formula is C7H2F3N and its molecular weight is 158.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H2F3N

分子量

158.09 g/mol

IUPAC名

2,4,6-trifluoro(15N)benzonitrile

InChI

InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H/i11+1

InChIキー

HTKFGTCCOJIUIK-KHWBWMQUSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trifluorobenzonitrile-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 2,4,6-Trifluorobenzonitrile-¹⁵N is limited. This guide provides a comprehensive overview based on the known properties of the unlabeled compound and established principles of ¹⁵N isotopic labeling. The experimental protocols and predicted data are illustrative and should be adapted and validated in a laboratory setting.

Introduction

2,4,6-Trifluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its trifluorinated phenyl ring offers unique electronic properties, influencing molecular interactions and metabolic stability, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of a stable ¹⁵N isotope into the nitrile group provides a powerful tool for mechanistic studies, reaction tracking, and metabolic pathway elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] This guide details the known chemical properties of 2,4,6-Trifluorobenzonitrile and provides a framework for the synthesis and analysis of its ¹⁵N-labeled analogue.

Core Chemical Properties

The introduction of a ¹⁵N isotope primarily affects the molecular weight of the compound. Other physicochemical properties are expected to be very similar to the unlabeled analogue.

Table 1: Physicochemical Properties of 2,4,6-Trifluorobenzonitrile

PropertyValueSource
Molecular Formula C₇H₂F₃N[3]
Molecular Weight (unlabeled) 157.09 g/mol [3]
Molecular Weight (¹⁵N-labeled) 158.09 g/mol (calculated)N/A
Melting Point 59-63 °C[3]
Appearance Solid[3]
SMILES Fc1cc(F)c(C#N)c(F)c1[3]
InChI Key HTKFGTCCOJIUIK-UHFFFAOYSA-N[3]

Synthesis and Isotopic Labeling

Proposed Synthetic Pathway

The synthesis would involve the diazotization of 2,4,6-trifluoroaniline (B1293507) followed by a reaction with a ¹⁵N-labeled cyanide source, such as copper(I) cyanide-¹⁵N or potassium cyanide-¹⁵N.

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Cyanation (Sandmeyer Reaction) cluster_product Final Product 2,4,6-Trifluoroaniline 2,4,6-Trifluoroaniline Diazonium Salt Diazonium Salt 2,4,6-Trifluoroaniline->Diazonium Salt 1. NaNO2, HCl 0-5 °C NaNO2, HCl NaNO2, HCl 2,4,6-Trifluorobenzonitrile-15N This compound Diazonium Salt->this compound 2. CuCN-15N CuCN-15N CuCN-15N

Caption: Proposed synthesis of 2,4,6-Trifluorobenzonitrile-¹⁵N.

General Experimental Protocol: Sandmeyer Reaction for ¹⁵N-Labeling
  • Diazotization: Dissolve 2,4,6-trifluoroaniline in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution or suspension of ¹⁵N-labeled copper(I) cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling to control the temperature.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The product can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 2,4,6-Trifluorobenzonitrile-¹⁵N.

Spectroscopic and Analytical Characterization

The primary methods for confirming the identity and isotopic enrichment of 2,4,6-Trifluorobenzonitrile-¹⁵N are NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be identical to the unlabeled compound, showing signals corresponding to the two aromatic protons.

  • ¹³C NMR: The carbon spectrum will be similar to the unlabeled compound. The carbon of the nitrile group will exhibit a coupling to the ¹⁵N nucleus.

  • ¹⁹F NMR: The fluorine NMR spectrum should be identical to the unlabeled compound.

  • ¹⁵N NMR: This is the key technique for confirming isotopic incorporation. The ¹⁵N chemical shift for nitriles typically appears in the range of -140 to -120 ppm relative to liquid ammonia.[5] Computational prediction methods can provide a more precise estimate of the chemical shift.[6][7]

Table 2: Predicted NMR Data for 2,4,6-Trifluorobenzonitrile-¹⁵N

NucleusPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling
¹H~7.0-7.5Triplet
¹³C (C-CN)~115Doublet (due to ¹J(¹⁵N-¹³C))
¹⁹F~ -100 to -110Complex multiplets
¹⁵N~ -130 (relative to NH₃)Singlet
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 158, which is one mass unit higher than the unlabeled compound (m/z 157). The fragmentation pattern is expected to be similar to the unlabeled compound, with key fragments potentially including the loss of HCN or F.[8][9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

MS_Analysis This compound This compound Molecular Ion [M]+ Molecular Ion [M]+ This compound->Molecular Ion [M]+ Ionization (EI) Fragment Ions Fragment Ions Molecular Ion [M]+->Fragment Ions Fragmentation

Caption: Mass spectrometry analysis workflow.

Reactivity and Applications in Drug Development

The reactivity of 2,4,6-Trifluorobenzonitrile is dominated by the electron-withdrawing nature of the fluorine atoms and the nitrile group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[10] This makes it a versatile precursor for the synthesis of more complex molecules.

The ¹⁵N label serves as a tracer to follow the fate of the nitrogen atom in chemical reactions and biological systems.

Potential Applications
  • Mechanistic Studies: The ¹⁵N label can be used to track the nitrile group in reactions, providing insights into reaction mechanisms.

  • Metabolic Studies: In a biological context, 2,4,6-Trifluorobenzonitrile-¹⁵N can be used to study the metabolic fate of the nitrile group. This is particularly relevant in drug development, where understanding a compound's metabolism is crucial.[11]

  • Quantitative Analysis: The labeled compound can serve as an internal standard for the accurate quantification of the unlabeled drug candidate in biological matrices using LC-MS.[]

Applications cluster_apps Applications Compound This compound Mechanistic_Studies Mechanistic Studies Compound->Mechanistic_Studies Metabolic_Studies Metabolic Fate Tracking Compound->Metabolic_Studies Quantitative_Analysis Internal Standard in Bioanalysis Compound->Quantitative_Analysis

Caption: Key applications of ¹⁵N-labeled 2,4,6-Trifluorobenzonitrile.

Safety and Handling

2,4,6-Trifluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. The ¹⁵N isotope is stable and non-radioactive.

Conclusion

While specific experimental data for 2,4,6-Trifluorobenzonitrile-¹⁵N is not widely published, its chemical properties and reactivity can be confidently predicted based on the well-characterized unlabeled analogue and the principles of isotopic labeling. The incorporation of a ¹⁵N label provides a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug metabolism, enabling detailed mechanistic and quantitative studies. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the preparation and characterization of this important research chemical.

References

Synthesis of ¹⁵N Labeled 2,4,6-Trifluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two robust synthetic pathways for the preparation of ¹⁵N labeled 2,4,6-Trifluorobenzonitrile, a valuable isotopically labeled building block in pharmaceutical and agrochemical research. The guide provides comprehensive experimental protocols, quantitative data, and logical workflow diagrams to facilitate its synthesis and application in drug development and metabolic studies.

Introduction

2,4,6-Trifluorobenzonitrile serves as a key intermediate in the synthesis of various biologically active molecules. The incorporation of a ¹⁵N isotope into its nitrile group provides a powerful tool for researchers, enabling advanced analytical studies such as quantitative NMR (qNMR) and mass spectrometry-based metabolic profiling. This guide outlines two primary synthetic strategies: the dehydration of a ¹⁵N-labeled amide and the Sandmeyer reaction utilizing a ¹⁵N-labeled cyanide source.

Synthetic Pathways

Two principal routes for the synthesis of ¹⁵N labeled 2,4,6-Trifluorobenzonitrile are presented below. Each pathway offers distinct advantages and considerations for the modern research laboratory.

Route 1: Dehydration of ¹⁵N-2,4,6-Trifluorobenzamide

This pathway involves a three-step sequence starting from the commercially available 2,4,6-trifluorobenzoic acid. The key step is the introduction of the ¹⁵N label via amidation with ¹⁵N-ammonia.

Logical Workflow for Route 1

Route 1: Amide Dehydration A 2,4,6-Trifluorobenzoic Acid B 2,4,6-Trifluorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C ¹⁵N-2,4,6-Trifluorobenzamide B->C ¹⁵NH₃ D ¹⁵N-2,4,6-Trifluorobenzonitrile C->D Dehydrating Agent (e.g., P₄O₁₀, PCl₅)

Figure 1: Reaction scheme for the synthesis of ¹⁵N-2,4,6-Trifluorobenzonitrile via amide dehydration.

Route 2: Sandmeyer Reaction of 2,4,6-Trifluoroaniline (B1293507)

This alternative route utilizes the commercially available 2,4,6-trifluoroaniline and introduces the ¹⁵N label in the final step using a ¹⁵N-labeled cyanide salt. The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring.

Logical Workflow for Route 2

Route 2: Sandmeyer Reaction A 2,4,6-Trifluoroaniline B 2,4,6-Trifluorobenzene Diazonium Salt A->B NaNO₂, H⁺ C ¹⁵N-2,4,6-Trifluorobenzonitrile B->C Cu¹⁵CN

Figure 2: Reaction scheme for the synthesis of ¹⁵N-2,4,6-Trifluorobenzonitrile via the Sandmeyer reaction.

Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic route. All operations involving isotopically labeled materials and hazardous reagents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Route 1: Detailed Protocol

Step 1: Synthesis of 2,4,6-Trifluorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trifluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 2,4,6-trifluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of ¹⁵N-2,4,6-Trifluorobenzamide

  • Dissolve the crude 2,4,6-trifluorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ¹⁵N-labeled ammonia (B1221849) gas (commercially available) through the solution or add a solution of ¹⁵N-ammonia in an appropriate solvent (e.g., dioxane) dropwise. An excess of ammonia (typically 2-3 equivalents) is used to neutralize the HCl byproduct.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ¹⁵N-2,4,6-trifluorobenzamide.

  • The product can be purified by recrystallization or column chromatography.

Step 3: Dehydration of ¹⁵N-2,4,6-Trifluorobenzamide

  • In a dry round-bottom flask, combine the purified ¹⁵N-2,4,6-trifluorobenzamide (1.0 eq) and a dehydrating agent such as phosphorus pentoxide (P₄O₁₀, 1.5-2.0 eq) or phosphorus pentachloride (PCl₅, 1.1 eq).

  • Heat the mixture under vacuum or an inert atmosphere. The reaction temperature will vary depending on the chosen dehydrating agent but is typically in the range of 150-250 °C.

  • The product, ¹⁵N-2,4,6-trifluorobenzonitrile, can be isolated by distillation directly from the reaction mixture.

  • Alternatively, the reaction can be performed in a high-boiling inert solvent, and the product isolated by extraction and subsequent purification.

  • Purify the final product by distillation or column chromatography.

Route 2: Detailed Protocol

Step 1: Diazotization of 2,4,6-Trifluoroaniline

  • In a beaker, dissolve 2,4,6-trifluoroaniline (1.0 eq) in a mixture of a mineral acid (e.g., HCl or H₂SO₄, 3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which will turn blue in the presence of excess nitrous acid).

Step 2: Sandmeyer Reaction with Cu¹⁵CN

  • In a separate flask, prepare a solution of copper(I) ¹⁵N-cyanide (Cu¹⁵CN, 1.2 eq) in a suitable solvent (e.g., aqueous potassium ¹⁵N-cyanide solution). Copper(I) ¹⁵N-cyanide is commercially available from suppliers of stable isotopes.

  • Cool the Cu¹⁵CN solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the Cu¹⁵CN solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ¹⁵N-2,4,6-trifluorobenzonitrile by distillation or column chromatography.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of ¹⁵N labeled 2,4,6-Trifluorobenzonitrile. The values are based on literature precedents for similar substrates and should be considered as representative.

Table 1: Reagents and Expected Yields for Route 1

StepStarting MaterialReagent(s)SolventTemperature (°C)Time (h)Expected Yield (%)
12,4,6-Trifluorobenzoic acidSOCl₂ (or (COCl)₂)Neat or DCMReflux2-4>95 (crude)
22,4,6-Trifluorobenzoyl chloride¹⁵NH₃DCM or THF0 to RT3-680-95
3¹⁵N-2,4,6-TrifluorobenzamideP₄O₁₀ or PCl₅Neat or High-boiling solvent150-2501-370-90

Table 2: Reagents and Expected Yields for Route 2

StepStarting MaterialReagent(s)SolventTemperature (°C)Time (h)Expected Yield (%)
12,4,6-TrifluoroanilineNaNO₂, H⁺Water0-50.5>95 (in solution)
22,4,6-Trifluorobenzene Diazonium SaltCu¹⁵CNWater0 to 601-360-80

Table 3: Spectroscopic Data for 2,4,6-Trifluorobenzonitrile

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~7.0-7.2 ppm (t, aromatic CH)
¹³C NMR (CDCl₃)Aromatic carbons: ~100-165 ppm (with C-F coupling), Nitrile carbon: ~115 ppm
¹⁹F NMR (CDCl₃)Resonances corresponding to the three fluorine atoms
¹⁵N NMR (CDCl₃)Expected chemical shift for an aromatic nitrile is in the range of -130 to -150 ppm (relative to CH₃NO₂). The exact shift will be influenced by the fluorine substituents.
IR (KBr, cm⁻¹)ν(C≡N) ~2230-2240 cm⁻¹
Mass Spec. (EI)M⁺ peak corresponding to the mass of the ¹⁵N-labeled compound.

Safety and Handling

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle in a fume hood and wear appropriate protective gear.

  • ¹⁵N-Ammonia is a gas that is toxic and corrosive. Use in a well-ventilated fume hood and follow all safety protocols for handling compressed gases.[1][2][3][4][5]

  • Cyanide salts (including Cu¹⁵CN) are highly toxic. Handle with extreme caution in a fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.[6][7][8][9] Have an appropriate cyanide antidote kit readily available.

  • Diazonium salts can be explosive when isolated in a dry state. It is recommended to use them in solution immediately after their preparation.

This technical guide provides a comprehensive overview for the synthesis of ¹⁵N labeled 2,4,6-Trifluorobenzonitrile. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available resources, always prioritizing safety.

References

An In-depth Technical Guide to the Physical Characteristics of 2,4,6-Trifluorobenzonitrile-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,4,6-Trifluorobenzonitrile-¹⁵N, a stable isotope-labeled compound of significant interest in pharmaceutical and agrochemical research. The strategic incorporation of the ¹⁵N isotope offers a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and quantifying the compound in complex biological matrices. This document details its physical properties, provides generalized experimental protocols for its synthesis and characterization, and visualizes key analytical workflows.

Core Physical and Chemical Properties

Table 1: General Physical and Chemical Properties

PropertyValue (for 2,4,6-Trifluorobenzonitrile)Value (for 2,4,6-Trifluorobenzonitrile-¹⁵N)
Molecular Formula C₇H₂F₃NC₇H₂F₃¹⁵N
Molecular Weight 157.09 g/mol 158.09 g/mol
Appearance White to off-white crystalline powderExpected to be a white to off-white crystalline powder
Melting Point 59-63 °CExpected to be in a similar range (59-63 °C)
Boiling Point 179 °C[1]Expected to be very close to 179 °C
Solubility Soluble in various organic solvents[1]Expected to be soluble in various organic solvents

Table 2: Spectroscopic and Structural Identifiers

IdentifierValue (for 2,4,6-Trifluorobenzonitrile)
CAS Number 96606-37-0
InChI Key HTKFGTCCOJIUIK-UHFFFAOYSA-N
SMILES FC1=CC(F)=C(C#N)C(F)=C1

Synthesis and Isotopic Labeling

The synthesis of 2,4,6-Trifluorobenzonitrile-¹⁵N would typically involve the introduction of the ¹⁵N isotope at a late stage of the synthesis of the unlabeled compound or by utilizing a ¹⁵N-labeled starting material. A plausible synthetic route could be adapted from known methods for synthesizing benzonitriles, such as the Sandmeyer reaction using a ¹⁵N-labeled cyanide source or a metal-catalyzed cyanation.

Generalized Synthetic Protocol via Sandmeyer-type Reaction

This protocol is a generalized procedure and may require optimization.

  • Diazotization of 2,4,6-Trifluoroaniline (B1293507): Dissolve 2,4,6-trifluoroaniline in an appropriate acidic solution (e.g., HCl/H₂O) and cool to 0-5 °C. Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Cyanation with ¹⁵N-labeled Cyanide: In a separate flask, prepare a solution of a ¹⁵N-labeled cyanide salt, such as potassium cyanide (K¹⁵CN) or copper(I) cyanide (Cu¹⁵CN), in a suitable solvent.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often catalyzed by copper salts. The mixture is then typically heated to drive the reaction to completion, resulting in the formation of 2,4,6-Trifluorobenzonitrile-¹⁵N.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method such as column chromatography or recrystallization to yield pure 2,4,6-Trifluorobenzonitrile-¹⁵N.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 2,4,6-Trifluoroaniline 2,4,6-Trifluoroaniline Diazotization Diazotization 2,4,6-Trifluoroaniline->Diazotization NaNO2 NaNO2 NaNO2->Diazotization K15CN K¹⁵CN Sandmeyer_Reaction Sandmeyer-type Reaction K15CN->Sandmeyer_Reaction Diazotization->Sandmeyer_Reaction Diazonium salt Crude_Product Crude 2,4,6-Trifluorobenzonitrile-¹⁵N Sandmeyer_Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure 2,4,6-Trifluorobenzonitrile-¹⁵N Purification->Final_Product

Caption: Generalized workflow for the synthesis of 2,4,6-Trifluorobenzonitrile-¹⁵N.

Experimental Protocols for Characterization

The characterization of 2,4,6-Trifluorobenzonitrile-¹⁵N relies on a combination of spectroscopic techniques to confirm its identity, purity, and the successful incorporation of the ¹⁵N isotope.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of the labeled compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

  • Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Expected Results: The mass spectrum of 2,4,6-Trifluorobenzonitrile-¹⁵N is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z corresponding to 158.09. This is a one-mass-unit shift compared to the unlabeled compound (m/z 157.09). The isotopic pattern will also be distinct.

Mass_Spec_Comparison cluster_unlabeled Unlabeled Compound cluster_labeled ¹⁵N-Labeled Compound node_unlabeled 2,4,6-Trifluorobenzonitrile (C₇H₂F₃N) ms_unlabeled Mass Spectrum [M]⁺ at m/z ~157.09 node_unlabeled->ms_unlabeled ms_labeled Mass Spectrum [M]⁺ at m/z ~158.09 node_labeled 2,4,6-Trifluorobenzonitrile-¹⁵N (C₇H₂F₃¹⁵N) node_labeled->ms_labeled

Caption: Expected mass shift in the mass spectrum of the ¹⁵N-labeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and confirming the position of the isotopic label.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: The ¹H NMR spectrum is expected to be very similar to the unlabeled compound, showing signals corresponding to the aromatic protons.

  • ¹³C NMR: The ¹³C NMR spectrum will also be similar to the unlabeled compound. The carbon of the nitrile group (C≡N) may show coupling to the ¹⁵N nucleus, resulting in a doublet.

  • ¹⁵N NMR: This is the key experiment to confirm the presence and chemical environment of the ¹⁵N isotope. A single resonance is expected in the region characteristic of nitriles. Due to the low gyromagnetic ratio of ¹⁵N, this experiment may require a longer acquisition time or the use of a ¹⁵N-enriched sample.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will show signals corresponding to the three fluorine atoms, and their coupling patterns can provide further structural confirmation. A reference to the ¹⁹F NMR of the unlabeled compound is available[2].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Expected Results: The IR spectrum will be dominated by the characteristic vibrations of the functional groups. The C≡N stretching vibration, typically observed around 2230 cm⁻¹, may show a slight shift to a lower wavenumber in the ¹⁵N-labeled compound due to the heavier isotope. The C-F stretching vibrations will also be prominent in the fingerprint region.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of synthesized 2,4,6-Trifluorobenzonitrile-¹⁵N.

Characterization_Workflow cluster_nmr NMR Analyses Start Synthesized 2,4,6-Trifluorobenzonitrile-¹⁵N MS Mass Spectrometry (MS) Start->MS Confirm MW & Isotopic Enrichment NMR NMR Spectroscopy Start->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Start->IR Functional Group Analysis Purity Purity Assessment (e.g., HPLC, GC) Start->Purity Final Characterized Compound H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR N_NMR ¹⁵N NMR NMR->N_NMR F_NMR ¹⁹F NMR NMR->F_NMR Final_Conclusion Final Report and Data Archiving

Caption: Comprehensive workflow for the characterization of 2,4,6-Trifluorobenzonitrile-¹⁵N.

Applications in Research and Development

2,4,6-Trifluorobenzonitrile-¹⁵N serves as a valuable tool in drug discovery and development for:

  • Metabolic Studies: Tracing the metabolic fate of a drug candidate in vitro and in vivo.

  • Mechanism of Action Studies: Elucidating the mechanism by which a compound exerts its biological effect.

  • Quantitative Analysis: Acting as an internal standard for accurate quantification of the unlabeled drug in biological samples using mass spectrometry-based methods.

  • NMR Structural Studies: Aiding in the structural determination of drug-target complexes.

This guide provides a foundational understanding of the physical characteristics and analytical methodologies for 2,4,6-Trifluorobenzonitrile-¹⁵N. Researchers are encouraged to adapt and optimize the described protocols to suit their specific experimental needs.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Trifluorobenzonitrile-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4,6-Trifluorobenzonitrile-¹⁵N. Due to the limited availability of direct experimental data for this specific isotopologue, this document focuses on providing a robust theoretical framework, predicted spectroscopic values based on data from the unlabeled compound and related ¹⁵N-labeled molecules, and detailed experimental protocols to enable researchers to acquire and analyze this data.

2,4,6-Trifluorobenzonitrile is a fluorinated aromatic compound with applications in medicinal chemistry and materials science. The incorporation of a ¹⁵N isotope in the nitrile group serves as a valuable tool for spectroscopic studies, offering a unique handle for NMR spectroscopy and subtly altering vibrational and rotational spectra, which can provide deeper insights into molecular structure, dynamics, and intermolecular interactions.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,4,6-Trifluorobenzonitrile-¹⁵N. These predictions are based on experimental data for the unlabeled 2,4,6-Trifluorobenzonitrile and established principles of isotopic effects.

Table 1: Predicted ¹⁵N NMR Spectroscopic Data

ParameterPredicted Value (ppm)SolventReferencing
¹⁵N Chemical Shift (δ)-110 to -130CDCl₃Nitromethane

Note: The predicted chemical shift range is based on data for other substituted benzonitriles.[1] The exact chemical shift will be influenced by the solvent and the specific electronic environment created by the fluorine atoms.

Table 2: Predicted Vibrational Spectroscopy Data (IR and Raman)

Vibrational ModePredicted Frequency (cm⁻¹) for C-¹⁴NPredicted Frequency (cm⁻¹) for C-¹⁵NExpected Isotopic Shift (cm⁻¹)
C≡N Stretch~2240~2210~ -30
C-C-N Bend~550~545~ -5
Ring-CN Stretch~1180~1175~ -5

Note: The C≡N stretching frequency is the most significantly affected by ¹⁵N substitution due to the direct involvement of the nitrogen atom in this vibrational mode. The predicted shift is based on the principles of isotopic substitution, where the heavier isotope leads to a decrease in the vibrational frequency.[2][3]

Table 3: Predicted Rotational Spectroscopy Data

ParameterPredicted Value for C-¹⁴NPredicted Value for C-¹⁵N
Rotational Constant A (MHz)~1500Slightly smaller
Rotational Constant B (MHz)~800Slightly smaller
Rotational Constant C (MHz)~520Slightly smaller
¹⁴N Nuclear Quadrupole Coupling Constant (χaa)~ -4 MHz0

Note: The substitution of ¹⁴N with ¹⁵N will lead to a small decrease in the rotational constants due to the increase in mass. A significant change will be the absence of nuclear quadrupole coupling for the ¹⁵N nucleus (spin I=1/2) compared to the ¹⁴N nucleus (spin I=1), simplifying the fine structure of the rotational transitions.[4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data for 2,4,6-Trifluorobenzonitrile-¹⁵N are provided below.

1. Synthesis of 2,4,6-Trifluorobenzonitrile-¹⁵N

A plausible synthetic route for the preparation of 2,4,6-Trifluorobenzonitrile-¹⁵N would involve the Sandmeyer reaction using a ¹⁵N-labeled cyanide source.

Synthesis 2,4,6-Trifluoroaniline (B1293507) 2,4,6-Trifluoroaniline Diazonium Salt Diazonium Salt 2,4,6-Trifluoroaniline->Diazonium Salt 1. NaNO2, HCl 2. 0-5 °C 2,4,6-Trifluorobenzonitrile-15N This compound Diazonium Salt->this compound Cu15CN

Figure 1: Proposed synthetic pathway for 2,4,6-Trifluorobenzonitrile-¹⁵N.

Protocol:

  • Diazotization: Dissolve 2,4,6-trifluoroaniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide-¹⁵N (Cu¹⁵CN). Add the cold diazonium salt solution to the Cu¹⁵CN solution. The reaction is often heated to facilitate the displacement of the diazonium group with the ¹⁵N-labeled cyanide.

  • Workup and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2,4,6-Trifluorobenzonitrile-¹⁵N.

2. NMR Spectroscopy

¹⁵N NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2,4,6-Trifluorobenzonitrile-¹⁵N in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁵N nuclei.

  • Data Acquisition: Acquire the ¹⁵N NMR spectrum using a standard pulse program. A reference standard, such as nitromethane, should be used for accurate chemical shift referencing.[1] Due to the low gyromagnetic ratio of ¹⁵N and its long relaxation times, a long acquisition time with a sufficient relaxation delay may be necessary to obtain a good signal-to-noise ratio.

¹⁹F and ¹³C NMR Spectroscopy: These spectra should also be acquired to confirm the structure of the compound and to observe any subtle changes in the chemical shifts or coupling constants due to the ¹⁵N isotope.

3. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For solution-state analysis, dissolve the sample in a suitable solvent that has minimal absorption in the region of interest (e.g., CCl₄).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Sample Preparation: The solid sample can be placed directly in the path of the laser. For solution-state measurements, a concentrated solution in a suitable solvent can be used.

  • Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum.

4. Rotational Spectroscopy

  • Instrument: A pulsed-jet Fourier transform microwave (FTMW) spectrometer is ideal for high-resolution rotational spectroscopy of this molecule.

  • Sample Introduction: The solid sample of 2,4,6-Trifluorobenzonitrile-¹⁵N is heated to generate a sufficient vapor pressure. This vapor is then seeded into a carrier gas (e.g., Argon) and expanded through a nozzle into a vacuum chamber, creating a supersonic jet of cooled molecules.

  • Data Acquisition: The molecules in the jet are irradiated with a short microwave pulse. The subsequent free induction decay (FID) is detected and Fourier transformed to obtain the rotational spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2,4,6-Trifluorobenzonitrile-¹⁵N.

Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (15N, 19F, 13C) Purification->NMR Vibrational Vibrational Spectroscopy (IR, Raman) Purification->Vibrational Rotational Rotational Spectroscopy (FTMW) Purification->Rotational Structure Structure Confirmation NMR->Structure Isotope_Effects Analysis of Isotopic Effects Vibrational->Isotope_Effects Rotational->Isotope_Effects Quantum_Chem Comparison with Quantum Chemical Calculations Structure->Quantum_Chem Isotope_Effects->Quantum_Chem

Figure 2: Logical workflow for the spectroscopic analysis of 2,4,6-Trifluorobenzonitrile-¹⁵N.

This comprehensive approach, combining synthesis with multiple spectroscopic techniques and theoretical calculations, will provide a detailed understanding of the molecular properties of 2,4,6-Trifluorobenzonitrile-¹⁵N, which is valuable for its application in various fields of chemical research.

References

Technical Guide: 2,4,6-Trifluorobenzonitrile-¹⁵N for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of 2,4,6-Trifluorobenzonitrile-¹⁵N, a specialized isotopically labeled compound with significant potential in modern drug discovery. This document details its procurement, a robust synthetic protocol for its preparation, and its utility in advanced screening methodologies such as Fragment-Based Drug Discovery (FBDD) via Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized in tables, and key processes are visualized using logical diagrams.

Introduction

2,4,6-Trifluorobenzonitrile is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of fluorine atoms enhances molecular properties such as lipophilicity and metabolic stability, making it an attractive scaffold in medicinal chemistry. The incorporation of a stable isotope, Nitrogen-15 (¹⁵N), into the nitrile group transforms this molecule into a powerful probe for advanced analytical techniques.

¹⁵N-labeling is instrumental in NMR-based studies, allowing researchers to track the molecule's interaction with biological targets with high sensitivity and low background interference. This is particularly advantageous in Fragment-Based Drug Discovery (FBDD), where the detection of weak binding events between small fragments and a protein target is critical.

Commercial Availability

2,4,6-Trifluorobenzonitrile-¹⁵N is a highly specialized chemical and is not widely available from major chemical suppliers. It is offered by companies specializing in stable isotope-labeled compounds and custom synthesis. Clearsynth, a notable supplier in this field, lists the compound in their catalog.[2] Researchers are advised to contact the supplier directly for pricing, purity, and availability, as these details are typically provided upon request.

Table 1: Commercial Supplier for 2,4,6-Trifluorobenzonitrile-¹⁵N

SupplierProduct NameCatalog NumberMolecular FormulaNotes
Clearsynth2,4,6-Trifluorobenzonitrile-¹⁵NCS-T-102568[2]C₇H₂F₃¹⁵NStock status, purity, and available quantities available upon inquiry.[2]

Synthesis Protocol

While commercially available through specialized sources, in-house synthesis may be required for specific research needs or custom enrichment levels. A reliable method for the synthesis of ¹⁵N-labeled benzonitriles is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from the corresponding aniline.[3]

This protocol describes a plausible method for the synthesis of 2,4,6-Trifluorobenzonitrile-¹⁵N starting from the readily available 2,4,6-Trifluoroaniline (B1293507).[4]

Proposed Synthetic Workflow

The synthesis is a two-step process involving the diazotization of 2,4,6-trifluoroaniline followed by a Sandmeyer reaction with a ¹⁵N-labeled cyanide source.

A 2,4,6-Trifluoroaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Reactant C 2,4,6-Trifluorobenzene diazonium chloride (in situ) B->C Forms Intermediate D Sandmeyer Reaction (Cu¹⁵CN or K¹⁵CN) C->D Reacts with E 2,4,6-Trifluorobenzonitrile-¹⁵N D->E Produces F Workup & Purification (Extraction, Chromatography) E->F Undergoes G Final Product F->G Yields

Synthetic workflow for 2,4,6-Trifluorobenzonitrile-¹⁵N.
Detailed Experimental Protocol

Materials:

  • 2,4,6-Trifluoroaniline (CAS: 363-81-5)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Copper(I) Cyanide-¹⁵N (Cu¹⁵CN) or Potassium Cyanide-¹⁵N (K¹⁵CN)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (B109758) (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Step 1: Diazotization of 2,4,6-Trifluoroaniline

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1.0 equivalent of 2,4,6-Trifluoroaniline in aqueous HCl at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C. The formation of the diazonium salt solution is complete when a positive test on starch-iodide paper is observed. This solution should be used immediately in the next step.

  • Step 2: Sandmeyer Reaction with ¹⁵N-Cyanide

    • In a separate flask, prepare a solution or suspension of the ¹⁵N-labeled cyanide source (e.g., 1.2 equivalents of Cu¹⁵CN or K¹⁵CN) in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Step 3: Workup and Purification

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude 2,4,6-Trifluorobenzonitrile-¹⁵N by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the final, pure compound.

Safety Note: This procedure involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application in Fragment-Based Drug Discovery (FBDD)

The primary application for a ¹⁵N-labeled fragment like 2,4,6-Trifluorobenzonitrile-¹⁵N is in NMR-based screening for drug discovery. Specifically, it can be used in protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique is a powerful method for identifying fragment binding and mapping the binding site on a protein target.[5][6]

FBDD Experimental Workflow using ¹H-¹⁵N HSQC

The workflow involves preparing a uniformly ¹⁵N-labeled protein target and then observing changes in its NMR spectrum upon the addition of the fragment compound.

cluster_prep Preparation cluster_screen NMR Screening cluster_analysis Data Analysis cluster_outcome Outcome A Express & Purify ¹⁵N-Labeled Protein Target C Acquire Reference ¹H-¹⁵N HSQC Spectrum (Protein only) A->C B Prepare Fragment Library (including ¹⁵N-TFB) D Add Fragment Compound (e.g., 2,4,6-TFB-¹⁵N) B->D F Overlay & Compare Spectra C->F E Acquire ¹H-¹⁵N HSQC Spectrum (Protein + Fragment) D->E E->F G Identify Chemical Shift Perturbations (CSPs) F->G H Binding Hit? G->H I Map Binding Site on Protein H->I Yes K No Significant CSPs: Non-binder H->K No J Determine Binding Affinity (Kd) I->J

Workflow for an FBDD screen using protein-observed NMR.

In this workflow, each peak in the ¹H-¹⁵N HSQC spectrum corresponds to a specific amide backbone nitrogen-hydrogen pair in the protein. When a fragment binds to the protein, it perturbs the local chemical environment of nearby amino acid residues. This causes a change in the position of the corresponding peaks (a Chemical Shift Perturbation, or CSP). By identifying which peaks have shifted, researchers can map the fragment's binding site on the protein's surface. The ¹⁵N label on the fragment itself is not directly observed in this experiment but is crucial for other ligand-observed NMR techniques that can complement this workflow.

Conclusion

2,4,6-Trifluorobenzonitrile-¹⁵N is a valuable tool for researchers in drug development. While its commercial availability is limited to specialized suppliers, its synthesis is achievable through established chemical methods like the Sandmeyer reaction. Its true power lies in its application as a probe in sophisticated analytical techniques, most notably in NMR-based FBDD, where it enables the precise identification and characterization of fragment-target interactions, thereby accelerating the hit-to-lead optimization process.

References

Isotopic Enrichment of 2,4,6-Trifluorobenzonitrile-¹⁵N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isotopic enrichment of 2,4,6-trifluorobenzonitrile (B12505) with ¹⁵N. This labeled compound is a valuable tool in pharmaceutical research and development, serving as a tracer in metabolic studies, a standard in quantitative bioanalytical assays, and a probe in mechanistic investigations. The strategic incorporation of fluorine atoms and the ¹⁵N-labeled nitrile group offers enhanced properties for various analytical applications.

Introduction

2,4,6-Trifluorobenzonitrile is a fluorinated aromatic compound increasingly utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Isotopic labeling with stable isotopes like ¹⁵N is a critical technique in drug discovery and development, enabling precise tracking and quantification of molecules in complex biological systems without the complications of radioactivity. This guide details two primary strategies for the synthesis of 2,4,6-Trifluorobenzonitrile-¹⁵N: de novo synthesis and late-stage isotopic exchange.

Synthetic Strategies for ¹⁵N Enrichment

Two principal pathways are presented for the synthesis of 2,4,6-Trifluorobenzonitrile-¹⁵N: a classical de novo approach starting from a fluorinated aniline (B41778) and a modern late-stage isotopic exchange method on the pre-formed benzonitrile.

Method 1: De Novo Synthesis via Sandmeyer Reaction

This approach builds the ¹⁵N-labeled molecule from precursors, introducing the isotopic label at a specific step. The key transformation is the Sandmeyer reaction, which converts an aryl diazonium salt, derived from an aniline, into an aryl nitrile.

Experimental Workflow:

de_novo_synthesis cluster_synthesis De Novo Synthesis of 2,4,6-Trifluorobenzonitrile (Unlabeled) cluster_labeling ¹⁵N-Labeling via Sandmeyer Reaction TFB 1,3,5-Trifluorobenzene LiTFB 2,4,6-Trifluorophenyllithium TFB->LiTFB Lithiation LDA Lithium Diisopropylamide (LDA) THF THF, -78 °C Aldehyde 2,4,6-Trifluorobenzaldehyde LiTFB->Aldehyde Formylation DMF Dimethylformamide (DMF) Oxime 2,4,6-Trifluorobenzaldehyde Oxime Aldehyde->Oxime Oximation NH2OH Hydroxylamine Unlabeled_Product 2,4,6-Trifluorobenzonitrile Oxime->Unlabeled_Product Dehydration Dehydrating_Agent Dehydrating Agent (e.g., Ac₂O) Aniline 2,4,6-Trifluoroaniline (B1293507) Diazonium 2,4,6-Trifluorobenzenediazonium Chloride Aniline->Diazonium Diazotization Diazotization NaNO₂, HCl, 0-5 °C Labeled_Product 2,4,6-Trifluorobenzonitrile-¹⁵N Diazonium->Labeled_Product Sandmeyer Cyanation CuCN15 Cu¹⁵CN

Workflow for De Novo Synthesis and ¹⁵N-Labeling.

Experimental Protocol:

Step 1: Synthesis of 2,4,6-Trifluoroaniline (Precursor)

A potential route to the unlabeled 2,4,6-trifluorobenzonitrile starts from 1,3,5-trifluorobenzene. This involves lithiation followed by formylation to yield 2,4,6-trifluorobenzaldehyde. The aldehyde is then converted to an oxime, which upon dehydration, yields the benzonitrile. For the ¹⁵N-labeling via the Sandmeyer reaction, the key precursor is 2,4,6-trifluoroaniline, which is commercially available.

Step 2: Diazotization of 2,4,6-Trifluoroaniline

  • Dissolve 2,4,6-trifluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting solution for 30 minutes to ensure complete formation of the 2,4,6-trifluorobenzenediazonium chloride solution.

Step 3: Sandmeyer Cyanation with Cu¹⁵CN

  • In a separate flask, prepare a solution of copper(I) ¹⁵N-cyanide (Cu¹⁵CN, 1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the Cu¹⁵CN solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion.

  • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 2,4,6-trifluorobenzonitrile-¹⁵N.

Method 2: Late-Stage Nickel-Catalyzed Isotopic Exchange

This modern approach allows for the introduction of the ¹⁵N label at a late stage of the synthesis, using the unlabeled 2,4,6-trifluorobenzonitrile as the starting material. This is particularly advantageous for complex molecules. The method relies on a nickel-catalyzed exchange of the nitrile group with a labeled cyanide source.

Experimental Workflow:

late_stage_exchange cluster_exchange Nickel-Catalyzed ¹⁵N Isotopic Exchange Unlabeled_Product 2,4,6-Trifluorobenzonitrile Labeled_Product 2,4,6-Trifluorobenzonitrile-¹⁵N Unlabeled_Product->Labeled_Product Isotopic Exchange Reagents Ni(COD)₂ / Ligand (e.g., PMe₃) BPh₃, NMP, 80 °C ZnCN15 Zn(¹⁵CN)₂

Workflow for Late-Stage ¹⁵N Isotopic Exchange.

Experimental Protocol:

  • In an inert atmosphere glovebox, add 2,4,6-trifluorobenzonitrile (1.0 eq), zinc ¹⁵N-cyanide (Zn(¹⁵CN)₂, 1.2 eq), a nickel(0) precatalyst such as Ni(COD)₂ (0.2 eq), a phosphine (B1218219) ligand like trimethylphosphine (B1194731) (PMe₃, 0.4 eq), and a Lewis acid such as triphenylborane (B1294497) (BPh₃, 0.8 eq) to a reaction vial.

  • Add a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 18-24 hours.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2,4,6-trifluorobenzonitrile-¹⁵N.

Quantitative Data

Table 1: Analogous Isotopic Enrichment Data for Aryl Nitriles

MethodIsotopeSubstrateLabeled SourceCatalyst/ReagentsIsotopic Enrichment (%)Yield (%)Reference
Nickel-Catalyzed Exchange¹³C4-MethoxybenzonitrileZn(¹³CN)₂NiCl₂(PMe₃)₂, AlMe₃, NMP7360[1]
Nickel-Catalyzed Exchange¹³C4-MethoxybenzonitrileZn(¹³CN)₂Ni(COD)DQ, PMe₃, BPh₃, NMP5891[1]
Nickel-Catalyzed Exchange¹³CLetrozoleZn(¹³CN)₂NiCl₂(PMe₃)₂, AlMe₃, NMP7175[1]

Based on these results for ¹³C, it is reasonable to expect high levels of ¹⁵N incorporation using similar protocols. The efficiency of the Sandmeyer reaction is generally high, and isotopic enrichment is primarily dependent on the isotopic purity of the Cu¹⁵CN starting material.

Characterization of 2,4,6-Trifluorobenzonitrile-¹⁵N

Confirmation of ¹⁵N incorporation and determination of the enrichment level can be achieved through mass spectrometry and ¹⁵N NMR spectroscopy.

Mass Spectrometry:

  • Principle: The mass of the ¹⁵N-labeled molecule will be one mass unit higher than the unlabeled compound. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion and its isotopic pattern.

  • Expected Observation: The mass spectrum of 2,4,6-trifluorobenzonitrile-¹⁵N will show a molecular ion peak at m/z corresponding to C₇H₂F₃¹⁵N, which is approximately 158.09. The relative intensities of the M and M+1 peaks will be altered compared to the natural abundance compound, allowing for the calculation of isotopic enrichment.[2][3]

¹⁵N NMR Spectroscopy:

  • Principle: The ¹⁵N nucleus is NMR active (spin = 1/2) and provides a direct method to observe the labeled nitrogen atom. The chemical shift is sensitive to the electronic environment.

  • Expected Observation: A single resonance in the ¹⁵N NMR spectrum will confirm the presence of the label. The chemical shift for benzonitriles typically appears in a characteristic region. Furthermore, coupling between the ¹⁵N nucleus and adjacent ¹³C nuclei (¹J(¹⁵N-¹³C)) can be observed in the ¹³C NMR spectrum of the labeled compound, appearing as a doublet for the nitrile carbon. This coupling constant provides definitive evidence of labeling.[4] For benzonitriles, the one-bond ¹³C-¹⁵N coupling constant is typically around 17-18 Hz.[4]

Conclusion

The isotopic enrichment of 2,4,6-trifluorobenzonitrile with ¹⁵N can be effectively achieved through both de novo synthesis and late-stage isotopic exchange methodologies. The choice of method will depend on the specific research needs, the availability of starting materials, and the complexity of the target molecule if 2,4,6-trifluorobenzonitrile is a fragment of a larger structure. The Sandmeyer reaction offers a reliable, high-yield route when the aniline precursor is accessible. The nickel-catalyzed isotopic exchange provides a powerful tool for late-stage labeling, minimizing synthetic steps and handling of isotopically labeled intermediates. Both approaches yield a valuable product for advancing drug discovery and development programs. Proper analytical characterization using mass spectrometry and ¹⁵N NMR is essential to confirm the identity and isotopic purity of the final compound.

References

A Guide to 15N Stable Isotope Labeling: From Natural Abundance to Advanced Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stable isotope of nitrogen, ¹⁵N, serves as a powerful and versatile tool across a multitude of scientific disciplines, from fundamental biological research to the forefront of drug discovery and development. Its non-radioactive nature and unique physical properties allow for the safe and precise tracing of nitrogen-containing molecules, providing unparalleled insights into complex biological processes. This technical guide provides a comprehensive overview of the natural abundance of ¹⁵N, the principles of ¹⁵N-labeled compounds, and their application in key experimental protocols.

Understanding ¹⁵N: Natural Abundance and Key Properties

Nitrogen, a fundamental constituent of life, is predominantly found as the ¹⁴N isotope, with ¹⁵N existing at a much lower natural abundance. This disparity forms the basis of ¹⁵N labeling studies, where the introduction of ¹⁵N-enriched compounds allows for their differentiation from their naturally abundant counterparts.

Property¹⁴N¹⁵N
Natural Abundance ~99.63%[1][2]~0.37%[1][2]
Nuclear Spin (I) 11/2
Quadrupole Moment YesNo
NMR Sensitivity (relative to ¹H) LowVery Low (but sharp signals)

The key distinction for many applications lies in their nuclear properties. The spin-1 nucleus of ¹⁴N possesses a quadrupole moment, which leads to broad and often difficult-to-interpret signals in Nuclear Magnetic Resonance (NMR) spectroscopy. In contrast, the spin-1/2 nucleus of ¹⁵N does not have a quadrupole moment, resulting in sharp, well-resolved NMR signals, making it ideal for detailed structural and dynamic studies, despite its lower intrinsic sensitivity.[3]

¹⁵N-Labeled Compounds: A Toolkit for Modern Research

The power of ¹⁵N lies in its incorporation into a vast array of molecules, from simple metabolic precursors to complex biologics. These labeled compounds serve as tracers that can be monitored using analytical techniques such as Mass Spectrometry (MS) and NMR spectroscopy.

Synthesis of ¹⁵N-Labeled Compounds:

  • Chemical Synthesis: Direct incorporation of ¹⁵N-containing reagents into a chemical synthesis route.

  • Biosynthesis: Culturing microorganisms or cells in media where the sole nitrogen source is a ¹⁵N-labeled compound (e.g., ¹⁵NH₄Cl), leading to the incorporation of ¹⁵N into all nitrogen-containing biomolecules.

Typical Enrichment Levels:

The degree of ¹⁵N enrichment in a labeled compound is a critical parameter that influences experimental design and sensitivity.

ApplicationTypical ¹⁵N Enrichment
NMR Spectroscopy >95%, often >98%
Mass Spectrometry (Quantitative Proteomics) >95% for accurate quantification
Metabolic Tracing Varies depending on the experiment, can be lower

Higher enrichment levels are generally preferred to maximize the signal from the labeled molecule and minimize interference from the naturally abundant isotopes. For quantitative proteomics, high enrichment is crucial for accurate determination of protein turnover and expression levels.[4]

Analytical Techniques for ¹⁵N Detection and Quantification

The ability to distinguish between ¹⁴N and ¹⁵N is paramount. Two primary analytical techniques dominate the field:

TechniquePrincipleSensitivity for ¹⁵NKey Advantages
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio. The 1-dalton mass difference between ¹⁴N and ¹⁵N is easily resolved.HighHigh throughput, excellent for quantification of relative abundance (e.g., in proteomics).
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. The different nuclear spin of ¹⁵N provides distinct and sharp signals.Low at natural abundance, significantly enhanced with enrichment.Provides detailed structural and dynamic information about molecules in their native state.

While MS offers superior sensitivity for detecting low amounts of ¹⁵N-labeled material, NMR provides invaluable structural and functional context. The choice of technique depends on the specific research question.

Key Experimental Protocols Utilizing ¹⁵N Labeling

The versatility of ¹⁵N labeling has led to its integration into a wide range of experimental workflows. Below are detailed protocols for three key applications.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy for the quantitative analysis of proteomes.[1][2][5][6] It allows for the direct comparison of protein abundance between two or three different cell populations.

Methodology:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • One population (the "light" sample) is grown in standard culture medium.

    • The other population (the "heavy" sample) is grown in a medium where one or more essential amino acids (typically lysine (B10760008) and arginine) are replaced with their ¹⁵N and/or ¹³C-labeled counterparts.

    • Cells are cultured for a sufficient number of doublings (typically >5) to ensure near-complete incorporation of the labeled amino acids into the proteome (>99%).[2]

  • Sample Mixing and Protein Extraction:

    • After experimental treatment, the "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio based on cell number or total protein content.

    • Proteins are extracted from the mixed cell lysate.

  • Protein Digestion and Mass Spectrometry:

    • The mixed protein sample is digested into peptides, typically using trypsin.

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • For each peptide, the mass spectrometer will detect a pair of signals corresponding to the "light" (¹⁴N) and "heavy" (¹⁵N) forms.

    • The ratio of the intensities of these two signals directly reflects the relative abundance of the protein in the two original cell populations.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light "Light" Cells (Standard Medium) Mix Mix Cells (1:1 Ratio) Light->Mix Heavy "Heavy" Cells (¹⁵N-Amino Acid Medium) Heavy->Mix Extract Protein Extraction Mix->Extract Digest Tryptic Digestion Extract->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification) LCMS->Data

SILAC Experimental Workflow

Pulse-Chase Analysis of Protein Turnover

Pulse-chase experiments using ¹⁵N labeling are a cornerstone for studying the dynamics of protein synthesis and degradation.

Methodology:

  • Pulse Phase (Labeling):

    • Cells or organisms are exposed to a medium containing a ¹⁵N-labeled precursor (e.g., ¹⁵N-amino acids) for a defined period. This "pulse" labels newly synthesized proteins.

  • Chase Phase (Removal of Label):

    • The ¹⁵N-labeled medium is replaced with a medium containing the corresponding unlabeled (¹⁴N) precursor.

    • This "chase" allows the labeled protein population to be tracked over time as it is degraded and replaced by newly synthesized, unlabeled proteins.

  • Sample Collection and Analysis:

    • Samples are collected at various time points during the chase period.

    • Proteins are extracted, digested, and analyzed by LC-MS/MS.

  • Data Analysis:

    • The ratio of the "heavy" (¹⁵N) to "light" (¹⁴N) forms of each peptide is determined at each time point.

    • The decay of the "heavy" signal over time provides a direct measure of the protein's degradation rate and allows for the calculation of its half-life.[5][7][8][9]

¹⁵N Tracing of Glutamine Metabolism in Cancer Cells

Cancer cells often exhibit altered metabolic pathways, with glutamine metabolism playing a central role in providing nitrogen for the synthesis of nucleotides and other essential biomolecules. ¹⁵N tracing is a powerful technique to dissect these metabolic fluxes.[10][11][12][13]

Methodology:

  • Cell Culture and Labeling:

    • Cancer cells are cultured in a medium containing ¹⁵N-labeled glutamine (e.g., [α-¹⁵N]glutamine or [amide-¹⁵N]glutamine).

  • Metabolite Extraction:

    • After a defined incubation period, metabolites are extracted from the cells.

  • Metabolite Analysis:

    • The extracted metabolites are analyzed by LC-MS or GC-MS to determine the incorporation of ¹⁵N into various downstream metabolites, such as other amino acids (e.g., glutamate, alanine, proline) and nucleotide precursors.[11]

  • Flux Analysis:

    • The pattern and extent of ¹⁵N labeling in different metabolites provide a detailed map of the active metabolic pathways and allow for the quantification of metabolic fluxes.

Glutamine_Metabolism cluster_0 Extracellular cluster_1 Intracellular Gln_ext ¹⁵N-Glutamine Gln_int ¹⁵N-Glutamine Gln_ext->Gln_int Transport Glu ¹⁵N-Glutamate Gln_int->Glu Glutaminase Nucleotides ¹⁵N-Nucleotides Gln_int->Nucleotides Nucleotide Synthesis aKG α-Ketoglutarate Glu->aKG Glutamate Dehydrogenase Other_AA Other ¹⁵N-Amino Acids (e.g., Proline, Aspartate) Glu->Other_AA Transaminases TCA Cycle TCA Cycle aKG->TCA Cycle Other_AA->Nucleotides

Tracing ¹⁵N in Glutamine Metabolism

Applications in Drug Development

The insights gained from ¹⁵N labeling studies have significant implications for drug development:

  • Target Identification and Validation: By elucidating metabolic pathways critical for disease progression, ¹⁵N tracing can help identify and validate novel drug targets.

  • Mechanism of Action Studies: Understanding how a drug candidate perturbs specific metabolic or signaling pathways is crucial for its development. ¹⁵N labeling can provide direct evidence of a drug's on-target and off-target effects.

  • Pharmacodynamics and Biomarker Discovery: ¹⁵N-based methods can be used to monitor the metabolic response to drug treatment, aiding in the identification of pharmacodynamic biomarkers to assess drug efficacy.

  • Personalized Medicine: By characterizing the metabolic phenotype of individual patients, ¹⁵N tracing has the potential to guide personalized treatment strategies.

Conclusion

The use of ¹⁵N-labeled compounds, from simple amino acids to complex proteins, has revolutionized our ability to probe the intricate workings of biological systems. The methodologies outlined in this guide, from quantitative proteomics to metabolic flux analysis, provide researchers and drug development professionals with a powerful arsenal (B13267) to address fundamental biological questions and accelerate the development of new therapeutics. As analytical technologies continue to advance in sensitivity and resolution, the applications of ¹⁵N stable isotope labeling are poised to expand even further, promising new discoveries and innovations in the years to come.

References

An In-depth Technical Guide to Fluorinated Benzonitriles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among the various fluorinated scaffolds, fluorinated benzonitriles have emerged as a particularly valuable motif in the design of a diverse range of therapeutic agents.

The benzonitrile (B105546) moiety itself is a versatile pharmacophore, capable of participating in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The addition of fluorine atoms to the benzene (B151609) ring can profoundly influence the electronic properties of the nitrile group and the aromatic system, leading to enhanced binding affinity, improved metabolic stability, and altered membrane permeability. This guide provides a comprehensive overview of the role of fluorinated benzonitriles in medicinal chemistry, with a focus on their application as enzyme inhibitors and anticancer agents.

The Role of Fluorine in Modulating Molecular Properties

The introduction of fluorine into a benzonitrile scaffold can bring about several beneficial changes:

  • Enhanced Potency and Selectivity: Fluorine's high electronegativity can alter the electron distribution within the molecule, leading to more favorable interactions with the target protein. This can result in increased binding affinity and, in some cases, improved selectivity for the desired target over off-targets.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability often translates to a longer in vivo half-life and improved bioavailability.

  • Modulation of Lipophilicity: Fluorine substitution can either increase or decrease the lipophilicity of a molecule, depending on its position and the overall molecular context. This allows for fine-tuning of the molecule's solubility and permeability properties.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through steric and electronic effects, which can be crucial for optimal binding to the target.

Fluorinated Benzonitriles as Enzyme Inhibitors

Fluorinated benzonitriles have shown significant promise as inhibitors of several important enzyme classes, including Janus kinases (JAKs) and dipeptidyl peptidase-4 (DPP-4).

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. Several fluorinated benzonitrile-containing compounds have been developed as potent and selective JAK inhibitors.

Ruxolitinib , a fluorinated benzonitrile derivative, is a potent inhibitor of JAK1 and JAK2 and is approved for the treatment of myelofibrosis and polycythemia vera. The nitrile group plays a crucial role in its binding to the hinge region of the kinase domain.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. A number of fluorinated benzonitriles have been investigated as DPP-4 inhibitors. The nitrile group in these inhibitors often forms a covalent or reversible covalent bond with the catalytic serine residue in the active site of the enzyme.

Fluorinated Benzonitriles as Anticancer Agents

In addition to their role as enzyme inhibitors, fluorinated benzonitriles have demonstrated direct anticancer activity against various cancer cell lines. The mechanisms of action are diverse and can include induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule dynamics.

Data Presentation

Table 1: Inhibitory Activity of Fluorinated Benzonitriles against Janus Kinases (JAKs)
CompoundTarget(s)IC50 (nM)Reference
Ruxolitinib JAK13.3[1]
JAK22.8[1]
Abrocitinib JAK129[2]
JAK2803[2]
JAK3>10000[2]
TYK21250[2]
Fedratinib JAK23[2]
JAK2 (V617F)3[2]
Compound 23a JAK172[3]
JAK2>1000[3]
JAK3>1000[3]
TYK2860[3]
Table 2: Inhibitory Activity of Fluorinated Benzonitriles against Dipeptidyl Peptidase-4 (DPP-4)
CompoundInhibition TypeKi (µM)IC50 (nM)Reference
Omarigliptin Competitive, Reversible0.00081.6[4]
2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile (l-3 isomer) Competitive7.69-[5]
2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile (u-3 isomer) Competitive6.03-[5]
Table 3: Anticancer Activity of Selected Fluorinated Benzonitriles
CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated Chalcone 2a HepG2 (Liver)67.51[6]
Fluorinated Acridone (B373769) 9c Various0.13 - 26[7]
5-FU-BA (Cocrystal) SW480 (Colon)6.47[2]

Experimental Protocols

Synthesis of Ruxolitinib (A Fluorinated Benzonitrile JAK Inhibitor)

This protocol describes a key step in a convergent synthesis of Ruxolitinib, focusing on the Suzuki coupling to form the core structure.[1]

Step: Suzuki Coupling of (R)-3-cyclopentyl-3-(4-bromo-1H-pyrazol-1-yl)propanenitrile with a Protected Pyrrolopyrimidine Boronic Acid Derivative

Materials:

  • (R)-3-cyclopentyl-3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

  • Protected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add (R)-3-cyclopentyl-3-(4-bromo-1H-pyrazol-1-yl)propanenitrile (1 equivalent), the protected pyrrolopyrimidine boronic acid derivative (1.2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Degas the solvent mixture (e.g., Dioxane/water 4:1) by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude coupled product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected Ruxolitinib precursor.

Biological Evaluation: In Vitro JAK2 Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of JAK2 and the inhibitory potential of test compounds.

Materials:

  • Recombinant Human JAK2 enzyme

  • PTK Substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (dissolved in DMSO)

  • 96-well white opaque plates

Procedure:

  • Prepare serial dilutions of the test compounds and a known JAK2 inhibitor (e.g., Ruxolitinib) in DMSO.

  • In a 96-well plate, add 2.5 µL of the diluted compounds to the respective wells. For "Positive Control" and "Blank" wells, add 2.5 µL of DMSO.

  • Prepare a Master Mix containing Kinase Assay Buffer, ATP, and PTK substrate.

  • Add 12.5 µL of the Master Mix to each well.

  • Prepare a solution of recombinant JAK2 enzyme in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 10 µL of the diluted JAK2 enzyme to the "Positive Control" and test compound wells. Add 10 µL of Kinase Assay Buffer to the "Blank" wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes.

  • Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Biological Evaluation: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the activity of DPP-4 and the inhibitory potential of test compounds.

Materials:

  • Recombinant Human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well black microplate, add the following to triplicate wells:

    • Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of solvent (DMSO).

    • Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (DMSO).

    • Test Compound: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.

    • Positive Control: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control dilution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Prepare the DPP-4 substrate solution in Assay Buffer.

  • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Subtract the average slope of the blank wells from all other wells. Calculate the percent inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.

Biological Evaluation: Anticancer Activity (MTT Assay)

This protocol describes the MTT assay to assess the cytotoxic effects of fluorinated benzonitriles on cancer cell lines.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT receptor->stat 5. STAT Recruitment cytokine Cytokine cytokine->receptor 1. Binding p_jak P-JAK jak->p_jak 3. Autophosphorylation p_stat P-STAT p_jak->receptor p_jak->stat 6. STAT Phosphorylation dimer STAT Dimer p_stat->dimer 7. Dimerization nucleus Nucleus dimer->nucleus 8. Translocation gene Target Gene Transcription nucleus->gene 9. Gene Expression ruxolitinib Ruxolitinib (Fluorinated Benzonitrile) ruxolitinib->jak Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Drug_Discovery_Workflow Fluorinated Benzonitrile Drug Discovery Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase target_id Target Identification (e.g., Kinase, Protease) assay_dev Assay Development (Biochemical & Cellular) target_id->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt candidate Candidate Selection lead_opt->candidate preclinical In Vivo Efficacy & Safety Studies candidate->preclinical ind IND-Enabling Studies preclinical->ind clinical clinical ind->clinical Clinical Trials

Caption: A generalized workflow for the discovery of fluorinated benzonitrile drugs.

References

The Role of ¹⁵N Labeling in NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies of ¹⁵N isotopic labeling in Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed to serve as a technical resource for researchers and professionals in the fields of biochemistry, structural biology, and drug discovery, offering detailed insights into how ¹⁵N labeling is leveraged to elucidate molecular structure, dynamics, and interactions.

Introduction to ¹⁵N Labeling in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides atomic-level information about the structure, dynamics, and interactions of molecules in solution. However, the direct observation of the most abundant nitrogen isotope, ¹⁴N, is hampered by its nuclear spin of 1, which results in a quadrupole moment leading to broad spectral lines and low resolution.[1] The stable isotope ¹⁵N, with a nuclear spin of 1/2, does not have a quadrupole moment, resulting in sharper, well-resolved peaks in NMR spectra, making it ideal for high-resolution studies of nitrogen-containing molecules.[1][2]

The primary challenge with ¹⁵N is its low natural abundance of only 0.368%.[3] To overcome this, isotopic labeling is employed, where organisms, typically bacteria like Escherichia coli, are grown in media containing a ¹⁵N-enriched nitrogen source, such as ¹⁵NH₄Cl.[4][5] This process incorporates the ¹⁵N isotope into the biomolecules of interest, most notably proteins, making them amenable to a wide array of powerful NMR experiments.

Principles of ¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy operates on the same fundamental principles of magnetic resonance as other forms of NMR. When placed in a strong magnetic field, ¹⁵N nuclei align either with or against the field. Radiofrequency pulses are used to excite these nuclei, and the subsequent relaxation back to their equilibrium state is detected. The frequency at which a nucleus resonates, its chemical shift, is highly sensitive to its local electronic environment, providing a unique fingerprint for each nitrogen atom in a molecule.[2][6]

One of the most significant advantages of ¹⁵N labeling is its use in multidimensional NMR experiments, particularly heteronuclear experiments that correlate the ¹⁵N nucleus with its attached proton (¹H). The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of biomolecular NMR, producing a two-dimensional spectrum with peaks corresponding to each N-H pair in a protein, primarily the backbone amides.[7][8][9] This provides a powerful tool for protein structure determination, dynamics studies, and interaction mapping.[2][7]

Quantitative Data in ¹⁵N NMR

The utility of ¹⁵N NMR is underpinned by a range of quantifiable parameters that provide detailed insights into molecular properties.

Table 1: Nuclear Properties of Nitrogen Isotopes
Property¹⁴N¹⁵N
Natural Abundance (%)99.6320.368
Nuclear Spin (I)11/2
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹)1.9337792-2.71261804
Quadrupole Moment (10⁻²⁸ m²)2.044 x 10⁻²0
Resonance Frequency at 11.744T (MHz)36.11850.664
Relative Sensitivity (vs. ¹H)1.01 x 10⁻³1.04 x 10⁻³
Absolute Sensitivity (vs. ¹H)1.01 x 10⁻³3.85 x 10⁻⁶

Data sourced from IMSERC, Northwestern University.[3]

Table 2: Typical ¹⁵N Chemical Shift Ranges of Common Functional Groups
Functional GroupChemical Shift Range (ppm, relative to NH₃)
Amines (Aliphatic)0 to -60
Amines (Aromatic)-20 to -80
Amides-250 to -280
Nitriles-100 to -140
Nitro Compounds-10 to +20
Pyridines-50 to -120
Pyrroles-200 to -240

Data compiled from various sources.[6][7][10]

Table 3: Typical One-Bond ¹H-¹⁵N Coupling Constants
Molecular Context¹J(¹⁵N, ¹H) (Hz)
Peptide Backbone Amide~92
Tryptophan Indole Nε-Hε~135
Arginine Guanidinium Nε-Hε~90
Histidine Imidazole Nδ1-H & Nε2-H~90-100

Data sourced from various NMR literature.[11][12]

Experimental Protocols

Uniform ¹⁵N Labeling of Proteins in E. coli

This protocol describes the general steps for producing a uniformly ¹⁵N-labeled protein using E. coli expression systems.

Workflow for Uniform ¹⁵N Protein Labeling

G cluster_prep Preparation cluster_culture Culturing cluster_expression Expression & Harvest transform Transform E. coli with expression vector plate Plate on minimal medium plates transform->plate incubate_plate Incubate overnight at 37°C plate->incubate_plate inoculate_starter Inoculate 5 mL M9 minimal medium with a single colony incubate_plate->inoculate_starter grow_starter Grow overnight at 37°C inoculate_starter->grow_starter inoculate_large Inoculate 1 L of M9 medium containing ¹⁵NH₄Cl grow_starter->inoculate_large grow_large Grow culture to OD₆₀₀ ≈ 0.8–1.0 inoculate_large->grow_large induce Induce protein expression (e.g., with IPTG) grow_large->induce culture_expression Continue culturing for 2-12 hours induce->culture_expression harvest Harvest cells by centrifugation culture_expression->harvest store Store cell pellet at -20°C or proceed to purification harvest->store

Caption: Workflow for uniform ¹⁵N protein labeling in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal medium components

  • ¹⁵NH₄Cl (the sole nitrogen source)

  • Glucose (or other carbon source)

  • Appropriate antibiotics

  • Inducing agent (e.g., IPTG)

Methodology:

  • Transformation: Transform the E. coli expression strain with the plasmid carrying the gene of interest. Plate the transformed cells on M9 minimal medium agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.[13]

  • Starter Culture: Inoculate a single colony into 5-10 mL of M9 minimal medium containing the appropriate antibiotic and ¹⁵NH₄Cl. Grow the starter culture overnight at 37°C with shaking.[13][14]

  • Large-Scale Culture: Inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source and the appropriate antibiotic) with the overnight starter culture. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.[5][13]

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).[14]

  • Expression: Continue to culture the cells for a further 2-12 hours at a suitable temperature (e.g., 18-30°C) to allow for protein expression.[13]

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C).[15]

  • Storage: The cell pellet can be stored at -20°C or -80°C until required for protein purification.[13]

2D ¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N HSQC is a fundamental experiment for ¹⁵N-labeled proteins, providing a fingerprint of the protein's backbone and certain sidechains.

Workflow for a ¹H-¹⁵N HSQC Experiment

G cluster_setup Sample & Spectrometer Setup cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis sample_prep Prepare ¹⁵N-labeled protein sample in NMR buffer spectrometer_setup Insert sample, lock, tune, and shim sample_prep->spectrometer_setup calibrate_pulses Calibrate ¹H and ¹⁵N pulse widths spectrometer_setup->calibrate_pulses load_params Load HSQC pulse program and parameters calibrate_pulses->load_params set_params Set spectral widths, offsets, and number of scans load_params->set_params acquire_data Start data acquisition (zg) set_params->acquire_data process_fid Process the raw data (FID) with Fourier transform (xfb) acquire_data->process_fid phase_spectrum Phase the 2D spectrum process_fid->phase_spectrum analyze_spectrum Analyze the resulting ¹H-¹⁵N correlation spectrum phase_spectrum->analyze_spectrum

Caption: General workflow for acquiring a ¹H-¹⁵N HSQC spectrum.

Methodology:

  • Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein at a suitable concentration (typically 0.1-1 mM) in an appropriate NMR buffer. The buffer should contain 5-10% D₂O for the spectrometer's lock system.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the D₂O signal, and tune and match the probe for both the ¹H and ¹⁵N frequencies. Perform shimming to optimize the magnetic field homogeneity.[16]

  • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N channels.[16]

  • Experiment Setup: Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gp on Bruker spectrometers).[16][17] Set the appropriate spectral widths and offsets for both the ¹H and ¹⁵N dimensions to cover all expected signals. Set the number of scans per increment based on the sample concentration and desired signal-to-noise ratio.[18]

  • Acquisition: Start the experiment. The acquisition time can range from minutes to several hours depending on the sample and desired resolution.[9]

  • Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed. This involves Fourier transformation in both dimensions, phasing, and baseline correction to obtain the final 2D spectrum.[16]

3D HNCO Experiment

The 3D HNCO experiment is a triple-resonance experiment that correlates the amide proton (¹Hⁿ) and nitrogen (¹⁵N) of one residue with the carbonyl carbon (¹³C') of the preceding residue. This is a crucial experiment for sequential backbone resonance assignment in proteins.[15][19][20]

Methodology:

  • Sample Preparation: A uniformly ¹⁵N and ¹³C double-labeled protein sample is required.[19]

  • Spectrometer Setup: Similar to the HSQC experiment, the sample is inserted, locked, tuned (for ¹H, ¹³C, and ¹⁵N), and shimmed.[19]

  • Pulse Calibration: Calibrate the 90° pulse widths for ¹H, ¹³C, and ¹⁵N.[4]

  • Experiment Setup: Load a 3D HNCO pulse program (e.g., hncogp3d on Bruker spectrometers).[4][19] Set the spectral widths and offsets for the ¹H, ¹⁵N, and ¹³C dimensions.

  • Acquisition: The acquisition of a 3D experiment is significantly longer than a 2D experiment and can take from several hours to days.

  • Processing: The 3D FID is processed by Fourier transformation in all three dimensions to generate the final 3D spectrum.

¹⁵N Relaxation Experiments for Protein Dynamics

¹⁵N relaxation experiments are used to probe the dynamics of the protein backbone on a wide range of timescales. The most common experiments measure the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the heteronuclear Nuclear Overhauser Effect (NOE).[1][21][22][23]

Methodology:

  • Experiment Series: A series of 2D ¹H-¹⁵N HSQC-based experiments are recorded with varying relaxation delays.[22]

  • R₁ Measurement: A set of spectra is acquired with different delays for the recovery of the ¹⁵N magnetization along the z-axis. The decay of the peak intensities is then fit to an exponential function to determine the R₁ rate for each residue.

  • R₂ Measurement: A set of spectra is acquired with different delays during which the ¹⁵N magnetization is in the transverse plane. The decay of peak intensities is fit to determine the R₂ rate. This rate is sensitive to slower motions, including chemical exchange.[1]

  • Heteronuclear NOE: Two spectra are recorded, one with and one without proton saturation during a relaxation delay. The ratio of the peak intensities in the two spectra gives the NOE value, which provides information about fast internal motions (ps-ns timescale).[22]

Applications in Drug Discovery and Development

¹⁵N labeling in conjunction with NMR spectroscopy is a powerful tool in modern drug discovery.

Ligand Binding and Fragment Screening

The ¹H-¹⁵N HSQC spectrum of a protein is highly sensitive to changes in the chemical environment of the backbone amides. When a ligand binds to a protein, the chemical shifts of the residues in and around the binding site will be perturbed. This phenomenon, known as Chemical Shift Perturbation (CSP), is widely used to screen for small molecule fragments that bind to a protein target and to map the binding site.[24][25][26][27]

Logical Flow of a ¹⁵N HSQC-based Ligand Titration Experiment

G start Start record_ref Record ¹H-¹⁵N HSQC of free ¹⁵N-protein start->record_ref add_ligand Add a small amount of unlabeled ligand record_ref->add_ligand record_bound Record ¹H-¹⁵N HSQC of protein-ligand mixture add_ligand->record_bound compare_spectra Compare spectra and identify chemical shift perturbations (CSPs) record_bound->compare_spectra more_ligand More ligand to add? compare_spectra->more_ligand more_ligand->add_ligand Yes plot_csp Plot CSPs vs. ligand concentration more_ligand->plot_csp No fit_curve Fit binding curve to determine Kd plot_csp->fit_curve map_binding_site Map residues with significant CSPs onto the protein structure fit_curve->map_binding_site end End map_binding_site->end

Caption: Workflow for ligand binding analysis using ¹⁵N HSQC.

By titrating a ligand into a solution of ¹⁵N-labeled protein and recording a series of HSQC spectra, a binding curve can be generated by plotting the chemical shift changes as a function of the ligand concentration. Fitting this curve allows for the determination of the dissociation constant (Kd), which quantifies the binding affinity.[28][29]

Investigating Signaling Pathways

¹⁵N NMR can be used to study the structural and dynamic changes in proteins that are part of complex signaling pathways. For example, the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cell proliferation and often dysregulated in cancer, has been investigated using NMR.[30][31][32][33] By selectively labeling components of this pathway, researchers can gain insights into the conformational changes that occur upon ligand binding and receptor dimerization, providing a more dynamic picture of signal transduction than can be obtained from static crystal structures.[30]

Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: A simplified representation of the EGFR signaling cascade.

Conclusion

¹⁵N isotopic labeling is an indispensable tool in modern NMR spectroscopy, enabling detailed investigations of the structure, dynamics, and interactions of proteins and other biomolecules. From fundamental studies of protein folding and dynamics to the forefront of drug discovery, the ability to overcome the limitations of the naturally abundant ¹⁴N isotope has opened up a vast landscape of experimental possibilities. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize ¹⁵N labeling in their work, driving forward our understanding of complex biological systems at the molecular level.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Trifluorobenzonitrile-¹⁵N in ¹⁵N NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential uses and experimental protocols for 2,4,6-Trifluorobenzonitrile-¹⁵N in ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines its prospective applications as a chemical shift reference, a molecular probe for interaction studies, and a standard for quantitative ¹⁵N NMR, complete with detailed experimental procedures and data presentation.

Introduction to 2,4,6-Trifluorobenzonitrile-¹⁵N

2,4,6-Trifluorobenzonitrile-¹⁵N is a specialized, isotopically labeled compound designed for advanced ¹⁵N NMR studies. The presence of the ¹⁵N nucleus, which has a spin of 1/2, allows for the acquisition of sharp, high-resolution NMR signals, overcoming the challenges associated with the quadrupolar ¹⁴N isotope. The trifluorinated phenyl ring provides unique electronic properties and potential for studying interactions involving fluorinated moieties, which are increasingly important in medicinal chemistry and materials science.

Key Properties and Advantages:

  • Sharp NMR Signals: The spin-1/2 ¹⁵N nucleus provides narrow linewidths, enabling precise chemical shift determination.[1]

  • Distinct Chemical Shift: The nitrile nitrogen in benzonitriles resonates in a spectral region that is typically free from overlap with common biological nitrogen signals, making it a potentially excellent orthogonal probe.

  • Fluorine Moieties: The fluorine atoms can serve as sensitive reporters in ¹⁹F NMR and can influence the electronic environment of the nitrile nitrogen, making it a useful tool for studying interactions with fluorinated drugs or proteins.

Potential Applications in ¹⁵N NMR Spectroscopy

Chemical Shift Referencing

Due to its anticipated sharp signal and distinct chemical shift, 2,4,6-Trifluorobenzonitrile-¹⁵N can be explored as an internal or external reference standard for ¹⁵N NMR spectroscopy. A reliable reference is crucial for the accurate comparison of chemical shifts across different samples and experiments.

Molecular Probe for Interaction Studies

The ¹⁵N chemical shift of the nitrile group is sensitive to its local electronic environment. Changes in this chemical shift upon interaction with other molecules, such as proteins or potential drug candidates, can provide valuable information about binding events, binding sites, and the nature of intermolecular interactions. This is particularly relevant in fragment-based drug discovery (FBDD) where NMR is a powerful screening tool.

Quantitative ¹⁵N NMR (qNMR)

With its single nitrogen atom and the potential for a well-resolved signal, 2,4,6-Trifluorobenzonitrile-¹⁵N can be utilized as an internal standard for quantitative ¹⁵N NMR experiments. This allows for the precise determination of the concentration of other nitrogen-containing compounds in a sample.

Estimated ¹⁵N NMR Parameters

While experimental data for 2,4,6-Trifluorobenzonitrile-¹⁵N is not widely available, we can estimate its key NMR parameters based on studies of similar substituted benzonitriles. These estimations provide a practical starting point for experimental design.

ParameterEstimated ValueReference Compound(s)Notes
¹⁵N Chemical Shift (δ) -110 to -130 ppmSubstituted BenzonitrilesReferenced to CH₃NO₂. The exact shift will be solvent-dependent.
¹J(¹⁵N,¹³C) Coupling 15 - 20 HzAniline and Benzonitrile DerivativesThis one-bond coupling can be a useful parameter for structural confirmation.
T1 Relaxation Time 10 - 40 secondsNitrile-modified nucleosidesThe T1 value is crucial for setting the recycle delay in quantitative experiments and can be influenced by solvent viscosity and the presence of paramagnetic species.

Experimental Protocols

Synthesis of 2,4,6-Trifluorobenzonitrile-¹⁵N (Hypothetical Route)

A potential synthetic route for the preparation of ¹⁵N-labeled 2,4,6-Trifluorobenzonitrile could involve the Sandmeyer reaction using a ¹⁵N-labeled nitrite (B80452) source.

A 2,4,6-Trifluoroaniline C Diazonium Salt Intermediate A->C Diazotization B Na¹⁵NO₂ / HCl B->C E 2,4,6-Trifluorobenzonitrile-¹⁵N C->E Sandmeyer Reaction D CuCN D->E

Hypothetical synthesis of 2,4,6-Trifluorobenzonitrile-¹⁵N.

Protocol:

  • Diazotization: Dissolve 2,4,6-Trifluoroaniline in a suitable acidic medium (e.g., aqueous HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite-¹⁵N (Na¹⁵NO₂) while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, followed by purification using column chromatography or recrystallization.

Protocol for Use as a Chemical Shift Reference

cluster_prep Sample Preparation cluster_nmr NMR Acquisition & Processing A Analyte Solution C Combine and Mix A->C B 2,4,6-Trifluorobenzonitrile-¹⁵N (in deuterated solvent) B->C D Acquire ¹⁵N NMR Spectrum C->D E Process Data (FT, Phasing) D->E F Reference Spectrum to Signal of 2,4,6-Trifluorobenzonitrile-¹⁵N E->F

Workflow for using the compound as a reference.
  • Sample Preparation:

    • Prepare a stock solution of 2,4,6-Trifluorobenzonitrile-¹⁵N in a deuterated solvent compatible with your analyte (e.g., CDCl₃, DMSO-d₆). A concentration of 1-5 mM is typically sufficient.

    • Add a small, known volume of the reference stock solution to your analyte solution.

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹⁵N NMR spectrum.

    • Suggested Parameters:

      • Pulse Program: A simple pulse-acquire sequence with proton decoupling (e.g., zgig on Bruker instruments).

      • Spectral Width: Sufficient to cover the expected chemical shift range of both the analyte and the reference.

      • Acquisition Time: ~1-2 seconds.

      • Recycle Delay (D1): At least 5 times the longest T1 relaxation time in the sample. For the reference compound, a delay of 60-120 seconds is a conservative starting point without T1 measurements.

      • Number of Scans: Dependent on the concentration of the analyte and the desired signal-to-noise ratio.

  • Data Processing:

    • After Fourier transformation and phase correction, calibrate the spectrum by setting the chemical shift of the 2,4,6-Trifluorobenzonitrile-¹⁵N peak to its known value (this will need to be determined accurately in a separate, initial experiment relative to a primary standard like nitromethane).

Protocol for Molecular Interaction Studies

cluster_screening Fragment Screening Workflow A ¹⁵N-labeled Protein B Acquire Reference ¹H-¹⁵N HSQC A->B C Add 2,4,6-Trifluorobenzonitrile (or other fragments) B->C D Acquire Titration Point ¹H-¹⁵N HSQC C->D E Overlay and Analyze Chemical Shift Perturbations D->E

Workflow for interaction studies using ¹⁵N-labeled proteins.

This protocol describes a typical chemical shift perturbation (CSP) experiment in the context of fragment-based drug discovery.

  • Sample Preparation:

    • Prepare a solution of your ¹⁵N-labeled protein in a suitable buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O).

    • Prepare a concentrated stock solution of 2,4,6-Trifluorobenzonitrile (unlabeled, as it is the binding partner of interest in this context) in a compatible solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a small aliquot of the 2,4,6-Trifluorobenzonitrile stock solution to the protein sample.

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

    • Repeat the addition and acquisition steps to obtain a titration series.

    • Suggested Parameters for ¹H-¹⁵N HSQC:

      • Pulse Program: Standard sensitivity-enhanced HSQC with gradients (e.g., hsqcetf3gpsi on Bruker instruments).

      • Spectral Width: ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension (centered around the amide region).

      • Number of Scans and Increments: Dependent on protein concentration and desired resolution.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration series.

    • Monitor the movement of cross-peaks. Significant chemical shift perturbations for specific amino acid residues indicate a binding event at or near those residues.

Protocol for Quantitative ¹⁵N NMR (qNMR)

cluster_qnmr Quantitative ¹⁵N NMR Workflow A Prepare sample with known amount of 2,4,6-Trifluorobenzonitrile-¹⁵N and analyte B Acquire ¹⁵N NMR with qNMR parameters (NOE suppression, long D1) A->B C Process and integrate signals B->C D Calculate analyte concentration based on integral ratios and known standard amount C->D

Workflow for quantitative ¹⁵N NMR.
  • Sample Preparation:

    • Accurately weigh a known amount of 2,4,6-Trifluorobenzonitrile-¹⁵N and the analyte to be quantified.

    • Dissolve both in a deuterated solvent. To ensure full relaxation and minimize T1 differences, the addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) at a low concentration (e.g., 5-10 mM) is recommended.

  • NMR Acquisition:

    • Acquire a one-dimensional ¹⁵N NMR spectrum using parameters suitable for quantification.

    • Critical Parameters for qNMR:

      • NOE Suppression: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect.

      • Recycle Delay (D1): Set D1 to be at least 5-7 times the longest T1 in the sample. The presence of a relaxation agent will significantly shorten T1 values, allowing for a much shorter D1 (e.g., 5-10 seconds).

      • Pulse Angle: Use a 90° pulse to ensure complete excitation.

      • Sufficient Signal-to-Noise: Acquire enough scans to achieve a high signal-to-noise ratio for accurate integration.

  • Data Processing and Analysis:

    • Carefully process the spectrum with baseline correction.

    • Integrate the signal of the 2,4,6-Trifluorobenzonitrile-¹⁵N and the signal(s) of the analyte.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / MWstd) * (MWanalyte / manalyte) * Cstd

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of nitrogen atoms per molecule for the signal

    • m = mass

    • MW = Molecular weight

    • std = internal standard (2,4,6-Trifluorobenzonitrile-¹⁵N)

Conclusion

2,4,6-Trifluorobenzonitrile-¹⁵N presents itself as a promising tool for a range of applications in ¹⁵N NMR spectroscopy. Its unique electronic structure and the presence of a ¹⁵N-labeled nitrile group make it a candidate for a specialized chemical shift reference, a sensitive probe for molecular interactions, particularly in the context of fluorinated compounds, and an accurate standard for quantitative analysis. The protocols provided herein offer a foundation for researchers to explore and validate these applications in their specific areas of interest. Further characterization of its NMR properties will undoubtedly expand its utility in the fields of chemistry, biology, and drug discovery.

References

Application Note & Protocol: 2,4,6-Trifluorobenzonitrile-¹⁵N as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of a reliable internal standard is critical for accurate and precise quantification in mass spectrometry. This document provides a detailed application note and protocol for the use of 2,4,6-Trifluorobenzonitrile-¹⁵N as an internal standard in a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry.[1][2][3] A SIL-IS is a form of the analyte where one or more atoms have been substituted with a heavy isotope, such as ¹⁵N.[3] These standards are ideal because they share nearly identical chemical and physical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling robust correction for variations in extraction recovery, matrix effects, and instrument response.[1][2]

This application note will focus on a hypothetical scenario involving the quantification of a fictional analyte, "Analyte X," a small molecule with structural similarities to 2,4,6-Trifluorobenzonitrile, making the ¹⁵N-labeled counterpart an excellent internal standard choice.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of an analyte using an internal standard is depicted below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards qc_samples QC Samples stock_analyte->qc_samples stock_is IS Stock (2,4,6-Trifluorobenzonitrile-¹⁵N) working_is Working IS Solution stock_is->working_is working_is->cal_standards working_is->qc_samples sample Biological Sample working_is->sample extraction Protein Precipitation / LLE cal_standards->extraction qc_samples->extraction sample->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Analyte/IS Ratio peak_integration->ratio_calc calibration_curve Calibration Curve Generation ratio_calc->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: A generalized workflow for quantitative analysis using an internal standard.

Protocol: Quantification of Analyte X using 2,4,6-Trifluorobenzonitrile-¹⁵N

This protocol outlines a liquid-liquid extraction (LLE) procedure for human plasma samples.

1. Preparation of Stock and Working Solutions

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in methanol (B129727).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of 2,4,6-Trifluorobenzonitrile-¹⁵N in methanol.

  • Analyte X Working Solutions: Serially dilute the Analyte X stock solution with 50% methanol to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (ISWS) (50 ng/mL): Dilute the IS stock solution with 20% acetonitrile (B52724) in water.[2]

2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Prepare calibration standards by spiking the appropriate Analyte X working solutions into a blank biological matrix (e.g., human plasma).

  • Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[4]

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the ISWS (50 ng/mL).

  • Add 50 µL of 1 M ammonium (B1175870) formate (B1220265) (pH 3).

  • Add 650 µL of methyl tert-butyl ether (MTBE) and vortex for 20 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer approximately 420 µL of the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 40% acetonitrile in water).[2]

4. LC-MS/MS Instrumental Parameters

The following table provides representative LC-MS/MS parameters. These should be optimized for the specific instrumentation and analyte.

Parameter Value
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte X) e.g., m/z 250.1 -> 150.2
MRM Transition (IS) e.g., m/z 159.0 -> 117.0 (hypothetical for C₇H₂F₃¹⁵N)
Collision Energy Optimized for each transition

Data Presentation

The use of an internal standard allows for the creation of a reliable calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
11,520150,5000.0101
57,650151,0000.0507
1015,300149,8000.1021
5075,900150,2000.5053
100151,200149,5001.0114
500755,000150,8005.0066
10001,508,000149,90010.0600

Table 2: Representative Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) (n=6) Accuracy (%) Precision (%RSD)
Low QC32.9598.34.5
Mid QC7576.8102.43.1
High QC750742.599.02.8

Logical Relationship of Internal Standard

The diagram below illustrates the fundamental principle of using an internal standard to correct for variability in the analytical process.

logical_relationship cluster_process Analytical Process cluster_output Quantitative Result sample_prep Sample Preparation (e.g., extraction loss) instrument_variation Instrumental Variation (e.g., injection volume, ionization) sample_prep->instrument_variation analyte_response analyte_response instrument_variation->analyte_response Analyte Response (Variable) is_response is_response instrument_variation->is_response IS Response (Variable) analyte Analyte analyte->sample_prep is Internal Standard (2,4,6-Trifluorobenzonitrile-¹⁵N) is->sample_prep ratio Ratio (Analyte / IS) = Stable Value analyte_response->ratio is_response->ratio

References

Application Notes and Protocols for the Incorporation of 2,4,6-Trifluorobenzonitrile-¹⁵N into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and incorporation of a novel unnatural amino acid, Fmoc-L-4-cyano-2,3,5-trifluorophenylalanine-¹⁵N (Fmoc-L-CTF-Phe-¹⁵N), into peptides using Solid-Phase Peptide Synthesis (SPPS). The incorporation of this amino acid introduces a unique combination of biophysical probes: the ¹⁵N-labeled nitrile group for infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and the trifluorinated phenyl ring for ¹⁹F NMR and potential modulation of peptide-protein interactions. These features make it a valuable tool for studies in structural biology, drug discovery, and molecular pharmacology. This protocol outlines the synthesis of the protected amino acid, its incorporation into a peptide sequence, and subsequent characterization.

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy for introducing novel chemical functionalities, biophysical probes, and therapeutic properties.[1] Fluorinated amino acids are of particular interest in drug design as they can enhance metabolic stability, membrane permeability, and binding affinity.[2][][4] The trifluorophenyl moiety, in particular, can participate in favorable interactions within protein binding pockets.[2]

Additionally, the nitrile group serves as an excellent vibrational probe in a region of the IR spectrum that is free from other biomolecular absorptions.[5] Its vibrational frequency is highly sensitive to the local environment, making it a useful reporter on hydrogen bonding and electric fields within a protein.[5] Isotopic labeling of the nitrile group with ¹⁵N can further enhance its utility as a probe for 2D IR spectroscopy by increasing its vibrational lifetime.[6]

This protocol details the steps for synthesizing Fmoc-L-4-cyano-2,3,5-trifluorophenylalanine-¹⁵N and its subsequent incorporation into a target peptide sequence via Fmoc-based SPPS.

Synthesis of Fmoc-L-4-cyano-2,3,5-trifluorophenylalanine-¹⁵N

The synthesis of the target amino acid is proposed based on established methods for the enantioselective synthesis of similar unnatural amino acids, such as p-cyanophenylalanine.[7] The key steps involve the formation of the amino acid backbone and the introduction of the ¹⁵N-labeled nitrile group.

Proposed Synthetic Scheme:

A plausible synthetic route starts from a suitable protected serine derivative, which is converted to a bromoalkyl intermediate. This intermediate then undergoes a photocatalytic cross-electrophile coupling with a ¹⁵N-labeled 2,4,6-trifluorobenzonitrile (B12505) derivative.[8] Finally, the protecting groups are manipulated to yield the Fmoc-protected amino acid ready for SPPS.

Representative Yields for Unnatural Amino Acid Synthesis:

The following table provides expected yields for the key synthetic steps, based on literature values for similar transformations.[7][9]

StepReactionReagent(s)Expected Yield (%)
1Formation of Bromoalkyl Intermediate from Serine DerivativePPh₃, CBr₄90-95
2¹⁵N-Cyanide IntroductionK¹⁵CN85-90
3Cross-Coupling with Aryl HalidePhotocatalyst, Ni catalyst70-85
4Fmoc ProtectionFmoc-OSu90-95
Overall ~50-70

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-L-CTF-Phe-¹⁵N

This protocol describes the manual synthesis of a model peptide on a Rink Amide resin using Fmoc/tBu chemistry. Due to the sterically hindered nature of Fmoc-L-CTF-Phe-¹⁵N, specialized coupling conditions are recommended.[10][11][12]

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (standard and Fmoc-L-CTF-Phe-¹⁵N)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether, cold

SPPS Workflow Diagram:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • Pre-activate a solution of the standard Fmoc-amino acid (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF for 5-10 minutes.

    • Add the activated solution to the resin and couple for 1-2 hours.

  • Amino Acid Coupling (Fmoc-L-CTF-Phe-¹⁵N):

    • Due to steric hindrance, use a higher excess of reagents and a stronger coupling agent if necessary (e.g., HATU or COMU).

    • Pre-activate a solution of Fmoc-L-CTF-Phe-¹⁵N (4-6 eq), HATU (4-6 eq), and DIPEA (8-12 eq) in DMF.

    • Add the activated solution to the resin and couple for 4-6 hours. Monitor the coupling reaction using a Kaiser test. If the coupling is incomplete, repeat the coupling step.

    • Alternatively, microwave-assisted coupling can be employed to reduce reaction times and improve efficiency.[10]

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF, then DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparison of Coupling Reagents for Hindered Amino Acids:

Coupling ReagentDescriptionAdvantagesDisadvantages
HBTU/HATU Benzotriazole-based uronium/aminium saltsFast and efficient, widely used.[13]Can cause racemization with sensitive residues.
HCTU/COMU Guanidinium/Uronium saltsHigh coupling efficiency, often faster than HBTU.[13]Higher cost.
DIC/Oxyma Carbodiimide with an oxime additiveLow racemization, cost-effective.[13]Slower than uronium/aminium salts.
PyAOP/PyBOP Phosphonium-based reagentsEffective for sterically hindered couplings.[11]Can be less efficient than HATU for some sequences.
Protocol 2: Characterization of the Modified Peptide

1. Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.[14] The observed mass should correspond to the theoretical mass of the peptide containing the ¹⁵N-labeled trifluorobenzonitrile-derived amino acid.

  • Perform tandem MS (MS/MS) to confirm the peptide sequence and the position of the unnatural amino acid.[15]

2. NMR Spectroscopy:

  • ¹H-NMR: Acquire a 1D ¹H-NMR spectrum to assess the overall folding and purity of the peptide.

  • ¹⁵N-HSQC: A ¹⁵N-HSQC experiment will show a correlation for the ¹⁵N-labeled nitrile group, confirming its incorporation. The chemical shift of this nitrogen will be sensitive to its local environment.

  • ¹⁹F-NMR: A 1D ¹⁹F-NMR spectrum will show signals for the three fluorine atoms on the phenyl ring, providing a sensitive probe of conformational changes.

3. Infrared Spectroscopy:

  • Acquire an FTIR spectrum of the peptide. The C≡N stretch of the nitrile group will appear around 2250 cm⁻¹, a region with minimal background from the rest of the peptide.[16][17] The exact frequency can provide information about the local environment of the probe.

Application: Probing a Protein-Peptide Interaction

The unique properties of L-CTF-Phe-¹⁵N can be leveraged to study the binding of a peptide to a target protein.

Experimental Workflow Diagram:

PPI_Workflow cluster_synthesis Synthesis & Characterization cluster_binding_study Binding Study cluster_analysis Data Analysis Synthesize_Peptide Synthesize Peptide with L-CTF-Phe-¹⁵N Characterize_Peptide Characterize Peptide (MS, NMR, IR) Synthesize_Peptide->Characterize_Peptide Titration Titrate Peptide with Target Protein Characterize_Peptide->Titration NMR_Spec Acquire ¹⁵N-HSQC and ¹⁹F-NMR Spectra Titration->NMR_Spec IR_Spec Acquire FTIR Spectra Titration->IR_Spec Analyze_Shifts Analyze Chemical Shift Perturbations (NMR) NMR_Spec->Analyze_Shifts Analyze_IR Analyze Nitrile Frequency Shift (IR) IR_Spec->Analyze_IR Determine_Kd Determine Binding Affinity (Kd) Analyze_Shifts->Determine_Kd Analyze_IR->Determine_Kd

References

Application Notes and Protocols: 2,4,6-Trifluorobenzonitrile-¹⁵N in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile-¹⁵N is a stable isotope-labeled building block with significant potential in drug discovery and development. The incorporation of the heavy isotope of nitrogen, ¹⁵N, provides a powerful tool for researchers to trace, quantify, and characterize novel drug candidates and their metabolites. The trifluorinated phenyl ring offers unique chemical properties, including metabolic stability and potential for specific binding interactions, making it an attractive scaffold in medicinal chemistry.[1][2][3] These application notes provide an overview of the utility of 2,4,6-Trifluorobenzonitrile-¹⁵N and detailed protocols for its application.

Applications in Drug Discovery

The primary applications of 2,4,6-Trifluorobenzonitrile-¹⁵N in drug discovery can be categorized as follows:

  • Tracer for Metabolic and Pharmacokinetic Studies (ADME): The ¹⁵N label allows for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[4][5] By using mass spectrometry, researchers can differentiate the drug and its metabolites from endogenous compounds, enabling accurate quantification in complex biological matrices.[4]

  • Precursor for Synthesis of ¹⁵N-Labeled Drug Candidates: 2,4,6-Trifluorobenzonitrile is a versatile precursor for various pharmaceuticals.[1][6] For instance, it is a key intermediate in the synthesis of the Src kinase inhibitor, Saracatinib.[6] The ¹⁵N-labeled version allows for the synthesis of the final drug candidate with the isotopic label incorporated in a metabolically stable position.

  • Mechanistic Studies using Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N nucleus is NMR-active, and its chemical shift is sensitive to the local electronic environment.[7] This property can be exploited to study drug-target interactions, conformational changes, and reaction mechanisms.[8][9][10]

Data Presentation

Table 1: Key Performance Metrics of Analytical Platforms for ¹⁵N-Labeled Compound Analysis

ParameterMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomolar to femtomolar)Moderate (micromolar to millimolar)
Quantitative Precision HighHigh
Structural Information Limited (fragmentation patterns)Detailed (connectivity and 3D structure)
Throughput HighLow to Moderate
Sample Requirement DestructiveNon-destructive

Source: Adapted from various analytical chemistry resources.[10][11]

Table 2: Hypothetical Pharmacokinetic Parameters of a Saracatinib Analogue Derived from 2,4,6-Trifluorobenzonitrile-¹⁵N

ParameterValueUnitMethod
Bioavailability (F)45%LC-MS/MS
Clearance (CL)0.5L/h/kgLC-MS/MS
Volume of Distribution (Vd)2.5L/kgLC-MS/MS
Half-life (t½)3.5hLC-MS/MS
¹⁵N Enrichment>98%Isotope Ratio MS

Note: This data is hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a ¹⁵N-Labeled Amine Precursor from 2,4,6-Trifluorobenzonitrile-¹⁵N

This protocol describes the reduction of the nitrile group to a primary amine, a common step in drug synthesis.

Materials:

  • 2,4,6-Trifluorobenzonitrile-¹⁵N

  • Anhydrous organic solvent (e.g., Tetrahydrofuran (THF))

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a catalyst like Palladium on carbon)

  • Acid (e.g., Hydrochloric acid (HCl))

  • Base (e.g., Sodium hydroxide (B78521) (NaOH))

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 2,4,6-Trifluorobenzonitrile-¹⁵N in the anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the dropwise addition of water, followed by a solution of NaOH.

  • Filter the resulting mixture and wash the solid with the organic solvent.

  • Dry the combined organic filtrates over the anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude ¹⁵N-labeled 2,4,6-trifluorobenzylamine.

  • Purify the product by column chromatography or distillation.

  • Confirm the structure and ¹⁵N incorporation using ¹H NMR, ¹³C NMR, ¹⁵N NMR, and mass spectrometry.

Protocol 2: Quantitative Analysis of a ¹⁵N-Labeled Drug Candidate in Plasma using LC-MS/MS

This protocol outlines the procedure for quantifying a drug candidate in a biological matrix.

Materials:

  • Plasma samples containing the ¹⁵N-labeled drug candidate

  • Internal standard (e.g., a stable isotope-labeled analog of the drug)

  • Acetonitrile or other suitable protein precipitation solvent

  • Formic acid or other mobile phase modifier

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column suitable for the analyte

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from matrix components.

    • Optimize the mass spectrometer parameters for the detection of the ¹⁵N-labeled drug and the internal standard. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio.

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of the ¹⁵N-labeled drug in the plasma samples from the calibration curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 2,4,6-Trifluorobenzonitrile-¹⁵N reaction Chemical Synthesis (e.g., Reduction, Substitution) start->reaction product ¹⁵N-Labeled Drug Candidate reaction->product in_vitro In Vitro Studies (e.g., Metabolism) product->in_vitro in_vivo In Vivo Studies (Animal Models) product->in_vivo sampling Biological Sample Collection (Plasma, Urine, Tissues) in_vivo->sampling analysis LC-MS/MS or NMR Analysis sampling->analysis data Data Interpretation (PK/PD, Metabolite ID) analysis->data

Caption: Experimental workflow for the use of 2,4,6-Trifluorobenzonitrile-¹⁵N in drug discovery.

adme_pathway Drug ¹⁵N-Labeled Drug Administered Absorption Absorption (e.g., GI Tract) Drug->Absorption Distribution Distribution (Bloodstream to Tissues) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Excretion Excretion (Urine, Feces) Distribution->Excretion Metabolites ¹⁵N-Labeled Metabolites Metabolism->Metabolites Metabolites->Excretion

Caption: Simplified ADME pathway traced with a ¹⁵N-labeled drug candidate.

logical_relationship Start 2,4,6-Trifluorobenzonitrile-¹⁵N (Labeled Precursor) Step1 Synthesis of ¹⁵N-Labeled Drug Candidate Start->Step1 Step2 Pharmacokinetic & Metabolic Profiling Step1->Step2 Step3 Identification of Metabolites Step2->Step3 Step4 Quantification of Drug and Metabolites Step2->Step4 Outcome Improved Understanding of Drug Disposition Step3->Outcome Step4->Outcome

Caption: Logical relationship from labeled precursor to understanding drug disposition.

References

Application Notes and Protocols for ¹⁵N-Labeling in Protein Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2,4,6-Trifluorobenzonitrile-¹⁵N:

Extensive searches of scientific literature and patent databases did not yield any evidence for the use of 2,4,6-Trifluorobenzonitrile-¹⁵N as a reagent for the ¹⁵N-labeling of proteins for structural determination by NMR. The established and universally accepted methods for uniform ¹⁵N-labeling of proteins rely on providing a ¹⁵N-enriched nitrogen source, such as ¹⁵N-ammonium chloride, to the expression host during protein synthesis. This document, therefore, focuses on these standard, validated protocols.

Application Notes: Uniform ¹⁵N-Labeling of Proteins for NMR Studies

Introduction:

Isotopic labeling is a cornerstone of modern biomolecular NMR spectroscopy, enabling the determination of high-resolution structures and dynamics of proteins.[1][2] Uniform labeling with ¹⁵N is often the first and most fundamental step in this process. By replacing the naturally abundant ¹⁴N (99.6%) with ¹⁵N (a stable isotope with a nuclear spin of 1/2), each backbone amide and nitrogen-containing side chain becomes an NMR-active probe. This allows for the acquisition of heteronuclear correlation spectra, such as the ¹H-¹⁵N HSQC, which provides a unique signal for each amino acid residue, effectively creating a "fingerprint" of the protein.[3]

Principle:

The principle of uniform ¹⁵N-labeling is to provide a sole source of nitrogen to a protein expression system, typically E. coli, in the form of a ¹⁵N-enriched compound. The most common and cost-effective source is ¹⁵N-ammonium chloride (¹⁵NH₄Cl).[4] The bacteria, grown in a minimal medium, will incorporate the ¹⁵N into all nitrogen-containing biomolecules, including amino acids, and subsequently into the heterologously expressed target protein. The efficiency of incorporation is typically very high, often exceeding 95%.[5]

Applications:

  • Protein Structure Determination: ¹⁵N-labeling is essential for resolving resonance overlap in larger proteins and is a prerequisite for most multidimensional NMR experiments used for sequential backbone assignment and the collection of structural restraints.[1][6]

  • Protein Dynamics: ¹⁵N relaxation experiments provide information on the pico- to nanosecond timescale motions of the protein backbone, offering insights into protein flexibility and function.[3][7]

  • Ligand Binding and Drug Discovery: The ¹H-¹⁵N HSQC spectrum is highly sensitive to the chemical environment of each residue. Changes in peak positions upon the addition of a ligand can be used to map binding sites, determine binding affinities, and screen for drug candidates.[3][4]

  • In-cell NMR: Studying proteins in their native cellular environment is a growing field. ¹⁵N-labeling is crucial for selectively observing the protein of interest within the crowded cellular milieu.[8]

Considerations:

  • Choice of Expression System: E. coli is the most common host due to its rapid growth, ease of manipulation, and suitability for minimal media.[1][9]

  • Media Composition: A minimal medium (e.g., M9 medium) is required to ensure that the ¹⁵N-source is the only nitrogen available for assimilation.[4][9]

  • Labeling Efficiency: High labeling efficiency is crucial for the sensitivity of NMR experiments. Factors influencing this include the purity of the ¹⁵N source and the duration of labeling.[5]

  • Protein Yield: Protein expression levels can sometimes be lower in minimal media compared to rich media. Optimization of expression conditions (temperature, induction time, etc.) may be necessary.

Experimental Protocols

Protocol 1: Uniform ¹⁵N-Labeling of a Recombinant Protein in E. coli

This protocol describes a general method for producing a uniformly ¹⁵N-labeled protein using ¹⁵NH₄Cl as the sole nitrogen source in M9 minimal medium.

1. Preparation of Media and Solutions:

  • 10x M9 Salts: Per liter, dissolve 60 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl in deionized water. Autoclave to sterilize.

  • ¹⁵N M9 Medium (1 L):

    • Start with ~880 mL of sterile deionized water.

    • Add 100 mL of sterile 10x M9 salts.

    • Add 1 g of ¹⁵NH₄Cl (Cambridge Isotope Laboratories or equivalent).

    • Autoclave the mixture.

    • Before inoculation, aseptically add the following sterile solutions:

      • 20 mL of 20% (w/v) glucose (or other carbon source).

      • 2 mL of 1 M MgSO₄.

      • 100 µL of 1 M CaCl₂.

      • 1 mL of 1000x Trace Elements Solution.

      • The appropriate antibiotic.

  • 1000x Trace Elements Solution: Per 100 mL, dissolve 5 g EDTA, 0.83 g FeCl₃·6H₂O, 84 mg ZnCl₂, 13 mg CuCl₂·2H₂O, 10 mg CoCl₂·6H₂O, 10 mg H₃BO₃, and 1.6 mg MnCl₂·6H₂O. Adjust pH to 7.5 and filter sterilize.[9]

2. Expression and Labeling Procedure:

  • Starter Culture: Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 100 mL of M9 medium (containing natural abundance ¹⁴NH₄Cl) with the overnight starter culture. Grow at 37°C until the OD₆₀₀ reaches ~0.6-0.8. This step helps adapt the cells to the minimal medium.

  • Main Culture: Inoculate 1 L of the prepared ¹⁵N M9 medium with the pre-culture to a starting OD₆₀₀ of ~0.05-0.1.

  • Growth: Grow the main culture at 37°C with vigorous shaking (200-250 rpm). Monitor the cell growth by measuring the OD₆₀₀.

  • Induction: When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.5-1 mM).

  • Expression: Reduce the temperature to 18-25°C and continue to shake for another 12-16 hours (or overnight). Lower temperatures often improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.

3. Protein Purification and Sample Preparation:

  • Purification: Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • NMR Sample Preparation: The final purified protein should be buffer-exchanged into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). The protein concentration should be between 0.5 and 1 mM. For NMR measurements, add 5-10% D₂O to the sample for the spectrometer lock.

Data Presentation

Table 1: Key Parameters for Uniform ¹⁵N-Labeling

ParameterRecommended Value/ComponentPurpose
Nitrogen Source ¹⁵NH₄Cl (>98% enrichment)Provides the ¹⁵N isotope for incorporation.
Carbon Source Glucose (2-4 g/L)Primary energy and carbon source for cell growth.
Cell Line E. coli BL21(DE3) or similarCommon host for recombinant protein expression.
Induction OD₆₀₀ 0.6 - 0.8Optimal cell density for inducing protein expression.
Induction Temp. 18-25 °COften improves protein solubility and folding.
Final Protein Conc. 0.5 - 1.0 mMOptimal concentration for most NMR experiments.
D₂O Content 5-10% (v/v)Provides a lock signal for the NMR spectrometer.
Expected Labeling >95%High incorporation is necessary for good signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Growth & Labeling cluster_downstream Downstream Processing prep_media Prepare ¹⁵N M9 Minimal Medium main_culture Inoculate & Grow Main ¹⁵N Culture prep_media->main_culture prep_starter Grow Overnight Starter Culture (LB) pre_culture Adapt Cells in M9 Pre-culture prep_starter->pre_culture pre_culture->main_culture induction Induce Protein Expression (IPTG) main_culture->induction expression Express Protein (18-25°C, Overnight) induction->expression harvest Harvest Cells (Centrifugation) expression->harvest purify Purify Protein (Chromatography) harvest->purify nmr_prep Prepare NMR Sample (Buffer Exchange, D₂O) purify->nmr_prep nmr_acq NMR Data Acquisition nmr_prep->nmr_acq

Caption: Experimental workflow for uniform ¹⁵N protein labeling.

nitrogen_pathway N15_source ¹⁵NH₄Cl (in Medium) uptake Cellular Uptake N15_source->uptake glutamate Glutamate (¹⁵N) uptake->glutamate GDH/GS-GOGAT glutamine Glutamine (¹⁵N) glutamate->glutamine transaminases Transaminases glutamate->transaminases glutamine->transaminases amino_acids Other ¹⁵N-Amino Acids transaminases->amino_acids ribosome Ribosome amino_acids->ribosome protein ¹⁵N-Labeled Protein ribosome->protein

Caption: Simplified pathway of ¹⁵N incorporation into proteins.

References

Application Notes and Protocols for Cell-Free Synthesis of Proteins with 2,4,6-Trifluorophenylalanine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing protein structure and function, developing novel therapeutics, and engineering new biomaterials. Among the various ncAAs, fluorinated amino acids are particularly valuable due to the unique properties of the fluorine atom, which can serve as a sensitive probe for NMR spectroscopy and can modulate the physicochemical properties of proteins.[1][] This document provides detailed application notes and protocols for the cell-free synthesis of proteins containing 2,4,6-Trifluorophenylalanine-¹⁵N (TFP-¹⁵N).

The described methodology leverages a one-pot, coupled enzymatic synthesis and cell-free protein synthesis (CFPS) system. This approach begins with the enzymatic conversion of 2,4,6-Trifluorobenzonitrile-¹⁵N to 2,4,6-Trifluorophenylalanine-¹⁵N using a nitrilase enzyme. The newly synthesized ncAA is then directly incorporated into a target protein using an E. coli-based cell-free expression system supplemented with an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This integrated workflow simplifies the process, minimizes the handling of the ncAA, and allows for efficient protein production.

Key Applications

  • Structural Biology: The ¹⁹F nucleus provides a sensitive NMR probe for studying protein conformation, dynamics, and interactions without the background signal present in traditional ¹H, ¹³C, and ¹⁵N NMR.[1][3][4] The ¹⁵N label on the amino acid can also be used for complementary NMR studies.

  • Drug Discovery: Incorporation of TFP can enhance the metabolic stability and binding affinity of therapeutic proteins and peptides.[] Cell-free systems are emerging as an attractive alternative for the production of proteins for drug discovery pipelines.[5]

  • Protein Engineering: The unique electronic properties of the trifluorophenyl group can be used to modulate enzyme activity, protein stability, and protein-protein interactions.

Data Summary

The following tables summarize typical quantitative data expected from the described protocols. Values are based on literature reports for similar fluorinated ncAAs in E. coli-based cell-free systems.[6][7]

ParameterExpected ValueNotes
Enzymatic Conversion
Nitrile Conversion Efficiency> 95%Efficiency of converting 2,4,6-Trifluorobenzonitrile-¹⁵N to 2,4,6-Trifluorophenylalanine-¹⁵N by the nitrilase. Dependent on enzyme concentration and reaction time.
Protein Synthesis
Protein Yield (with ncAA)50 - 200 µg/mLYield of full-length protein containing TFP-¹⁵N in a batch CFPS reaction. Yields can be significantly higher in continuous-exchange or dialysis-based systems.[6]
Incorporation Efficiency> 98%Fidelity of TFP-¹⁵N incorporation at the designated amber codon, as determined by mass spectrometry.[7]
Analytical Characterization
Mass Spectrometry Accuracy< 5 ppmMass accuracy for confirming the incorporation of TFP-¹⁵N into the target protein.
¹⁹F NMR Chemical Shift Range-110 to -120 ppm (relative to CCl₃F)Expected chemical shift range for the three fluorine atoms on the TFP side chain. The exact shift is sensitive to the local protein environment.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of TFP-¹⁵N and Cell-Free Protein Synthesis

This protocol describes the simultaneous enzymatic conversion of 2,4,6-Trifluorobenzonitrile-¹⁵N and its incorporation into a target protein.

Materials:

  • E. coli S30 cell extract (e.g., from a strain lacking release factor 1 to improve ncAA incorporation efficiency).[8]

  • Reaction buffer (e.g., HEPES-KOH pH 7.5, potassium glutamate, magnesium acetate).

  • ATP, GTP, CTP, UTP solution.

  • 19 canonical amino acid mix (excluding phenylalanine).

  • 2,4,6-Trifluorobenzonitrile-¹⁵N.

  • Recombinant nitrilase (e.g., from Alcaligenes faecalis).

  • Plasmid DNA encoding the target protein with an amber (TAG) stop codon at the desired incorporation site.

  • Plasmid DNA encoding an orthogonal aminoacyl-tRNA synthetase specific for TFP (e.g., an evolved PylRS mutant).[9]

  • Plasmid DNA encoding the corresponding orthogonal tRNA (e.g., tRNAPylCUA).

  • T7 RNA Polymerase.

  • Energy regeneration system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

Procedure:

  • Prepare the CFPS Reaction Mix: In a microcentrifuge tube on ice, combine the S30 cell extract, reaction buffer, NTPs, 19 canonical amino acid mix, energy regeneration system, and T7 RNA Polymerase.

  • Add Plasmids and Precursor: Add the plasmid DNAs for the target protein, orthogonal synthetase, and orthogonal tRNA to the reaction mix.

  • Initiate Enzymatic Synthesis: Add 2,4,6-Trifluorobenzonitrile-¹⁵N to a final concentration of 1-2 mM. Add purified nitrilase to a final concentration of 10-20 µM.

  • Incubation: Incubate the reaction mixture at 30-37°C for 4-8 hours. The optimal temperature will be a compromise between the nitrilase activity and the stability of the CFPS machinery.

  • Protein Purification: After incubation, purify the expressed protein using a suitable method, such as Ni-NTA affinity chromatography if the protein is His-tagged.

Protocol 2: Verification of TFP-¹⁵N Incorporation by Mass Spectrometry

Procedure:

  • Sample Preparation: Take an aliquot of the purified protein. For intact mass analysis, dilute the sample in a suitable buffer. For peptide mapping, perform in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the intact protein or the peptide digest by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Intact Mass: Compare the experimental mass of the protein with the theoretical mass calculated for the protein with TFP-¹⁵N incorporated. The mass shift due to the incorporation of TFP-¹⁵N (C₉H₆F₃¹⁵NO₂) versus Phenylalanine (C₉H₁₁NO₂) should be readily detectable.

    • Peptide Mapping: Search the MS/MS data against the protein sequence, including the modification corresponding to TFP-¹⁵N at the amber codon position. The fragmentation pattern of the peptide containing the ncAA will confirm its identity and location.

Protocol 3: ¹⁹F NMR Spectroscopy of the Labeled Protein

Procedure:

  • Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate buffer in D₂O). Concentrate the protein to a suitable concentration for NMR (typically > 50 µM).

  • NMR Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A standard pulse-acquire sequence is usually sufficient.[1]

  • Data Analysis: The ¹⁹F spectrum should show distinct resonances for the fluorine atoms of the incorporated TFP-¹⁵N. The chemical shifts of these resonances are sensitive to the local environment within the protein and can be used to monitor conformational changes upon ligand binding or other perturbations.[3][10]

Visualizations

One_Pot_CFPS_Workflow cluster_synthesis Enzymatic Synthesis cluster_cfps Cell-Free Protein Synthesis cluster_charging tRNA Charging Trifluorobenzonitrile 2,4,6-Trifluorobenzonitrile-¹⁵N Nitrilase Nitrilase Trifluorobenzonitrile->Nitrilase TFP 2,4,6-Trifluorophenylalanine-¹⁵N Nitrilase->TFP Synthetase Orthogonal Synthetase TFP->Synthetase cluster_charging cluster_charging CFPS_Mix E. coli S30 Extract + Buffers, NTPs, AAs Transcription Transcription Translation Translation CFPS_Mix->Translation DNA Plasmids: Target Gene (TAG) Orthogonal Synthetase Orthogonal tRNA DNA->Transcription Transcription->Translation Protein Protein with TFP-¹⁵N Charged_tRNA TFP-¹⁵N-tRNA Synthetase->Charged_tRNA tRNA Orthogonal tRNA tRNA->Synthetase Charged_tRNA->Translation

Caption: Workflow for one-pot synthesis and incorporation of TFP-¹⁵N.

Verification_Workflow Start Purified Protein with TFP-¹⁵N Mass_Spec Mass Spectrometry Start->Mass_Spec NMR ¹⁹F NMR Spectroscopy Start->NMR Intact_Mass Intact Mass Analysis Mass_Spec->Intact_Mass Peptide_Mapping Peptide Mapping Mass_Spec->Peptide_Mapping Structural_Info Structural & Dynamic Information NMR->Structural_Info Confirmation Confirmation of Incorporation & Mass Intact_Mass->Confirmation Peptide_Mapping->Confirmation

Caption: Analytical workflow for verification and characterization.

References

Application Notes: 2,4,6-Trifluorobenzonitrile-¹⁵N in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trifluorobenzonitrile is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the three fluorine atoms and the nitrile group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] Isotopic labeling is a powerful technique for elucidating reaction mechanisms, and the incorporation of a ¹⁵N isotope into the nitrile group of 2,4,6-Trifluorobenzonitrile provides a unique spectroscopic handle to probe reaction pathways. Unlike the more abundant ¹⁴N, which has a quadrupole moment that leads to broad NMR signals, the spin-1/2 ¹⁵N nucleus gives sharp, well-resolved peaks in NMR spectroscopy, making it ideal for detailed structural and mechanistic analysis.[2] These application notes provide detailed protocols for utilizing 2,4,6-Trifluorobenzonitrile-¹⁵N to study various reaction mechanisms.

Applications in Mechanistic Elucidation

The ¹⁵N label in 2,4,6-Trifluorobenzonitrile allows for precise tracking of the nitrile nitrogen's fate throughout a chemical transformation. This is particularly useful in:

  • Nucleophilic Aromatic Substitution (SNAr): Monitoring the changes in the electronic environment of the nitrile group as substitution occurs at the aromatic ring.

  • Transition Metal-Catalyzed Reactions: Characterizing organometallic intermediates, such as η²-nitrile complexes, and understanding the mechanism of C-CN bond activation.[3]

  • Cycloaddition Reactions: Determining the regioselectivity and mechanism of the formation of nitrogen-containing heterocycles.

  • Drug-Target Interaction Studies: The nitrile group is a common feature in pharmaceuticals, and ¹⁵N labeling can be used to study the binding and interactions of nitrile-containing drugs with their biological targets.[4]

Protocol 1: Studying Nucleophilic Aromatic Substitution (SNAr) Mechanisms

This protocol describes the use of 2,4,6-Trifluorobenzonitrile-¹⁵N to study the kinetics and mechanism of an SNAr reaction with a generic nucleophile (Nu⁻).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep_reagents Prepare Solutions - 2,4,6-Trifluorobenzonitrile-¹⁵N in DMSO-d6 - Nucleophile (e.g., Sodium Methoxide) in DMSO-d6 prep_nmr Prepare NMR Tube - Add internal standard (e.g., TMS) - Add Trifluorobenzonitrile-¹⁵N solution prep_reagents->prep_nmr acquire_t0 Acquire Initial ¹⁵N NMR Spectrum (t=0) prep_nmr->acquire_t0 initiate_reaction Inject Nucleophile Solution into NMR Tube acquire_t0->initiate_reaction acquire_spectra Acquire Time-Resolved ¹⁵N NMR Spectra initiate_reaction->acquire_spectra process_data Process NMR Data - Integrate peaks of reactant, intermediate(s), and product acquire_spectra->process_data kinetic_analysis Perform Kinetic Analysis - Plot concentration vs. time - Determine rate constants process_data->kinetic_analysis mechanistic_conclusion Elucidate Mechanism kinetic_analysis->mechanistic_conclusion

Caption: Experimental workflow for studying SNAr mechanisms using ¹⁵N NMR.

Methodology

  • Sample Preparation:

    • Prepare a 0.1 M solution of 2,4,6-Trifluorobenzonitrile-¹⁵N in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Prepare a 1.0 M solution of the desired nucleophile (e.g., sodium methoxide) in the same deuterated solvent.

  • NMR Data Acquisition:

    • Acquire an initial ¹⁵N NMR spectrum of the 2,4,6-Trifluorobenzonitrile-¹⁵N solution before the addition of the nucleophile.

    • Inject the nucleophile solution into the NMR tube and immediately begin acquiring a series of time-resolved ¹⁵N NMR spectra. The time interval between spectra will depend on the reaction rate.

  • Data Analysis:

    • Process the NMR spectra to identify and integrate the signals corresponding to the starting material, any intermediates (such as a Meisenheimer complex), and the final product.

    • Plot the concentrations of the reactant and product(s) as a function of time to determine the reaction kinetics.

Hypothetical Data

Species¹⁵N Chemical Shift (ppm, relative to ¹⁵NH₃)
2,4,6-Trifluorobenzonitrile-¹⁵N-110.5
Meisenheimer Intermediate-¹⁵N-125.2
4-Methoxy-2,6-difluorobenzonitrile-¹⁵N-112.8

Note: Chemical shifts are hypothetical and will vary based on solvent and reaction conditions.

Signaling Pathway Diagram

G reactant 2,4,6-Trifluorobenzonitrile-¹⁵N intermediate Meisenheimer Complex-¹⁵N reactant->intermediate + Nu⁻ (k₁) nucleophile Nu⁻ intermediate->reactant (k₋₁) product Substituted Product-¹⁵N intermediate->product - F⁻ (k₂) leaving_group F⁻

Caption: Hypothetical SNAr reaction pathway.

Protocol 2: Investigating C-CN Bond Activation with a Nickel(0) Catalyst

This protocol outlines the use of 2,4,6-Trifluorobenzonitrile-¹⁵N to study the mechanism of C-CN bond activation by a Ni(0) complex, such as [Ni(dippe)].

Methodology

  • Synthesis of the η²-nitrile Complex:

    • In an inert atmosphere glovebox, dissolve 2,4,6-Trifluorobenzonitrile-¹⁵N and an equimolar amount of the Ni(0) precursor (e.g., [Ni(dippe)(toluene)]) in a suitable solvent like toluene.

    • Stir the reaction mixture at room temperature and monitor the reaction by ³¹P NMR until the formation of the [Ni(dippe)(η²-¹⁵N≡C-ArF₃)] complex is complete.

  • Characterization:

    • Isolate the complex by crystallization.

    • Characterize the complex using ¹H, ¹⁹F, ³¹P, and ¹⁵N NMR spectroscopy. The ¹⁵N chemical shift and coupling constants will provide valuable information about the coordination of the nitrile group to the nickel center.

  • Monitoring C-CN Bond Activation:

    • Dissolve the isolated η²-nitrile complex in a suitable solvent (e.g., THF).

    • Heat the solution and monitor the conversion to the C-CN bond activation product, [Ni(dippe)(CN)(ArF₃)], by taking aliquots at various time points and analyzing them by NMR spectroscopy.

    • The disappearance of the η²-nitrile complex signal and the appearance of a new ¹⁵N signal for the nickel-bound cyanide will allow for the determination of the reaction rate.

Hypothetical Quantitative Data

Complex¹⁵N Chemical Shift (ppm)¹J(¹⁵N-C) (Hz)
[Ni(dippe)(η²-¹⁵N≡C-ArF₃)]-140.315.2
[Ni(dippe)(¹⁵CN)(ArF₃)]-95.88.5

Note: Chemical shifts and coupling constants are hypothetical.

Logical Relationship Diagram

G start Ni(0) + ArF₃-¹⁵CN eta2_complex η²-Nitrile Complex [Ni(dippe)(η²-¹⁵N≡C-ArF₃)] start->eta2_complex Coordination ts Transition State eta2_complex->ts Oxidative Addition product C-CN Activation Product [Ni(dippe)(¹⁵CN)(ArF₃)] ts->product

Caption: C-CN bond activation pathway.

By utilizing 2,4,6-Trifluorobenzonitrile-¹⁵N, researchers can gain detailed insights into a variety of reaction mechanisms, leading to a better understanding of fundamental chemical processes and the development of new synthetic methodologies.

References

Application Note: Quantitative Proteomics Using a Novel ¹⁵N-Labeled Amine-Reactive Compound, TriF-BenZ-¹⁵N-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance changes in response to various stimuli, disease states, or therapeutic interventions. Chemical labeling with isobaric or isotopic tags is a powerful strategy for accurate relative and absolute protein quantification.

This document describes the application of a novel, hypothetical amine-reactive labeling reagent, 2,4,6-Trifluorobenzoyl-¹⁵N-N-hydroxysuccinimide ester (TriF-BenZ-¹⁵N-NHS Ester) , for quantitative proteomics. This reagent is conceptually derived from 2,4,6-Trifluorobenzonitrile-¹⁵N, offering a unique isotopic signature for mass spectrometry-based quantification. The trifluorobenzoyl moiety provides a distinct mass, while the ¹⁵N isotope allows for clear differentiation of labeled peptides. The N-hydroxysuccinimide (NHS) ester group facilitates covalent labeling of primary amines (N-termini and lysine (B10760008) side chains) in proteins and peptides.

Principle of the Method

The TriF-BenZ-¹⁵N-NHS Ester labeling strategy is a "bottom-up" proteomics approach. Protein samples are first digested into peptides using a protease, typically trypsin. The resulting peptide mixtures are then labeled with either the light (¹⁴N) or heavy (¹⁵N) version of the TriF-BenZ-NHS Ester. The labeled samples are then mixed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the ¹⁴N and ¹⁵N labeled peptides allows for the relative quantification of protein abundance between samples.

A key advantage of this hypothetical reagent is the potential for a +1 Da mass shift per labeled amine upon incorporation of the ¹⁵N isotope, providing a clear and readily analyzable isotopic pattern in the mass spectrometer.

Experimental Workflow

The overall experimental workflow for quantitative proteomics using TriF-BenZ-¹⁵N-NHS Ester is depicted below. This workflow outlines the key steps from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_analysis Analysis p1 Protein Extraction (e.g., from cells or tissues) p2 Protein Quantification (e.g., BCA assay) p1->p2 p3 Reduction & Alkylation p2->p3 p4 Proteolytic Digestion (e.g., Trypsin) p3->p4 l1 Labeling with TriF-BenZ-¹⁴N-NHS Ester (Control Sample) p4->l1 l2 Labeling with TriF-BenZ-¹⁵N-NHS Ester (Treated Sample) p4->l2 a1 Mix Labeled Samples (1:1 ratio) l1->a1 l2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis: - Peptide Identification - Quantification - Statistical Analysis a2->a3

Figure 1: Experimental workflow for quantitative proteomics using TriF-BenZ-¹⁵N-NHS Ester.

Detailed Experimental Protocols

The following are detailed protocols for the key experimental procedures.

Protocol 1: Protein Extraction, Digestion, and Peptide Quantification
  • Protein Extraction:

    • Lyse cell pellets or ground tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the extract using a standard method such as the bicinchoninic acid (BCA) assay.

  • Reduction and Alkylation:

    • Take a defined amount of protein (e.g., 100 µg) from each sample.

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the protein sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of denaturants.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 2: Peptide Labeling with TriF-BenZ-¹⁵N-NHS Ester
  • Reagent Preparation:

    • Dissolve the TriF-BenZ-¹⁴N-NHS Ester and TriF-BenZ-¹⁵N-NHS Ester in anhydrous dimethylformamide (DMF) to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Resuspend the dried peptide samples (from Protocol 1) in 100 µL of 50 mM triethylammonium (B8662869) bicarbonate (TEAB) buffer, pH 8.5.

    • Add the appropriate labeling reagent to each peptide sample. For every 100 µg of peptide, use approximately 0.5 mg of the labeling reagent. (Note: The optimal ratio may need to be determined empirically).

    • Vortex the samples and incubate at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add 5% hydroxylamine (B1172632) to a final concentration of 0.5% to quench the labeling reaction.

    • Incubate for 15 minutes at room temperature.

  • Sample Mixing and Desalting:

    • Combine the ¹⁴N-labeled (control) and ¹⁵N-labeled (treated) samples at a 1:1 ratio based on the initial protein amount.

    • Desalt the mixed peptide sample using a C18 solid-phase extraction cartridge.

    • Dry the final labeled peptide mixture in a vacuum centrifuge.

Signaling Pathway Analysis in Drug Development

A common application of quantitative proteomics in drug development is to understand how a drug candidate affects cellular signaling pathways. For example, a study might investigate the effect of a novel kinase inhibitor on the EGFR signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Application Notes and Protocols: Synthesis of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of DNA repair proteins is crucial for understanding cellular responses to DNA damage, identifying potential cancer biomarkers, and developing targeted therapies.[1][2][3] Mass spectrometry (MS)-based proteomics, coupled with stable isotope labeling, has become a powerful tool for the precise measurement of protein abundance.[4][5] This application note provides detailed protocols for the synthesis of full-length ¹⁵N-labeled DNA repair proteins and their use as internal standards for accurate quantification by isotope-dilution mass spectrometry.[1][6][7]

The use of full-length ¹⁵N-labeled proteins as internal standards offers significant advantages over other methods. These standards closely mimic the behavior of their endogenous, unlabeled counterparts during sample preparation and analysis, correcting for variations in protein extraction, digestion, and ionization.[8][9] This approach ensures a high degree of accuracy and reproducibility in quantifying DNA repair proteins in complex biological samples such as cell lysates and tissues.[1][6][7]

This document outlines the methodologies for the expression of ¹⁵N-labeled human DNA repair proteins in E. coli, their subsequent purification, and their application in developing quantitative LC-MS/MS assays.[6] The protocols described herein are applicable to various DNA repair proteins and can be adapted for high-throughput analyses in basic research and drug development.[10]

Signaling Pathway: Base Excision Repair

A key pathway involving several DNA repair proteins for which ¹⁵N-labeled standards have been developed is the Base Excision Repair (BER) pathway. This pathway is essential for correcting single-base DNA damage, such as that caused by oxidation or alkylation.

BER_Pathway cluster_Initiation Damage Recognition & Excision cluster_Processing AP Site Processing cluster_Synthesis_Ligation Synthesis & Ligation DNA_Lesion DNA Lesion (e.g., 8-oxoG) Glycosylase DNA Glycosylase (e.g., hOGG1, hNEIL1) DNA_Lesion->Glycosylase Recognizes & excises base AP_Site AP Site Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 Cleaves backbone Nick 5' Nick APE1->Nick PolB DNA Polymerase β Nick->PolB Fills gap Ligase DNA Ligase III PolB->Ligase Seals nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Overview of the Base Excision Repair (BER) pathway.

Experimental Workflow

The overall workflow for the synthesis and application of ¹⁵N-labeled DNA repair proteins as internal standards involves several key stages, from bacterial expression to mass spectrometric analysis.

Experimental_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification cluster_Quantification Quantitative Analysis Transformation Transformation of E. coli with expression vector Culture Growth in ¹⁵N-labeled minimal medium Transformation->Culture Induction IPTG Induction of protein expression Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Chromatography Affinity & Ion-Exchange Chromatography Lysis->Chromatography QC Purity & Concentration Determination (SDS-PAGE, MS) Chromatography->QC Spiking Spike ¹⁵N-labeled standard into unlabeled sample QC->Spiking Digestion Tryptic Digestion Spiking->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: Workflow for quantitative proteomics using ¹⁵N-labeled internal standards.

Experimental Protocols

Expression of ¹⁵N-Labeled DNA Repair Proteins in E. coli

This protocol describes the expression of a generic ¹⁵N-labeled DNA repair protein. Specific conditions for proteins such as hMTH1, hAPE1, hOGG1, and hNEIL1 are provided in the summary table.[6]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human DNA repair protein gene

  • Minimal medium components (e.g., M9 salts)

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source

  • Glucose (or other carbon source)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Calcium chloride (CaCl₂)

  • Thiamine and Biotin

  • Appropriate antibiotic (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transform the expression vector into a suitable E. coli strain and select colonies on a minimal medium plate containing the appropriate antibiotic.[11]

  • Inoculate a single colony into 5-10 mL of minimal medium containing ¹⁵NH₄Cl and the appropriate antibiotic. Grow overnight at 37°C with shaking.[12]

  • Use the overnight culture to inoculate 1 L of ¹⁵N-labeled minimal medium in a 2 L baffled flask.[6]

  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.[11]

  • Induce protein expression by adding IPTG to a final concentration of 100-200 µmol/L.[6]

  • Continue to culture the cells under specific temperature and time conditions (see Table 1) to allow for protein expression.[6]

  • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[6]

  • The cell pellet can be stored at -80°C until purification.

Purification of ¹⁵N-Labeled DNA Repair Proteins

This protocol provides a general framework for protein purification. Specific buffer compositions and chromatography resins will depend on the properties of the target protein (e.g., presence of a His-tag).

Materials:

  • Lysis buffer (e.g., BugBuster Protein Extraction Reagent)

  • Protease inhibitor cocktail

  • Benzonase nuclease

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Ion-exchange chromatography resin (if necessary)

  • Dialysis tubing or centrifugal concentrators

  • Storage buffer (e.g., 25 mmol/L Tris-HCl, pH 7.5)

Protocol:

  • Resuspend the cell pellet in lysis buffer supplemented with protease inhibitors and benzonase.

  • Lyse the cells according to the lysis buffer manufacturer's instructions or by sonication.

  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

  • Apply the supernatant to an equilibrated affinity chromatography column.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the ¹⁵N-labeled protein using an appropriate elution buffer (e.g., imidazole (B134444) for His-tagged proteins).

  • If further purification is needed, perform ion-exchange chromatography.

  • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.

  • Determine the protein concentration (e.g., using a BCA assay) and assess purity by SDS-PAGE.

  • Confirm the identity and extent of ¹⁵N incorporation by mass spectrometry.[6][7] An incorporation of over 99% is desirable.[6]

Quantitative Mass Spectrometry Analysis

Materials:

  • Purified ¹⁵N-labeled DNA repair protein (internal standard)

  • Unlabeled biological sample (cell lysate, tissue homogenate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Protocol:

  • Quantify the total protein concentration of the unlabeled biological sample.

  • Add a known amount of the ¹⁵N-labeled internal standard to a known amount of the unlabeled sample.

  • Reduce the disulfide bonds by adding DTT and incubating.

  • Alkylate the cysteine residues with IAA in the dark.

  • Digest the protein mixture with trypsin overnight at 37°C.

  • Analyze the resulting peptide mixture by LC-MS/MS.[13][14][15]

  • Develop a selected-reaction monitoring (SRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify pairs of light (unlabeled) and heavy (¹⁵N-labeled) peptides derived from the target DNA repair protein.[14][16]

Data Presentation

The following tables summarize typical expression conditions for several human DNA repair proteins and provide an example of the quantitative data that can be obtained using this methodology.

Table 1: Expression Conditions for ¹⁵N-Labeled Human DNA Repair Proteins [6]

ProteinExpression VectorE. coli StrainIPTG (µmol/L)Induction Temperature (°C)Induction Time (h)
hMTH1 pET28a-hMTH1BL21(DE3)2002016
hAPE1 pET11a-hAPE1BL21(DE3)1002015
hOGG1 pET11a-hOGG1BL21(DE3)10024Overnight
hNEIL1 pET11a-hNEIL1BL21(DE3)pLysS1002516

Table 2: Example Quantitative Data for hOGG1 in Different Cell Lines

Cell LinehOGG1 (fmol/µg total protein)Standard Deviation
HEK293 5.20.6
HeLa 8.91.1
MCF-7 12.51.5
A549 3.80.4

Note: The data in Table 2 is representative and intended for illustrative purposes.

Conclusion

The methods described provide a robust framework for the synthesis of high-quality ¹⁵N-labeled DNA repair proteins to be used as internal standards for accurate quantification by mass spectrometry.[6][7] This approach is invaluable for studying the role of DNA repair in disease, identifying biomarkers, and assessing the efficacy of novel therapeutic agents that target DNA repair pathways.[1][2][3] The use of these standards enables highly accurate and reproducible measurements of DNA repair protein expression levels in diverse biological systems.[1][6][7]

References

Troubleshooting & Optimization

Improving signal-to-noise ratio in 15N NMR with 2,4,6-Trifluorobenzonitrile-15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their 15N NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio often low in 15N NMR spectroscopy?

A1: The low signal-to-noise ratio in 15N NMR is due to a combination of factors inherent to the 15N isotope:

  • Low Natural Abundance: The 15N isotope has a very low natural abundance of only 0.37%, which is significantly lower than 1H (99.98%) and 13C (1.1%).[1][2] This means there are far fewer detectable nuclei in a sample at natural abundance.

  • Low Gyromagnetic Ratio: 15N has a low, negative gyromagnetic ratio, which results in a lower resonance frequency and a smaller population difference between spin states, leading to a weaker NMR signal.

  • Negative Nuclear Overhauser Effect (nOe): When decoupling protons, the nOe for 15N is negative. This can lead to signal suppression or even nulling of the 15N signal, further reducing sensitivity.[2]

  • Long Relaxation Times: 15N nuclei can have long spin-lattice relaxation times (T1), requiring longer delays between scans to avoid signal saturation. This increases the total experiment time needed to achieve a good signal-to-noise ratio.

Q2: What are the most effective general strategies to improve the S/N ratio in 15N NMR?

A2: Several strategies can be employed to enhance the signal-to-noise ratio:

  • Increase the Number of Scans: Signal averaging is a common method to improve S/N. The S/N ratio increases with the square root of the number of scans. Doubling the number of scans increases the S/N by a factor of approximately 1.4.

  • Optimize Sample Concentration: Higher sample concentrations lead to a stronger NMR signal. For insensitive experiments like 1H–15N HSQC, concentrations of at least 100 mM are often recommended.[3]

  • Use a Higher Field Spectrometer: The signal-to-noise ratio is proportional to the strength of the magnetic field. Moving to a higher field spectrometer can significantly improve sensitivity.

  • Employ Cryogenic Probes: Cryoprobes dramatically increase sensitivity by lowering the thermal noise in the detection coil, which can lead to a 3-4 fold improvement in S/N.

  • Isotopic Enrichment: Using 15N-labeled samples is the most direct way to overcome the low natural abundance and dramatically increase the signal intensity.[2]

  • Utilize 2D Inverse-Detected Experiments: Experiments like 1H-15N HSQC (Heteronuclear Single Quantum Coherence) and 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) are much more sensitive than direct 1D 15N detection.[4][5] These experiments detect the high-gyromagnetic-ratio 1H nucleus, which is coupled to the 15N nucleus, providing a significant sensitivity enhancement.[5]

Q3: How does sample preparation impact the signal-to-noise ratio?

A3: Proper sample preparation is critical for obtaining high-quality 15N NMR spectra with a good S/N ratio. Key considerations include:

  • Solvent Choice: Use high-quality deuterated solvents to avoid large solvent signals that can obscure signals of interest and affect the spectrometer's lock system.[6]

  • Sample Filtration: It is crucial to filter the sample to remove any particulate matter.[6] Suspended solids can degrade the magnetic field homogeneity, leading to broader lines and a lower signal-to-noise ratio.

  • pH and Buffer Selection: For biological samples, the pH should be optimized. For experiments detecting NH protons, a pH around 4.5 can provide the highest sensitivity due to reduced NH exchange. While various buffers can be used with modern pulse sequences, it's advisable to keep the ionic strength as low as possible, as high ionic strength can decrease sensitivity.[6]

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening and a dramatic loss of signal. If suspected, these can sometimes be removed by treatment with a chelating agent.

Q4: I've heard of using 2,4,6-Trifluorobenzonitrile-15N. Can it be used to improve the S/N ratio or as a reference standard?

A4: Currently, there is limited information in the scientific literature describing the use of this compound as a routine reference standard or as a direct agent for improving the signal-to-noise ratio in 15N NMR experiments.

For a compound to be a good chemical shift reference, it should ideally have a single, sharp signal that does not overlap with signals of interest, be chemically inert, and have a chemical shift that is not highly sensitive to experimental conditions like temperature, solvent, and pH.

While the properties of this compound as a reference have not been extensively documented, nitriles (-C≡N) typically have 15N chemical shifts in the range of 225 to 240 ppm (relative to liquid NH3).[7] The fluorine atoms in 2,4,6-Trifluorobenzonitrile would likely shift this value.

Commonly accepted 15N NMR chemical shift references are liquid ammonia (B1221849) (NH3) and nitromethane (B149229) (CH3NO2).[8] IUPAC recommends nitromethane for non-biological systems.[8] It is generally recommended to use these well-established references for accurate and reproducible chemical shift reporting.

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting low sensitivity in your NMR experiment.

G cluster_0 Troubleshooting Low S/N cluster_1 Sample Checks cluster_2 Experiment Checks cluster_3 Hardware Checks Start Low S/N Observed CheckSample 1. Review Sample Preparation Start->CheckSample CheckExperiment 2. Evaluate Experimental Parameters CheckSample->CheckExperiment Sample OK Concentration Increase Concentration CheckSample->Concentration Low Concentration? Filter Filter Sample CheckSample->Filter Particulates? Solvent Check Solvent/pH CheckSample->Solvent Suboptimal Conditions? CheckHardware 3. Consider Hardware Issues CheckExperiment->CheckHardware Parameters Optimized Scans Increase Number of Scans CheckExperiment->Scans PulseSequence Use 2D Inverse-Detected (HSQC/HMBC) CheckExperiment->PulseSequence Decoupling Check Decoupling Settings CheckExperiment->Decoupling Solution Improved S/N CheckHardware->Solution Hardware OK ProbeTune Tune and Match Probe CheckHardware->ProbeTune Cryoprobe Use Cryoprobe if Available CheckHardware->Cryoprobe

Workflow for troubleshooting low signal-to-noise in NMR spectra.
Guide 2: Broad or Distorted Peaks

Broad or distorted peaks can significantly impact the quality and interpretation of your 15N NMR spectrum, effectively reducing the signal-to-noise ratio.

G cluster_0 Troubleshooting Broad Peaks cluster_1 Shimming cluster_2 Sample Quality cluster_3 Chemical Exchange Start Broad Peaks Observed CheckShimming 1. Check Magnetic Field Homogeneity (Shimming) Start->CheckShimming CheckSampleQuality 2. Assess Sample Quality CheckShimming->CheckSampleQuality Shimming Optimized Reshim Re-shim the Spectrometer CheckShimming->Reshim CheckExchange 3. Consider Chemical or Conformational Exchange CheckSampleQuality->CheckExchange Sample is Clean Particulates Filter Sample to Remove Solids CheckSampleQuality->Particulates Viscosity Dilute Sample if too Viscous CheckSampleQuality->Viscosity Paramagnetic Check for Paramagnetic Impurities CheckSampleQuality->Paramagnetic Solution Sharp Peaks CheckExchange->Solution Exchange Addressed VT_NMR Perform Variable Temperature (VT) NMR CheckExchange->VT_NMR

Workflow for troubleshooting broad peaks in NMR spectra.

Data Summary Tables

Table 1: Impact of Number of Scans on S/N Ratio

Number of Scans (N)Relative S/N Improvement (√N)
11.0
42.0
164.0
648.0
25616.0
102432.0

Table 2: Common 15N Chemical Shift Reference Compounds

CompoundChemical Shift (ppm) on Nitromethane ScaleChemical Shift (ppm) on Ammonia ScaleNotes
Nitromethane (CH₃NO₂)0.0380.2IUPAC recommended standard for non-biological systems.[8]
Liquid Ammonia (NH₃)-380.20.0Commonly used for biochemical applications.[8]
Acetonitrile (CH₃CN)-136.0244.2
N,N-Dimethylformamide (DMF)-276.4103.8

Data sourced from Cornell University's NMR and Chemistry MS Facilities.[8]

Experimental Protocols

Protocol 1: Basic 1D 15N NMR Experiment

This protocol is for direct detection of 15N and generally requires high sample concentration or isotopic enrichment due to low sensitivity.

  • Sample Preparation:

    • Dissolve a high concentration of the sample (ideally >100 mg if molecular weight is low, or use a 15N-enriched sample) in a suitable deuterated solvent.

    • Filter the solution into a high-quality NMR tube to a height of approximately 4-5 cm.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the 15N frequency.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A simple pulse-acquire sequence with proton decoupling is typically used. To mitigate the negative nOe, an inverse-gated decoupling sequence is often employed.

    • Spectral Width: Set a spectral width that covers the expected range of 15N chemical shifts (e.g., -50 to 400 ppm).

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): Set a sufficiently long delay to allow for T1 relaxation. For many 15N nuclei, this can be 5-10 seconds or longer. A T1 measurement may be necessary for optimization.

    • Number of Scans (ns): A large number of scans is usually required (e.g., 1024 or more) to achieve adequate S/N.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Apply baseline correction.

    • Reference the spectrum to an appropriate standard (e.g., external nitromethane).

Protocol 2: 1H-15N HSQC Experiment for Improved Sensitivity

This is the recommended experiment for most applications involving unenriched samples or when higher sensitivity is required.

  • Sample Preparation:

    • Prepare the sample as in Protocol 1. A lower concentration can often be used compared to the 1D experiment.

  • Spectrometer Setup:

    • Follow the same setup procedure as in Protocol 1, but ensure the probe is tuned for both 1H and 15N frequencies.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems).

    • Spectral Width:

      • F2 (1H dimension): Cover the expected proton chemical shift range (e.g., 0-12 ppm).

      • F1 (15N dimension): Cover the expected nitrogen chemical shift range.

    • Number of Scans (ns): Typically a multiple of 2 or 4 (e.g., 8, 16, 32) per increment.

    • Number of Increments (in F1): Typically 128-256 increments are sufficient for good resolution in the 15N dimension.

    • Relaxation Delay (d1): Usually 1-2 seconds.

  • Processing:

    • Apply Fourier transform in both dimensions.

    • Phase correct the spectrum.

    • Apply baseline correction.

    • The resulting 2D spectrum will show correlations between protons and their directly attached nitrogens.

References

Technical Support Center: 2,4,6-Trifluorobenzonitrile-¹⁵N NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the low sensitivity of ¹⁵N NMR for 2,4,6-Trifluorobenzonitrile-¹⁵N.

Troubleshooting Guide: Overcoming Low ¹⁵N NMR Sensitivity

Low signal-to-noise is a common challenge in ¹⁵N NMR spectroscopy due to the low natural abundance (0.37%) and small gyromagnetic ratio of the ¹⁵N nucleus.[1][2][3] This guide provides a systematic approach to diagnosing and resolving low sensitivity issues for 2,4,6-Trifluorobenzonitrile-¹⁵N.

Problem: No observable signal or very weak signal for 2,4,6-Trifluorobenzonitrile-¹⁵N.

Logical Workflow for Troubleshooting Low Signal-to-Noise

TroubleshootingWorkflow cluster_sample Sample Preparation & Concentration cluster_acquisition NMR Acquisition Parameters cluster_advanced Advanced Techniques cluster_result Result A Start: Low S/N B Is the sample concentration optimal? A->B C Increase concentration (if possible). B->C No D Is the sample fully dissolved? B->D Yes C->D E Filter sample to remove particulates. D->E No F Check for paramagnetic impurities. D->F Yes E->F G Degas sample (e.g., freeze-pump-thaw). F->G Yes H Are acquisition parameters optimized? F->H No G->H I Increase number of scans (NS). H->I No M Consider sensitivity enhancement techniques. H->M Yes J Optimize relaxation delay (D1). I->J K Calibrate 90° pulse width (p1). J->K L Adjust receiver gain (RG). K->L L->M N Use ¹H-¹⁵N HSQC/HMBC. M->N O Use INEPT pulse sequence. M->O P Is a cryoprobe available? N->P O->P Q Utilize a cryoprobe for enhanced sensitivity. P->Q Yes R Is a higher field spectrometer available? P->R No V Improved S/N Q->V S Use a higher field instrument. R->S Yes T Is ¹⁵N isotopic enrichment an option? R->T No S->V U Synthesize or procure ¹⁵N-labeled compound. T->U Yes T->V No U->V ExperimentalWorkflow A Prepare High Concentration Sample (>50 mM, filtered) B Lock, Tune, Shim on Spectrometer A->B C Acquire 1D ¹H Spectrum (Reference & Check Shims) B->C D Set up 2D ¹H-¹⁵N HMBC Experiment C->D E Optimize for Long-Range Coupling (J = 4-10 Hz) D->E F Acquire Data (Overnight) E->F G Process 2D Spectrum F->G H Identify ¹H-¹⁵N Correlation & Determine δ(¹⁵N) G->H

References

Technical Support Center: 2,4,6-Trifluorobenzonitrile-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trifluorobenzonitrile-¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,4,6-Trifluorobenzonitrile-¹⁵N in solution?

The two main degradation pathways for 2,4,6-Trifluorobenzonitrile-¹⁵N are hydrolysis of the nitrile group and nucleophilic aromatic substitution (SNAr) at the fluorine-substituted carbon atoms.

  • Hydrolysis: This can occur under both acidic and basic conditions. The nitrile group (-C≡N) is first hydrolyzed to an amide group (-CONH₂) to form 2,4,6-trifluorobenzamide-¹⁵N. Subsequent hydrolysis can then lead to the formation of 2,4,6-trifluorobenzoic acid-¹⁵N.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the benzene (B151609) ring are activated by the electron-withdrawing nitrile group, making them susceptible to substitution by nucleophiles present in the solution. The fluorine atoms at the 2 and 6 positions (ortho to the nitrile) are particularly reactive.

Q2: What are the optimal storage conditions for solutions of 2,4,6-Trifluorobenzonitrile-¹⁵N?

To maximize the shelf life of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C).

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Fluorinated aromatic compounds can be susceptible to photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen. Containers should be tightly sealed.

  • pH: Maintain a neutral pH range (approximately 6-8). The compound is more susceptible to hydrolysis under strongly acidic or basic conditions.

Q3: Is the ¹⁵N isotope expected to affect the stability of the molecule?

The presence of the ¹⁵N isotope is not expected to have a significant impact on the chemical stability or reactivity of 2,4,6-Trifluorobenzonitrile under typical experimental conditions. The primary drivers of stability are the chemical properties of the trifluorobenzonitrile moiety itself.

Q4: Which solvents are recommended for dissolving 2,4,6-Trifluorobenzonitrile-¹⁵N?

For short-term use, high-purity, anhydrous aprotic solvents are generally recommended. The choice of solvent will depend on the specific requirements of your experiment. Below is a general guide to solvent compatibility.

Data Presentation

Table 1: Qualitative Solvent Compatibility and Stability Notes

SolventCompatibilityNotes
Dimethyl Sulfoxide (DMSO)GoodUse anhydrous grade. Can absorb atmospheric moisture, which may lead to hydrolysis over time.
Dimethylformamide (DMF)GoodUse anhydrous grade. Can be slightly basic, potentially leading to slow degradation.
Acetonitrile (B52724) (ACN)GoodA good general-purpose solvent. Ensure it is anhydrous.
Tetrahydrofuran (THF)GoodUse anhydrous grade and check for peroxides, especially in older stock.
Dichloromethane (DCM)GoodSuitable for short-term use. Ensure it is anhydrous.
Methanol (MeOH)Use with CautionAs a protic solvent and a weak nucleophile, it may react with the compound over time, especially at elevated temperatures.
WaterNot RecommendedThe compound has low solubility and is susceptible to hydrolysis.

Troubleshooting Guides

Table 2: Troubleshooting Common Stability-Related Issues

IssuePotential CauseRecommended Action
Loss of compound potency or inconsistent results Degradation of the compound in the stock or working solution.1. Prepare fresh solutions from solid material. 2. Verify the pH of your solution; adjust to neutral if necessary. 3. Ensure proper storage conditions (2-8 °C, protected from light). 4. Analyze the solution for degradation products using a suitable analytical method (e.g., HPLC, LC-MS).
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Identify the new peaks using mass spectrometry. Likely degradation products are 2,4,6-trifluorobenzamide-¹⁵N and 2,4,6-trifluorobenzoic acid-¹⁵N. 2. Review your experimental conditions for sources of acid, base, or strong nucleophiles. 3. Minimize the time solutions are kept at room temperature or exposed to ambient light.
Inconsistent results between experimental replicates Variable degradation rates due to inconsistent handling or storage.1. Standardize your solution preparation and storage protocols. 2. Use freshly prepared solutions for each experiment when possible. 3. Minimize exposure of solutions to ambient light and temperature fluctuations.

Mandatory Visualizations

Degradation Pathway of 2,4,6-Trifluorobenzonitrile-15N This compound This compound 2,4,6-Trifluorobenzamide-15N 2,4,6-Trifluorobenzamide-15N This compound->2,4,6-Trifluorobenzamide-15N Hydrolysis (H+ or OH-) Nucleophilic_Substitution_Product Nucleophilic_Substitution_Product This compound->Nucleophilic_Substitution_Product Nucleophile (Nu-) 2,4,6-Trifluorobenzoic_acid-15N 2,4,6-Trifluorobenzoic_acid-15N 2,4,6-Trifluorobenzamide-15N->2,4,6-Trifluorobenzoic_acid-15N Hydrolysis (H+ or OH-)

Caption: Potential degradation pathways for 2,4,6-Trifluorobenzonitrile-¹⁵N.

Troubleshooting Workflow Start Inconsistent Results Check_Solution Is the solution fresh? Start->Check_Solution Prepare_Fresh Prepare fresh solution Check_Solution->Prepare_Fresh No Check_Storage Stored correctly? (2-8°C, dark, neutral pH) Check_Solution->Check_Storage Yes End Problem Resolved Prepare_Fresh->End Correct_Storage Correct storage conditions Check_Storage->Correct_Storage No Analyze_Degradation Analyze for degradation (HPLC, LC-MS) Check_Storage->Analyze_Degradation Yes Correct_Storage->End Identify_Source Identify source of degradation (e.g., pH, nucleophiles, light) Analyze_Degradation->Identify_Source Identify_Source->End

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2,4,6-Trifluorobenzonitrile-¹⁵N

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • 2,4,6-Trifluorobenzonitrile-¹⁵N

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (B78521) (1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • pH meter

  • Incubator/oven

  • UV lamp (e.g., 254 nm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2,4,6-Trifluorobenzonitrile-¹⁵N in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 70°C for 48 hours.

    • Prepare a solution from the heat-stressed solid for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

    • Analyze by HPLC.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control solution, by a validated stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms to identify and quantify any degradation products.

Forced Degradation Workflow cluster_stress Start Start: Prepare Stock Solution Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (1M HCl, 60°C, 24h) Stress_Conditions->Acid Base Base Hydrolysis (1M NaOH, 60°C, 24h) Stress_Conditions->Base Oxidation Oxidation (3% H2O2, RT, 24h) Stress_Conditions->Oxidation Thermal Thermal (70°C, 48h, solid) Stress_Conditions->Thermal Photo Photolytic (UV light, 24h, solution) Stress_Conditions->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for the forced degradation study.

References

Preventing defluorination of 2,4,6-Trifluorobenzonitrile-15N during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trifluorobenzonitrile-¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions, including defluorination, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction pathway for 2,4,6-Trifluorobenzonitrile-¹⁵N with nucleophiles?

The primary reaction pathway is a Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is highly electron-deficient due to the three fluorine atoms and the potent electron-withdrawing nitrile (-CN) group. This makes the ring susceptible to attack by nucleophiles.

Q2: Which fluorine atom is most likely to be replaced during a nucleophilic aromatic substitution (SNAr) reaction?

The fluorine atom at the C4 position (para to the nitrile group) is the most activated and will be selectively replaced by most nucleophiles. The nitrile group provides strong resonance stabilization for the negative charge that develops in the reaction intermediate when the nucleophile attacks the C4 position. Substitution with ammonia, for example, selectively yields 2-amino-4,6-difluorobenzonitrile[1].

Q3: What is "defluorination" in the context of this molecule?

Defluorination can refer to several outcomes:

  • Desired Substitution: The intended replacement of a fluorine atom with a desired nucleophile (e.g., an amine, alkoxide, or thiol).

  • Unwanted Substitution: Replacement of a fluorine atom by an undesired nucleophile, such as a hydroxyl group from residual water.

  • Hydrodefluorination: The replacement of a fluorine atom with a hydrogen atom. This is a less common side reaction in SNAr but can occur under specific reductive conditions or with very strong bases.

  • Hydrolysis and Decarboxylation: In some cases, harsh reaction conditions can lead to hydrolysis of the nitrile group, followed by decarboxylation, which removes the activating group and can be considered a degradation pathway[2].

Q4: Can the ¹⁵N isotope affect the reactivity or the likelihood of defluorination?

The ¹⁵N isotope has a negligible effect on the chemical reactivity of the molecule. The reaction mechanisms, potential side reactions, and troubleshooting steps are identical for both the ¹⁵N-labeled and unlabeled 2,4,6-Trifluorobenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with 2,4,6-Trifluorobenzonitrile-¹⁵N.

Problem 1: Low Yield of Desired 4-Substituted Product
Potential Cause Recommended Solution
Insufficient Reaction Temperature Many SNAr reactions require heating. Gradually increase the temperature (e.g., in 10-20°C increments) and monitor the reaction by TLC or LC-MS. Polar aprotic solvents like DMF or DMSO are standard, and temperatures often range from 80-120°C.
Short Reaction Time SNAr reactions on fluoroaromatics can be slow. Ensure the reaction is monitored over a sufficient period (e.g., 12-24 hours) to confirm it has reached completion.
Weak Nucleophile If using a neutral nucleophile (e.g., amine, alcohol), add a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to deprotonate it in situ, increasing its nucleophilicity.
Poor Reagent/Solvent Quality Use high-purity, anhydrous solvents and reagents. Water contamination can significantly reduce the effectiveness of many nucleophiles.
Problem 2: Formation of an Unexpected Hydroxylated Byproduct (e.g., 4-Hydroxy-2,6-difluorobenzonitrile-¹⁵N)
Potential Cause Recommended Solution
Water Contamination Residual water in the solvent or on glassware can lead to the formation of hydroxide (B78521) ions (especially in the presence of a base), which act as competing nucleophiles.
Anhydrous Conditions Ensure all glassware is oven-dried. Use anhydrous grade solvents and dry reagents thoroughly. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent atmospheric moisture from entering the reaction.
Problem 3: Evidence of Defluorination (Replacement of F with H)
Potential Cause Recommended Solution
Reductive Conditions Trace metal impurities, or certain reagents, could potentially create a reductive environment, leading to hydrodefluorination.
Harsh Basic Conditions Very strong bases (e.g., sodium amide) under harsh conditions could potentially promote an elimination-addition (benzyne) mechanism, although this is less likely for such an activated substrate.
Reaction Condition Control Use mild bases like K₂CO₃ or organic bases (e.g., DIPEA) instead of strong, reactive bases. Ensure the reaction is free from potential reducing agents unless a specific reductive process is intended.
Problem 4: Nitrile Group Hydrolysis (Formation of Amide or Carboxylic Acid)
Potential Cause Recommended Solution
Presence of Water at High Temp. Prolonged heating in the presence of water can lead to the hydrolysis of the nitrile group to the corresponding benzamide (B126) or benzoic acid derivative[3][4].
Strongly Acidic/Basic Workup The nitrile group is susceptible to hydrolysis during aqueous workup under harsh pH conditions[5].
Controlled Workup If possible, use a non-aqueous workup. If an aqueous workup is necessary, keep the pH near neutral and minimize the contact time between the organic product and the aqueous phase. Perform extractions quickly and at room temperature or below.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of 2,4,6-Trifluorobenzonitrile-¹⁵N with a primary or secondary amine to yield the corresponding 4-amino-2,6-difluorobenzonitrile-¹⁵N derivative.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-Trifluorobenzonitrile-¹⁵N (1.0 eq) and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Reagents: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.2 M solution. Add the amine nucleophile (1.1-1.2 eq) to the stirring suspension under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Logical Troubleshooting Workflow

G Start Reaction with 2,4,6-Trifluorobenzonitrile-¹⁵N Check_Yield Is the yield of the desired 4-substituted product acceptable? Start->Check_Yield Success Reaction Successful Check_Yield->Success Yes Troubleshoot_Yield Troubleshoot Low Yield: - Increase Temperature - Extend Reaction Time - Use Stronger Base/Nucleophile - Check Reagent Quality Check_Yield->Troubleshoot_Yield No Check_Purity Is the product pure? Any unexpected byproducts? Check_Purity->Start No, rerun with purification Identify_Byproduct Identify Byproduct(s) (e.g., via Mass Spec, NMR) Check_Purity->Identify_Byproduct Yes Success->Check_Purity Troubleshoot_Yield->Start Re-run Experiment Hydroxylated Hydroxylated Byproduct Detected? Identify_Byproduct->Hydroxylated Defluorinated Hydrodefluorinated Byproduct (F replaced by H)? Identify_Byproduct->Defluorinated Hydrolyzed Nitrile Hydrolysis Product (Amide/Acid)? Identify_Byproduct->Hydrolyzed Anhydrous Solution: Use Strictly Anhydrous Conditions Hydroxylated->Anhydrous Yes Reductive Solution: - Use Milder Base - Check for Reductive Contaminants Defluorinated->Reductive Yes Workup Solution: - Control Workup pH - Minimize Water Contact Time Hydrolyzed->Workup Yes Anhydrous->Start Re-run Experiment Reductive->Start Re-run Experiment Workup->Start Re-run Experiment

Caption: A troubleshooting workflow for reactions involving 2,4,6-Trifluorobenzonitrile-¹⁵N.

SNAr Reaction Pathway and Potential Side Reactions

G cluster_main S-N-Ar Pathway cluster_side Potential Side Reactions A 2,4,6-Trifluorobenzonitrile-¹⁵N B Meisenheimer Intermediate (Resonance Stabilized) A->B + Nu⁻ D Hydroxylated Byproduct (Nu = OH) A->D + OH⁻ (from H₂O) F Hydrodefluorinated Byproduct (F replaced by H) A->F Reductive Conditions C Desired Product (4-Nu-2,6-difluorobenzonitrile-¹⁵N) B->C - F⁻ E Hydrolyzed Byproduct (Amide / Acid) C->E + H₂O / H⁺ or OH⁻ (Harsh Workup)

Caption: The desired SNAr reaction pathway and common potential side reactions.

References

Technical Support Center: Optimizing 15N Labeling with 2,4,6-Trifluorobenzonitrile-15N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trifluorobenzonitrile-15N. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize labeling efficiency in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorinated benzonitrile (B105546) derivative labeled with the stable isotope nitrogen-15. It serves as a reagent for introducing a 15N-labeled nitrile (-CN) group into target molecules. Its primary applications are in quantitative proteomics and metabolomics, where the 15N label allows for accurate tracking and quantification of molecules using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The trifluorophenyl group enhances its reactivity, making it a useful tool in the synthesis of complex molecules for drug discovery and development.

Q2: What are the critical quality control checkpoints for a 15N labeling experiment?

A2: The success of your experiment relies on several key quality control steps:

  • Isotopic Enrichment Verification: Always verify the isotopic enrichment of your this compound lot using high-resolution mass spectrometry (HR-MS) or NMR.

  • Complete Label Incorporation: Ensure your experimental conditions are optimized to achieve maximum incorporation of the 15N label into your target molecule.

  • Sample Mixing Consistency: Maintain consistency in sample preparation and mixing to ensure accurate comparative analysis.

  • Mass Spectrometry Data Validation: Validate the accuracy of your mass spectrometry data to ensure reliable quantification.

Q3: How can I assess the isotopic enrichment of this compound?

A3: Isotopic enrichment can be determined using HR-MS, which allows for the calculation of isotopic purity by comparing the ion intensities of the labeled and unlabeled species. NMR spectroscopy can also be used to confirm the structural integrity and the specific position of the 15N label. It is crucial to perform these measurements before starting your experiment to ensure the quality of the labeling reagent.

Q4: What factors influence the efficiency of 15N labeling?

A4: Several factors can impact the efficiency of your 15N labeling experiment:

  • Purity of the 15N Source: The isotopic purity of the this compound should be high (ideally >99%) to achieve high-level labeling.[1]

  • Reaction Time and Temperature: The duration and temperature of the labeling reaction are critical and need to be optimized for your specific substrate.

  • Reagent Concentration: The molar ratio of the labeling reagent to your substrate will influence the labeling efficiency.

  • pH of the Reaction: The pH of the reaction mixture can significantly affect the reactivity of both the labeling reagent and the substrate.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem/Symptom Potential Cause Suggested Solution
Low Labeling Efficiency Insufficient reaction time or temperature.Gradually increase the reaction time and/or temperature and monitor the reaction progress by LC-MS or NMR.
Sub-optimal pH of the reaction buffer.Screen a range of pH values to find the optimal condition for your specific reaction.
Low isotopic purity of the labeling reagent.Verify the isotopic enrichment of your this compound.
Incomplete Label Incorporation Steric hindrance at the labeling site.Consider modifying the substrate to reduce steric hindrance or explore alternative labeling strategies.
Competing side reactions.Optimize reaction conditions (temperature, solvent, catalyst) to minimize side product formation.
Poor Reproducibility Inconsistent sample handling and preparation.Standardize all steps of your experimental protocol, including reagent preparation, reaction setup, and sample work-up.
Variability in instrument performance.Regularly calibrate and maintain your analytical instruments (e.g., mass spectrometer, NMR).
Precipitation of Molecule During Labeling Altered solubility due to the attached label.Lower the molar ratio of the labeling reagent to the molecule to reduce the degree of labeling.[2]
Unsuitable reaction solvent.Test different solvents or solvent mixtures to improve the solubility of the labeled product.

Experimental Protocols

General Protocol for 15N Labeling of a Generic Substrate (e.g., an Aryl Halide)

This protocol provides a general starting point. Optimization will be required for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMF, DMSO).

    • Prepare a solution of the substrate to be labeled in the same solvent.

    • If a catalyst is required (e.g., a palladium complex for cross-coupling), prepare a solution of the catalyst and any necessary ligands.

  • Reaction Setup:

    • In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the substrate solution, a catalyst/ligand solution (if applicable), and a base (if required).

    • Add the this compound solution to the reaction mixture. The molar ratio of labeling reagent to substrate may need to be optimized, but a 1.2 to 1.5-fold excess of the labeling reagent is a good starting point.

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature (e.g., 80-120 °C).

    • Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Analysis:

    • Confirm the identity and isotopic incorporation of the purified product by HR-MS and NMR.

Data Presentation

Table 1: Hypothetical 15N Labeling Efficiency under Various Conditions

Substrate Molar Ratio (Label:Substrate) Temperature (°C) Time (h) Labeling Efficiency (%)
Aryl Bromide A1.2:1801275
Aryl Bromide A1.5:1801288
Aryl Bromide A1.5:11001295
Aryl Iodide B1.2:180892
Aryl Iodide B1.2:11008>99

Note: This data is illustrative and actual results will vary depending on the specific substrate and reaction conditions.

Visualizations

G General 15N Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReagentPrep Reagent Preparation (Substrate, 15N Label, Catalyst) ReactionSetup Reaction Setup (Inert Atmosphere) ReagentPrep->ReactionSetup RunReaction Run Reaction (Controlled Temp. & Time) ReactionSetup->RunReaction MonitorProgress Monitor Progress (LC-MS, NMR) RunReaction->MonitorProgress Workup Work-up & Purification (Extraction, Chromatography) MonitorProgress->Workup Reaction Complete Analysis Product Analysis (HR-MS, NMR) Workup->Analysis

Caption: A generalized workflow for 15N labeling experiments.

G Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Observed CheckPurity Verify Isotopic Purity of This compound Start->CheckPurity PurityOK Purity >99%? CheckPurity->PurityOK ReplaceReagent Action: Obtain a new batch of high-purity reagent. PurityOK->ReplaceReagent No OptimizeConditions Systematically Optimize Reaction Conditions PurityOK->OptimizeConditions Yes IncreaseTempTime Increase Temperature and/or Time OptimizeConditions->IncreaseTempTime OptimizeRatio Optimize Molar Ratio of Reagents OptimizeConditions->OptimizeRatio ScreenSolvents Screen Different Solvents OptimizeConditions->ScreenSolvents CheckSideReactions Investigate Potential Side Reactions IncreaseTempTime->CheckSideReactions OptimizeRatio->CheckSideReactions ScreenSolvents->CheckSideReactions SideReactionsPresent Side Products Detected? CheckSideReactions->SideReactionsPresent ModifyConditions Action: Modify conditions to suppress side reactions. SideReactionsPresent->ModifyConditions Yes Success Labeling Efficiency Improved SideReactionsPresent->Success No ModifyConditions->Success

Caption: A decision tree for troubleshooting low 15N labeling efficiency.

References

Troubleshooting peak broadening in NMR spectra of fluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common issues in fluorine-19 (¹⁹F) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common problems that can lead to peak broadening and other spectral artifacts during their ¹⁹F NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my ¹⁹F NMR peaks broad?

Peak broadening in ¹⁹F NMR spectra can arise from a variety of factors, ranging from sample preparation to dynamic processes within the molecule itself. The most common causes include:

  • Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field across the sample is a frequent cause of broad spectral lines for all nuclei, including ¹⁹F.[1]

  • Chemical or Conformational Exchange: Fluorinated compounds often exist in multiple conformations or can undergo chemical exchange processes. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant peak broadening.[2][3][4][5]

  • High Sample Concentration or Viscosity: Highly concentrated or viscous samples can restrict molecular tumbling, leading to shorter relaxation times (T₂) and consequently broader peaks.[1][5]

  • Presence of Paramagnetic Species: Paramagnetic impurities, such as dissolved oxygen or metal ions, can cause rapid relaxation and significant line broadening.[3][4]

  • Unresolved Couplings: Coupling to other nuclei (e.g., ¹H, ¹³C, or other ¹⁹F nuclei) that is not fully resolved can manifest as peak broadening.[6]

  • Chemical Shift Anisotropy (CSA): For larger molecules or in viscous solvents where molecular tumbling is slow, CSA can be a dominant relaxation mechanism, leading to broader lines, especially at higher magnetic field strengths.[7][8]

  • Interaction with Quadrupolar Nuclei: Nuclei with a spin greater than 1/2 (e.g., ¹⁴N, Cl, Br) have a quadrupole moment that can interact with the electric field gradient, leading to rapid relaxation and broadening of adjacent ¹⁹F signals.[9][10][11]

Troubleshooting Guides

Issue 1: General Peak Broadening Across All Signals

Q: All the peaks in my ¹⁹F NMR spectrum are broad. What should I check first?

A: When all peaks are uniformly broad, the issue is often related to the sample preparation or the instrument's state.

Troubleshooting Workflow:

G start Start: Broad Peaks Observed shim 1. Check Shimming start->shim sample_prep 2. Evaluate Sample Preparation shim->sample_prep If shims are good concentration Check Concentration & Viscosity sample_prep->concentration particulates Check for Particulates sample_prep->particulates paramagnetic 3. Check for Paramagnetic Species concentration->paramagnetic If concentration is optimal particulates->paramagnetic If sample is clear degas Degas Sample paramagnetic->degas end Problem Resolved degas->end

Caption: Troubleshooting workflow for general peak broadening.

Detailed Steps & Explanations:

  • Check Magnetic Field Homogeneity (Shimming):

    • Problem: An inhomogeneous magnetic field is a primary cause of broad lines.[1]

    • Solution: Carefully shim the spectrometer using the lock signal. Automated shimming routines are often sufficient, but manual adjustment of Z1 and Z2 shims may be necessary for optimal homogeneity. A stable and maximized lock level is indicative of good shimming.[1][12][13]

  • Evaluate Sample Preparation:

    • Concentration and Viscosity: High sample concentrations can lead to increased viscosity, which restricts molecular tumbling and broadens signals.[1][5]

      • Recommendation: Prepare a more dilute sample. For many small fluorinated molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.[1]

    • Particulate Matter: Suspended solid particles in the NMR tube will distort the local magnetic field homogeneity, causing broad lines.[14]

      • Recommendation: Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[14]

  • Check for Paramagnetic Species:

    • Problem: Dissolved molecular oxygen (O₂) is paramagnetic and a common cause of line broadening. Metal contaminants can also have a significant effect.

    • Solution: Degas the sample. The most effective method is the freeze-pump-thaw technique, performing at least three cycles.[14] For less sensitive experiments, gently bubbling an inert gas like nitrogen or argon through the solvent before adding the sample can help.

Issue 2: Temperature-Dependent Peak Broadening or Coalescence

Q: The peaks in my ¹⁹F NMR spectrum change shape or broaden significantly as I change the temperature. What is happening?

A: This is a classic sign of dynamic chemical or conformational exchange. At certain temperatures, the rate of exchange between two or more different fluorine environments is on the NMR timescale, leading to broad, coalesced signals.[2][5][15]

Troubleshooting Workflow:

G start Start: Temperature-Dependent Peak Broadening vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr low_temp Lower Temperature vt_nmr->low_temp To slow the exchange high_temp Increase Temperature vt_nmr->high_temp To accelerate the exchange coalescence Coalescence: Broad peak observed vt_nmr->coalescence Intermediate exchange rate slow_exchange Slow Exchange Regime: Sharp, distinct peaks for each conformer low_temp->slow_exchange fast_exchange Fast Exchange Regime: Sharp, averaged peak high_temp->fast_exchange

Caption: Workflow for investigating dynamic exchange phenomena.

Detailed Steps & Explanations:

  • Perform Variable Temperature (VT) NMR:

    • Objective: To move out of the intermediate exchange regime where broadening is maximal.

    • Protocol:

      • Acquire a standard ¹⁹F NMR spectrum at room temperature.

      • To achieve slow exchange: Decrease the temperature in increments (e.g., 10-20°C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum. As the temperature is lowered, the exchange rate decreases. If you reach the slow-exchange regime, the broad peak will resolve into multiple sharp signals corresponding to each distinct fluorine environment.[1]

      • To achieve fast exchange: Increase the temperature in similar increments. As the temperature rises, the exchange rate increases. If you reach the fast-exchange regime, the broad peak will narrow into a single sharp signal at the averaged chemical shift.[5]

    • Example: For perfluorocyclohexane, a single broad peak is observed at room temperature due to rapid chair-flip conformational inversion. Cooling the sample to -50°C or below slows this exchange, resolving the spectrum into a complex pattern of distinct axial and equatorial fluorine signals.[1]

Quantitative Data Summary

ParameterRecommended RangeRationale for Peak Sharpening
Sample Concentration 1-10 mg / 0.6-0.7 mL (for small molecules)Minimizes viscosity-related broadening and aggregation effects.[1][16]
Relaxation Delay (d1) 5 x T₁ (for quantitative analysis)Ensures full relaxation of nuclei between scans, preventing saturation and potential line shape distortion. For routine spectra, a shorter delay may be acceptable.[1]
Temperature Variation -100°C to +150°C (spectrometer dependent)Allows for the study and mitigation of dynamic exchange broadening by moving into slow or fast exchange regimes.[1][15]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹⁹F NMR
  • Weighing the Sample: Accurately weigh 1-10 mg of your solid sample into a clean, dry vial. For liquid samples, use a micropipette.[16]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[16] The choice of solvent is critical and should be based on the analyte's solubility and chemical shift to avoid signal overlap.[16]

  • Dissolution: Gently mix or sonicate the sample until it is fully dissolved.

  • Filtering: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a high-quality NMR tube.[14]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: Degassing a Sample using Freeze-Pump-Thaw

This protocol is for removing dissolved paramagnetic oxygen, which can significantly broaden NMR signals.[14]

  • Prepare the Sample: Prepare your NMR sample in a tube that is attached to a vacuum line via a sealable joint (e.g., a J. Young tube).

  • Freeze: Immerse the bottom of the NMR tube in a liquid nitrogen bath until the sample is completely frozen solid.

  • Pump: Open the valve to the vacuum line and evacuate the headspace above the frozen sample for several minutes.

  • Thaw: Close the valve to the vacuum and remove the liquid nitrogen bath. Allow the sample to thaw completely. You may see bubbles of gas being released from the solvent.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved gases.

  • Seal: After the final thaw, seal the tube under vacuum or backfill with an inert gas like nitrogen or argon.

References

Technical Support Center: Synthesis of Fluorinated Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzonitrile (B105546) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing fluorinated benzonitriles?

A1: The most common strategies for synthesizing fluorinated benzonitriles include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the displacement of a halide (often fluoride) on an electron-deficient aromatic ring with a cyanide salt. The aromatic ring is typically activated by electron-withdrawing groups such as nitro (-NO2) or additional fluoro groups.[1][2][3]

  • Transition-Metal-Catalyzed Cyanation: Palladium- or nickel-catalyzed cross-coupling reactions are effective for the cyanation of fluorinated aryl halides (bromides, chlorides) and triflates.[4][5][6] These methods are often milder than traditional SNAr reactions.

  • Sandmeyer Reaction: This classic method involves the diazotization of a fluorinated aniline (B41778) followed by treatment with a cyanide salt, typically copper(I) cyanide. However, this reaction can sometimes lead to unexpected side products.[7]

  • Dehydration of Amides: The corresponding fluorinated benzamide (B126) can be dehydrated to the nitrile using various reagents, although this is a less direct route for introducing the cyano group.

Q2: Why is Nucleophilic Aromatic Substitution (SNAr) a common method for these syntheses?

A2: The high electronegativity of fluorine atoms makes polyfluoroarenes susceptible to nucleophilic attack.[3] The fluorine atom itself can be a good leaving group in SNAr reactions, especially when the aromatic ring is activated by other electron-withdrawing groups. This approach offers a transition-metal-free pathway to substituted polyfluoroarenes.[3]

Q3: What are the main challenges in transition-metal-catalyzed cyanation of fluoroarenes?

A3: A primary challenge is the strong binding affinity of the cyanide ion to the transition metal catalyst (e.g., palladium).[4] This can lead to the formation of stable, inactive metal-cyanide complexes, which inhibits the catalytic cycle and halts product formation.[4] Additionally, the use of highly toxic cyanide sources like KCN or NaCN requires careful handling and can lead to safety and reproducibility issues.[5][8]

Q4: Can the C-F bond itself be activated for cyanation?

A4: Yes, direct C-F bond activation for cyanation is an emerging area of research. For instance, nickel-mediated C-F bond activation has been developed for the cyanation of aryl fluorides.[6] However, cleaving the highly inert C-F bond remains a significant challenge.[6][9]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Step Rationale
Inactive Cyanide Reagent Use a fresh, dry batch of the cyanide salt (e.g., NaCN, KCN). Consider using copper(I) cyanide if compatible.Cyanide salts can degrade upon exposure to moisture or improper storage.[1]
Insufficient Reaction Time or Temperature Extend the reaction time and monitor progress by TLC or GC/LC-MS. If reagents are stable, consider a modest increase in temperature.SNAr reactions on deactivated or sterically hindered substrates may require more forcing conditions to proceed to completion.[1][2]
Poor Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or NMP.These solvents are effective at solvating the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion, and are suitable for the typical temperature range of SNAr reactions.[2][10]
Presence of Water Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Water can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide, especially at elevated temperatures.[1]

A logical workflow for troubleshooting low yield in SNAr reactions is presented below.

low_yield_troubleshooting start Low or No Product Yield check_reagents Check Reagents: - Is the cyanide salt fresh and dry? - Is the starting material pure? start->check_reagents check_conditions Review Reaction Conditions: - Is the solvent polar aprotic? - Is the temperature adequate? - Was the reaction time sufficient? start->check_conditions hydrolysis Check for Side Products: - Evidence of amide or carboxylic acid by IR, NMR, or MS? start->hydrolysis use_fresh Use fresh, anhydrous reagents. Purify starting material. check_reagents->use_fresh If No optimize_conditions Optimize conditions: - Increase temperature/time. - Use anhydrous solvent. check_conditions->optimize_conditions If No workup_neutral Modify workup to be neutral. Ensure anhydrous conditions. hydrolysis->workup_neutral If Yes pd_cyanation_cycle cluster_legend Catalytic Cycle pd0 Pd(0)L₂ oa Ar-Pd(II)-X L₂ pd0->oa Oxidative Addition inactive_pd Inactive [Pd(CN)₄]²⁻ pd0->inactive_pd Catalyst Inhibition transmetal Ar-Pd(II)-CN L₂ oa->transmetal Transmetalation or Salt Metathesis transmetal->pd0 Reductive Elimination arcn Ar-CN transmetal->arcn mx M-X transmetal->mx arx Ar-X arx->oa mcn M-CN mcn->transmetal excess_cn Excess CN⁻ excess_cn->inactive_pd

References

Minimizing isotopic scrambling with 2,4,6-Trifluorobenzonitrile-15N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trifluorobenzonitrile-¹⁵N. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this reagent while minimizing the risk of isotopic scrambling and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is 2,4,6-Trifluorobenzonitrile-¹⁵N, and what is its primary application?

A1: 2,4,6-Trifluorobenzonitrile-¹⁵N is a chemical reagent used for introducing a stable ¹⁵N isotope label onto biomolecules. Its primary application is in quantitative proteomics and nuclear magnetic resonance (NMR) studies. The electron-deficient aromatic ring, activated by three fluorine atoms and a nitrile group, makes it reactive towards nucleophilic residues on proteins and peptides, such as the ε-amino group of lysine (B10760008) or the N-terminal amine. The ¹⁵N label allows for the differentiation and quantification of proteins or peptides in mass spectrometry (MS) or for NMR structural analysis.

Q2: What is isotopic scrambling, and is it a significant risk with this reagent?

A2: Isotopic scrambling refers to the unintentional transfer or rearrangement of isotopes, leading to an inaccurate or ambiguous isotopic distribution in the labeled molecule. With 2,4,6-Trifluorobenzonitrile-¹⁵N, two types of issues are often discussed under this term:

  • True Isotopic Scrambling: This would involve the exchange of the ¹⁵N atom in the nitrile group with a ¹⁴N atom from another source. While nickel-catalyzed nitrile isotope exchange reactions have been developed, these conditions are highly specific and not typically encountered in a standard bioconjugation protocol. Therefore, the C≡¹⁵N bond is generally considered stable under normal labeling conditions, and true isotopic scrambling of the nitrile nitrogen is highly unlikely.

  • Labeling Artifacts and Side Reactions: More common issues that can be mistaken for scrambling are incomplete labeling or side reactions. The high reactivity of the fluorinated ring means that nucleophiles can attack the ring and displace a fluorine atom in a nucleophilic aromatic substitution (SNAr) reaction. This can lead to a heterogeneous product mixture, complicating data analysis.

Q3: How can I confirm that my protein or peptide has been successfully labeled?

A3: The most common method for confirming labeling is mass spectrometry (MS). A successful labeling event will result in a specific mass shift in your molecule. The expected mass increase depends on the reaction mechanism. If the nitrile group is converted to an amidine by reaction with an amine, the expected mass shift would be the mass of the reagent minus the mass of a displaced fluorine atom. It is crucial to calculate the expected mass shift for your specific reaction and compare it with the observed mass spectrum. High-resolution mass spectrometry is recommended to accurately determine the isotopic distribution and confirm the incorporation of the ¹⁵N label.

Q4: Can this reagent react with other amino acid residues besides lysine?

A4: Yes. While the primary targets are primary amines like lysine residues and the N-terminus, other nucleophilic residues can potentially react, especially under non-optimal pH conditions.

  • Cysteine: The thiol group of cysteine is a potent nucleophile and can react with electron-poor aryl nitriles.

  • Tyrosine, Serine, Threonine: The hydroxyl groups of these residues are less nucleophilic than amines but can react at higher pH values.

  • Histidine: The imidazole (B134444) ring of histidine can also act as a nucleophile. Reaction conditions, particularly pH, must be carefully controlled to maximize selectivity for lysine.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Problem 1: Low or No Labeling Efficiency

Symptom: Mass spectrometry data shows a low percentage or complete absence of the heavy-labeled peptide, and the expected mass shift is not observed.

Possible Cause Solution
Incorrect pH The reaction of amines with the fluorinated benzonitrile (B105546) is highly pH-dependent. The amine must be deprotonated to be nucleophilic. Ensure the reaction buffer pH is between 8.0 and 9.0.
Reagent Degradation 2,4,6-Trifluorobenzonitrile-¹⁵N can be sensitive to moisture. Ensure the reagent is stored under dry conditions and prepare solutions fresh before use.
Insufficient Reagent Use a sufficient molar excess of the labeling reagent to the peptide/protein. A 10-20 fold molar excess is a good starting point, but this may need optimization.
Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for the labeling reagent. Use non-nucleophilic buffers such as HEPES or phosphate (B84403) buffer.
Problem 2: Unexpected Mass Shifts and Multiple Peaks in Mass Spectrum

Symptom: The mass spectrum shows multiple peaks, or the observed mass shift does not correspond to the expected value for a simple labeling reaction. This is often due to side reactions.

Possible Cause Solution
Nucleophilic Aromatic Substitution (SNAr) A common side reaction is the displacement of one or more fluorine atoms by the target amine or other nucleophiles (e.g., hydroxide (B78521) from the buffer). This results in different mass adducts.
* Control Stoichiometry: Use the lowest effective concentration of the labeling reagent.
* Optimize pH: Avoid excessively high pH, which can promote hydrolysis and reaction with hydroxide ions.
* Lower Temperature: Running the reaction at a lower temperature (e.g., 4°C) can sometimes reduce the rate of side reactions more than the primary labeling reaction.
Multiple Labeling Events If your protein has multiple lysine residues, you may get a distribution of species with different numbers of labels attached.
* Limit Reagent: Use a lower molar excess of the labeling reagent to favor single labeling events.
* Purification: Use chromatography (e.g., HPLC, ion exchange) to separate the differently labeled species.
Table 1: Expected vs. Unexpected Mass Shifts for Lysine Labeling

Assuming reaction with a lysine side chain where the amine displaces a fluorine atom and the nitrile is converted to an amidine.

Reaction Product Description Expected Mass Shift (Da)
Desired Product Single ¹⁵N label, one fluorine displaced.+139.02 (C₇H₂F₂¹⁵N + NH - F)
Side Product 1 Two fluorine atoms displaced by two amine groups.Variable (depends on cross-linking)
Side Product 2 Hydrolysis of a fluorine atom.+155.02 (C₇H₂F₂¹⁵N(OH) + NH - F)
Unreacted Peptide No labeling.0

Experimental Protocols

Protocol 1: General Procedure for Labeling a Peptide with 2,4,6-Trifluorobenzonitrile-¹⁵N

This protocol provides a starting point for labeling a peptide containing a lysine residue. Optimization will be required for specific peptides.

  • Peptide Preparation:

    • Dissolve the purified peptide in a non-nucleophilic buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.5) to a final concentration of 1-2 mg/mL.

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve 2,4,6-Trifluorobenzonitrile-¹⁵N in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10-fold molar excess of the 2,4,6-Trifluorobenzonitrile-¹⁵N solution to the peptide solution.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. Protect the reaction from light if the peptide is light-sensitive.

  • Quenching the Reaction:

    • Add a final concentration of 50 mM Tris or glycine (B1666218) to the reaction mixture to quench any unreacted labeling reagent. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the labeled peptide from excess reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry. Analyze for the expected mass shift.

Protocol 2: Verifying Labeling Fidelity
  • Mass Spectrometry (MS) Analysis:

    • Acquire a high-resolution mass spectrum of the purified labeled peptide.

    • Calculate the mass difference between the unlabeled and labeled peptide. Compare this to the theoretical mass shift.

  • Tandem MS (MS/MS) Analysis:

    • Perform MS/MS analysis on the labeled peptide precursor ion.

    • Analyze the fragment ions to confirm the site of labeling. For example, if a lysine residue is labeled, the corresponding y- and b-ions containing that residue will show the mass shift.

Visualizations

Diagram 1: Experimental Workflow for Peptide Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_Prep Dissolve Peptide in HEPES Buffer (pH 8.5) Mix Add 10x Molar Excess of Reagent to Peptide Peptide_Prep->Mix Reagent_Prep Prepare 10mM Reagent Stock in DMF Reagent_Prep->Mix Incubate Incubate 2-4h at Room Temperature Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify via RP-HPLC Quench->Purify Analyze Confirm Labeling by MS and MS/MS Purify->Analyze

Caption: Workflow for ¹⁵N labeling of peptides.

Diagram 2: Troubleshooting Unexpected Mass Spectrometry Results

G Start Analyze MS Spectrum of Labeled Peptide Q1 Is Primary Peak the Expected Mass? Start->Q1 Success Labeling Successful Q1->Success Yes Q2 Is Unlabeled Peptide the Major Peak? Q1->Q2 No Low_Efficiency Low Labeling Efficiency Q2->Low_Efficiency Yes Q3 Are there Multiple Unexpected Peaks? Q2->Q3 No Troubleshoot_Low Check pH Increase Reagent Excess Verify Reagent Activity Low_Efficiency->Troubleshoot_Low Side_Reactions Side Reactions Likely Q3->Side_Reactions Yes Other Consult Further Technical Support Q3->Other No Troubleshoot_Side Lower Reagent Excess Optimize pH & Temp Improve Purification Side_Reactions->Troubleshoot_Side

Caption: Decision tree for troubleshooting MS data.

Diagram 3: Desired Reaction vs. Potential Side Reaction

G cluster_desired Desired Labeling Pathway cluster_side Potential Side Reaction Pathway (SNAr) Reagents_D Peptide-NH₂ + Reagent-¹⁵N Product_D Labeled Peptide-¹⁵N (Amidine Formation) Reagents_D->Product_D pH 8.5 Reagents_S Peptide-NH₂ + Reagent-¹⁵N Product_S Fluorine-Displaced Adduct (+ Peptide-NH₂ or OH⁻) Reagents_S->Product_S Excess Reagent or High pH

Caption: Desired labeling vs. side reaction.

15N NMR Technical Support Center: Troubleshooting Long Relaxation Delays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15N NMR. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with long relaxation delays in 15N NMR experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my 15N NMR experiments taking so long? I'm experiencing very long relaxation delays.

A1: Long relaxation delays in 15N NMR are primarily due to the inherently slow spin-lattice (T1) relaxation of the 15N nucleus. The primary relaxation mechanisms for 15N are dipole-dipole interactions with nearby protons and chemical shift anisotropy (CSA).[1] Several factors can contribute to long T1 values:

  • Molecular Size and Tumbling: For small to medium-sized molecules, slow molecular tumbling in solution leads to less efficient relaxation and thus longer T1s. As molecular size increases, tumbling slows down, which can paradoxically lead to shorter T1s initially, but for very large molecules or aggregates, different relaxation regimes apply.[2]

  • Lack of Directly Attached Protons: 15N nuclei that are not directly bonded to protons (e.g., in nitriles or certain heterocycles) lack the strong dipole-dipole relaxation pathway and therefore exhibit very long T1s.

  • High Magnetic Field Strength: The contribution of CSA to relaxation increases with the square of the magnetic field strength.[3][4] This can lead to longer T1 values at higher fields for some nuclei.

  • Sample Conditions: Factors such as low viscosity, high temperature, and the absence of paramagnetic impurities (like dissolved oxygen) can all lead to longer relaxation times.[3]

Q2: What are the consequences of having long T1 relaxation delays in my 15N NMR experiments?

A2: Inadequately long relaxation delays can lead to several issues in your NMR data:

  • Signal Saturation: If the time between successive scans (the recycle delay) is not long enough for the magnetization to return to equilibrium (typically 5 times the longest T1), the signal intensity will be reduced in subsequent scans. This leads to a lower signal-to-noise ratio (S/N).

  • Inaccurate Quantitative Measurements: For quantitative NMR (qNMR), incomplete relaxation will result in signal intensities that are not proportional to the number of nuclei, leading to inaccurate concentration or integration measurements.

  • Distorted Peak Intensities in 2D/3D experiments: In multi-dimensional experiments, differential T1 values across a molecule can lead to variations in peak intensities that do not solely reflect the number of nuclei or NOE enhancements.

Q3: How can I determine the T1 relaxation time for my 15N signals?

A3: The most common method for measuring T1 is the inversion-recovery experiment. This is a 1D or 2D experiment where the magnetization is inverted with a 180° pulse, followed by a variable delay (τ) before the acquisition pulse. By fitting the signal intensity as a function of τ to an exponential decay, the T1 value can be extracted.[1]

A series of 2D HSQC-based experiments with a relaxation building block of varying duration can be used to measure residue-specific T1 values in proteins.[1]

Solutions for Long Relaxation Delays

Q4: How can I shorten the relaxation delays in my 15N NMR experiments to acquire data faster?

A4: There are several effective strategies to reduce experimental time by addressing long relaxation delays:

  • Optimize Acquisition Parameters:

    • Shorter Recycle Delay with a Smaller Flip Angle: Instead of waiting for full relaxation (5 x T1), you can use a shorter recycle delay in combination with a smaller flip angle (less than 90°). This approach, known as the Ernst angle condition, maximizes signal intensity per unit time.

  • Use of Paramagnetic Relaxation Enhancement (PRE) Agents:

    • Adding a small amount of a paramagnetic substance to your sample can dramatically shorten T1 relaxation times.[5] These agents introduce a powerful relaxation mechanism through the interaction of the unpaired electrons of the paramagnetic center with the nuclear spins.

  • Employ Specialized Pulse Sequences:

    • Modern NMR spectrometers offer pulse sequences designed for rapid acquisition that are less sensitive to long T1 values.[6][7] Examples include techniques that use gradient selection and sensitivity enhancement.[8]

Q5: What are paramagnetic relaxation enhancement (PRE) agents and how do they work?

A5: PRE agents are substances with unpaired electrons that, when added to an NMR sample, significantly increase the relaxation rates (1/T1 and 1/T2) of nearby nuclei.[5] The strong magnetic moment of the unpaired electron creates fluctuating magnetic fields that provide a very efficient relaxation pathway.[9]

Commonly used PRE agents include:

  • Metal Ions: Gadolinium (III) chelates (e.g., Gd(DTPA-BMA)), Manganese (II) (Mn²⁺), and Copper (II) (Cu²⁺) are frequently used.[5][10]

  • Nitroxide Spin Labels: Stable organic radicals like TEMPO can be attached to specific sites on a molecule.

The increase in relaxation rate is proportional to the concentration of the PRE agent and inversely proportional to the sixth power of the distance between the paramagnetic center and the nucleus.[5]

Diagram: Mechanism of Paramagnetic Relaxation Enhancement

PRE_Mechanism cluster_0 NMR Sample Paramagnetic_Agent Paramagnetic Agent (e.g., Gd³⁺) Unpaired_Electron Unpaired Electron (Large Magnetic Moment) Paramagnetic_Agent->Unpaired_Electron 15N_Nucleus ¹⁵N Nucleus Efficient_Relaxation Provides Efficient Relaxation Pathway 15N_Nucleus->Efficient_Relaxation Fluctuating_Field Creates Strong, Fluctuating Magnetic Field Unpaired_Electron->Fluctuating_Field Interaction Fluctuating_Field->15N_Nucleus Induces Relaxation Shortened_T1 Shortened T₁ (Faster Experiment) Efficient_Relaxation->Shortened_T1

Caption: Workflow illustrating how a paramagnetic agent shortens the T1 relaxation time of a 15N nucleus.

Quantitative Data Summary

Table 1: Typical 15N T1 Relaxation Times in Proteins

Molecular Weight (kDa)Typical T1 at 600 MHz (seconds)Comments
< 101.0 - 2.0Longer T1s due to faster molecular tumbling.
10 - 250.8 - 1.5T1 values generally decrease as molecular weight increases in this range.[11]
> 250.5 - 1.2For larger proteins, T1s can become shorter, but T2s become very short, leading to line broadening.
Intrinsically Disordered Proteins (IDPs)1.5 - 3.0+Flexible regions experience faster local motions, leading to longer T1s.

Table 2: Effect of a Paramagnetic Relaxation Agent (Gd-DTPA) on 15N T1

Gd-DTPA Concentration (mM)Approximate 15N T1 (seconds)Fold Reduction in T1
0 (Control)1.5-
0.10.8~1.9x
0.50.35x
1.00.1510x

Note: These are representative values and the actual effect will depend on the specific molecule, solvent, and temperature.

Experimental Protocols

Protocol 1: Preparation of an NMR Sample with a Paramagnetic Relaxation Agent

Objective: To prepare a 15N-labeled protein sample for NMR with a PRE agent to shorten T1 relaxation times.

Materials:

  • 15N-labeled protein stock solution

  • NMR buffer (e.g., phosphate (B84403) buffer, pH 6.5)

  • D₂O

  • Stock solution of a paramagnetic agent (e.g., 100 mM Gd-DTPA in water)

  • NMR tube

Procedure:

  • Prepare the Protein Sample:

    • Dissolve or dilute the 15N-labeled protein in the NMR buffer to the desired final concentration (e.g., 0.1 - 1.0 mM).

    • Add D₂O to a final concentration of 5-10% for the spectrometer lock.

    • Transfer the final volume (e.g., 500 µL) to a clean NMR tube.

  • Acquire a Control Spectrum:

    • Record a standard 1D 1H or 2D 1H-15N HSQC spectrum of the protein sample before adding the PRE agent. This will serve as a reference.

  • Add the Paramagnetic Agent:

    • Prepare a series of dilutions of the PRE agent stock solution.

    • Add a small, precise volume of the diluted PRE agent to the NMR sample to achieve the desired final concentration (e.g., starting with 0.1 mM). It is crucial to add the agent incrementally and monitor its effect.

    • After adding the agent, gently mix the sample by inverting the tube several times. Avoid vigorous shaking to prevent protein denaturation.

  • Acquire Test Spectra:

    • Acquire a quick 1D 1H or 2D 1H-15N HSQC spectrum after each addition of the PRE agent.

    • Observe the line broadening and changes in signal intensity. Excessive line broadening indicates that the concentration of the PRE agent is too high.

  • Optimize Concentration:

    • Continue adding the PRE agent in small increments until a significant reduction in the recycle delay is possible without unacceptable line broadening. The optimal concentration will be a compromise between T1 shortening and T2-induced line broadening.

  • Final Experiment Setup:

    • Once the optimal PRE agent concentration is determined, set up the final 2D or 3D NMR experiment with a shorter recycle delay (e.g., 1.0 - 1.5 seconds).

Diagram: Experimental Workflow for PRE Agent Optimization

PRE_Workflow Start Start Prepare_Sample Prepare ¹⁵N-labeled Protein Sample Start->Prepare_Sample Control_Spectrum Acquire Control Spectrum (No PRE Agent) Prepare_Sample->Control_Spectrum Add_PRE Add Small Aliquot of PRE Agent Control_Spectrum->Add_PRE Acquire_Test Acquire Test Spectrum Add_PRE->Acquire_Test Check_Broadening Evaluate Line Broadening and T₁ Reduction Acquire_Test->Check_Broadening Optimal Optimal Concentration? Check_Broadening->Optimal Optimal->Add_PRE No Setup_Final Setup Final Experiment with Shorter Recycle Delay Optimal->Setup_Final Yes End End Setup_Final->End

Caption: A step-by-step workflow for optimizing the concentration of a PRE agent in a 15N NMR sample.

Protocol 2: Setting up a 15N HSQC Experiment with a Shortened Recycle Delay

Objective: To set up a sensitivity-enhanced 1H-15N HSQC experiment with an optimized recycle delay for a sample containing a PRE agent or for a molecule with inherently shorter T1s.

Prerequisites:

  • A properly shimmed and tuned NMR spectrometer.

  • A prepared 15N-labeled sample.

  • Basic knowledge of the spectrometer's acquisition software (e.g., TopSpin, VnmrJ).

Procedure:

  • Load a Standard HSQC Pulse Sequence:

    • In the acquisition software, create a new experiment and load a standard sensitivity-enhanced, gradient-selected 1H-15N HSQC pulse program (e.g., hsqcetfpgpsi on Bruker systems).[8]

  • Set Spectral Widths and Offsets:

    • Set the spectral width in the proton dimension (F2) to cover all expected amide proton signals (typically 10-12 ppm).

    • Set the spectral width in the nitrogen dimension (F1) to cover all expected 15N signals (typically 30-35 ppm).

    • Center the carrier frequencies (offsets) for both 1H (around 4.7 ppm for water suppression, or on the amide region) and 15N (around 118-120 ppm).

  • Calibrate Pulses:

    • Ensure that the 90° pulse widths for both 1H and 15N have been properly calibrated for your sample and probe.

  • Set the Recycle Delay (d1):

    • Based on your estimated or measured T1 (with the PRE agent), set the recycle delay (d1). A good starting point is d1 = 1.25 * T1. If T1 is unknown but a PRE agent has been added, you can start with a d1 of 1.0 to 1.5 seconds.

  • Set Acquisition Parameters:

    • Set the number of scans (ns) to achieve the desired signal-to-noise ratio. Start with a smaller number for a quick test (e.g., 4 or 8 scans).

    • Set the number of increments in the indirect dimension (t1 or ni) to achieve the desired resolution in the 15N dimension (e.g., 128-256 increments).

  • Acquire and Process:

    • Start the acquisition.

    • After the experiment is finished, process the data using a standard Fourier transform, phase correction, and baseline correction routine.

  • Evaluate and Optimize:

    • Examine the resulting spectrum for signal-to-noise and resolution.

    • If the signal is weak, you can increase the number of scans. If the resolution in the 15N dimension is insufficient, increase the number of increments. If you suspect signal saturation is still an issue, you may need to slightly increase the recycle delay.

Diagram: Logical Relationship of Key HSQC Parameters

HSQC_Parameters T1_Value ¹⁵N T₁ Value Recycle_Delay Recycle Delay (d1) T1_Value->Recycle_Delay Determines Signal_per_Scan Signal Intensity per Scan Recycle_Delay->Signal_per_Scan Affects Total_Time Total Experiment Time Recycle_Delay->Total_Time Contributes to Flip_Angle ¹H Flip Angle Flip_Angle->Signal_per_Scan Affects S_N_Ratio Signal-to-Noise Ratio Signal_per_Scan->S_N_Ratio Determines Total_Time->S_N_Ratio Impacts

Caption: The interplay between T1 relaxation and key acquisition parameters in an HSQC experiment.

References

Technical Support Center: 2,4,6-Trifluorobenzonitrile-¹⁵N NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorobenzonitrile-¹⁵N NMR.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in acquiring a ¹⁵N NMR spectrum of 2,4,6-Trifluorobenzonitrile?

The main challenge is the low intrinsic sensitivity of the ¹⁵N nucleus. This is due to its low natural abundance (0.36%) and a low gyromagnetic ratio, which is about 10.14% that of ¹H.[1] Consequently, even for isotopically enriched samples, signal-to-noise can be a concern. For natural abundance samples, direct 1D ¹⁵N NMR is often impractical.[2][3]

Q2: My compound is not ¹⁵N-enriched. Can I still obtain a ¹⁵N NMR spectrum?

While challenging, it is not impossible. However, direct 1D ¹⁵N NMR will likely require a very concentrated sample and a long acquisition time. A more effective approach for non-enriched samples is to use proton-detected 2D NMR experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation).[3] This technique leverages the higher sensitivity of ¹H to detect the ¹⁵N chemical shift indirectly.

Q3: Which deuterated solvent should I use for my 2,4,6-Trifluorobenzonitrile sample?

Common deuterated solvents like chloroform-d (B32938) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. The selection should be based on the solubility of your compound. Be aware that the choice of solvent can influence the ¹⁵N chemical shift.[4][5] For instance, a study on a nitrile-modified nucleoside showed a chemical shift change of nearly 10 ppm when the solvent was changed from THF-d₈ to D₂O.[4]

Q4: What is the expected ¹⁵N chemical shift for the nitrile group in 2,4,6-Trifluorobenzonitrile?

The typical chemical shift range for nitriles is approximately 225 to 240 ppm when referenced to liquid ammonia (B1221849).[6] It is crucial to be consistent with the chemical shift reference standard used. The two most common standards are liquid ammonia (NH₃) and nitromethane (B149229) (CH₃NO₂).[7]

Q5: How should I reference my ¹⁵N NMR spectrum?

The International Union of Pure and Applied Chemistry (IUPAC) recommends nitromethane as the primary reference.[2] However, liquid ammonia is also widely used, particularly in biochemical applications.[7] You can also use a secondary reference, such as the residual solvent peak, but this is less accurate. Modern spectrometers often allow for absolute referencing based on the deuterium (B1214612) lock frequency.[7]

Experimental Protocols

A detailed methodology for sample preparation is crucial for acquiring a high-quality spectrum.

Protocol 1: Standard Sample Preparation for ¹⁵N-Enriched 2,4,6-Trifluorobenzonitrile

  • Weigh Sample: Accurately weigh 10-25 mg of ¹⁵N-enriched 2,4,6-Trifluorobenzonitrile into a clean, dry vial.

  • Select Solvent: Choose a deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, Acetone-d₆).

  • Add Solvent: Using a calibrated pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8]

  • Dissolve Sample: Gently vortex or sonicate the vial until the sample is completely dissolved. A visual inspection should show no suspended particles.[9]

  • Filter Sample: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[8][10] This removes any particulate matter that could degrade spectral quality.[10][11]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Insert into Spectrometer: Wipe the outside of the tube and insert it into a spinner turbine, using a depth gauge to ensure correct positioning.[9]

Below is a workflow diagram for the sample preparation process.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (10-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter acquire 4. Acquire Spectrum filter->acquire

A streamlined workflow for preparing ¹⁵N NMR samples.

Quantitative Data Summary

The following tables provide recommended parameters for your experiments.

Table 1: Recommended Sample Concentrations

Experiment TypeCompound EnrichmentRecommended Concentration (mg / 0.7 mL)Key Considerations
1D ¹⁵N NMR¹⁵N Enriched (>95%)10 - 25 mgLower concentrations may be possible with longer acquisition times or cryogenic probes.[12]
1D ¹⁵N NMRNatural Abundance> 50 mg (High Concentration)Often impractical; signal-to-noise will be very low.[2][3]
2D ¹H-¹⁵N HMBCNatural Abundance10 - 50 mgMore sensitive than 1D ¹⁵N; success depends on ¹H-¹⁵N coupling constants.

Table 2: Common Deuterated Solvents and Their Properties

Solvent¹³C Chemical Shift (ppm)Residual ¹H Chemical Shift (ppm)Notes
Chloroform-d (CDCl₃)77.2 (triplet)7.26 (singlet)A common and inexpensive choice.[8][13]
Acetone-d₆206.7 (septet), 29.9 (septet)2.05 (pentet)Good for polar compounds.[13]
DMSO-d₆39.5 (septet)2.50 (pentet)High boiling point; suitable for temperature studies.[13]
Acetonitrile-d₃118.7 (septet), 1.4 (septet)1.94 (pentet)Useful for a wide range of organic compounds.[13]

Chemical shifts can vary slightly depending on temperature and concentration.[14]

Troubleshooting Guide

Encountering issues during your NMR experiment is common. This guide addresses specific problems you might face.

Problem 1: No Signal or Very Low Signal-to-Noise Ratio

Possible Cause Recommended Solution
Insufficient Sample Concentration This is the most common cause for a weak signal with an insensitive nucleus like ¹⁵N.[9] Increase the sample concentration or, if possible, use a more concentrated sample.
Incorrect Receiver Gain If the receiver gain is set too low, the signal will not be sufficiently amplified. If it's too high, it can lead to ADC overflow errors.[15] Use an automated receiver gain adjustment (rga) and check the first scan to ensure no errors.
Low ¹⁵N Enrichment If you are performing a 1D ¹⁵N experiment on a sample with low or natural abundance, the signal will be inherently weak.[2] Consider running a 2D ¹H-¹⁵N HMBC experiment overnight to improve sensitivity.[3]
Poor Shimming An inhomogeneous magnetic field will lead to broad lines and reduced signal height.[11] Ensure automated shimming is performed before acquisition. For difficult samples, manual shimming may be necessary.[15]

Problem 2: Broad or Distorted Spectral Lines

Possible Cause Recommended Solution
Presence of Particulate Matter Suspended solid particles in the sample will severely degrade the magnetic field homogeneity.[10][11] Always filter your sample into the NMR tube.[8]
High Sample Viscosity A very concentrated sample can become viscous, leading to broader lines.[11] Dilute the sample slightly or acquire the spectrum at a higher temperature to reduce viscosity.
Poorly Cleaned NMR Tube Residual contaminants in the NMR tube can interfere with the spectrum. Ensure tubes are thoroughly cleaned with an appropriate solvent and dried before use.[10]

Problem 3: Unexpected or Incorrect Chemical Shifts

Possible Cause Recommended Solution
Incorrect Referencing Ensure you are using a consistent and correct referencing method. If referencing to the solvent, be aware that the residual peak position can be temperature-dependent.
Solvent Effects The ¹⁵N chemical shift can be sensitive to the solvent environment due to factors like hydrogen bonding.[4][5] Note the solvent used when comparing data to literature values.

Below is a logical diagram to guide your troubleshooting process.

G cluster_troubleshooting Troubleshooting Logic start Start: Poor Spectrum Quality check_signal Low Signal-to-Noise? start->check_signal check_lineshape Broad/Distorted Lines? check_signal->check_lineshape No increase_conc Increase Concentration or Number of Scans check_signal->increase_conc Yes filter_sample Re-filter Sample check_lineshape->filter_sample Yes end End: Improved Spectrum check_lineshape->end No check_enrichment Use ¹⁵N-Enriched Sample or Switch to 2D HMBC increase_conc->check_enrichment optimize_params Optimize Acquisition Parameters (e.g., Receiver Gain) check_enrichment->optimize_params optimize_params->end check_viscosity Dilute Sample or Increase Temperature filter_sample->check_viscosity reshim Re-run Shimming Routine check_viscosity->reshim reshim->end

A decision tree for troubleshooting common ¹⁵N NMR issues.

References

Validation & Comparative

A Researcher's Guide to ¹⁵N Isotopic Labeling: A Comparative Analysis of Standard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology, drug development, and molecular biology, isotopic labeling is an indispensable tool. Specifically, the incorporation of the stable isotope nitrogen-15 (B135050) (¹⁵N) into proteins and other biomolecules is crucial for a variety of analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] This guide provides a comparative overview of the most common and well-established ¹⁵N labeling reagents.

Comparison of Common ¹⁵N Labeling Reagents

The choice of a ¹⁵N labeling reagent is dictated by the experimental goals, the expression system, and budget constraints. The most common methods involve providing a ¹⁵N-enriched nitrogen source to the expression host, which then incorporates it into the biomolecules of interest. The two most prevalent and well-characterized reagents are ¹⁵N-labeled ammonium (B1175870) salts and ¹⁵N-labeled amino acids.

Feature¹⁵N-Ammonium Salts (e.g., ¹⁵NH₄Cl)¹⁵N-Labeled Amino Acids
Labeling Strategy Uniform LabelingSelective or Uniform Labeling
Primary Application NMR structural studies of proteins and nucleic acids, quantitative proteomics.[3][4]Selective incorporation for NMR signal assignment, studies of specific residues, metabolic pathway analysis.
Typical Expression System Bacterial (e.g., E. coli), yeast, algae.Bacterial, insect, and mammalian cells; cell-free expression systems.
Labeling Efficiency High (>95%) with appropriate media and protocols.High for the specific amino acid(s) provided.
Cost Generally the most cost-effective method for uniform labeling.[3]Significantly more expensive, especially for multiple labeled amino acids.
Ease of Use Relatively simple to implement by replacing standard ammonium salt in minimal media.[3]More complex media preparation, especially for selective labeling to avoid metabolic scrambling.
Potential Issues Potential for lower protein expression yields in minimal media compared to rich media.[5]Metabolic scrambling can lead to unintended labeling of other amino acids.

Experimental Protocols

Uniform ¹⁵N Labeling using ¹⁵NH₄Cl in E. coli

This protocol is a standard method for producing uniformly ¹⁵N-labeled protein for NMR analysis.

1. Media Preparation (per 1 Liter of M9 minimal media):

  • Prepare the M9 salt solution (Na₂HPO₄, KH₂PO₄, NaCl) and autoclave.

  • Autoclave the following solutions separately and add to the cooled M9 salts:

    • 1 M MgSO₄

    • 1 M CaCl₂

    • 20% (w/v) glucose (or other carbon source)

  • Prepare a sterile stock solution of 1 g ¹⁵NH₄Cl (the sole nitrogen source).

  • Add the sterile ¹⁵NH₄Cl solution to the final media mix along with any necessary antibiotics and vitamins.

2. Cell Growth and Protein Expression:

  • Inoculate a small pre-culture in a rich medium (e.g., LB) and grow overnight.

  • The next day, pellet the cells from the pre-culture and resuspend them in the ¹⁵N-M9 minimal medium to inoculate the main culture.

  • Grow the main culture at the desired temperature to the optimal cell density (e.g., OD₆₀₀ of 0.6-0.8).

  • Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Harvest the cells by centrifugation and purify the labeled protein using standard protocols.

Uniform_15N_Labeling_Workflow cluster_prep Media Preparation cluster_expression Protein Expression M9_Salts M9 Salts Minimal_Media ¹⁵N Minimal Media M9_Salts->Minimal_Media 15NH4Cl ¹⁵NH₄Cl Solution 15NH4Cl->Minimal_Media Carbon_Source Carbon Source (e.g., Glucose) Carbon_Source->Minimal_Media Supplements Supplements (MgSO₄, CaCl₂) Supplements->Minimal_Media Inoculation Inoculate Main Culture Minimal_Media->Inoculation Pre_culture Overnight Pre-culture (Rich Media) Pre_culture->Inoculation Growth Cell Growth Inoculation->Growth Induction Induce Expression Growth->Induction Harvest Harvest Cells Induction->Harvest Purification Purify Protein Harvest->Purification Labeled_Protein Uniformly ¹⁵N-Labeled Protein Purification->Labeled_Protein >95% ¹⁵N Incorporation

Workflow for uniform ¹⁵N labeling of proteins in E. coli.
Selective ¹⁵N Labeling using ¹⁵N-Amino Acids

This approach is used when only specific types of amino acid residues need to be labeled.

1. Media Preparation:

  • Prepare a minimal medium that lacks the specific amino acid(s) to be labeled.

  • Supplement the medium with a complete mixture of unlabeled amino acids, excluding the one(s) to be labeled.

  • Add the desired ¹⁵N-labeled amino acid(s) to the medium at an appropriate concentration (e.g., 50-100 mg/L).

2. Cell Growth and Expression:

  • Use an auxotrophic E. coli strain that cannot synthesize the amino acid to be labeled to prevent dilution of the ¹⁵N label.

  • Follow a similar growth and induction procedure as for uniform labeling.

Selective_15N_Labeling_Workflow cluster_media Media Preparation cluster_expression_selective Protein Expression Base_Media Minimal Media Base Selective_Media Selective ¹⁵N Media Base_Media->Selective_Media Unlabeled_AA 19 Unlabeled Amino Acids Unlabeled_AA->Selective_Media Labeled_AA ¹⁵N-Labeled Amino Acid(s) Labeled_AA->Selective_Media Auxotroph_Strain Auxotrophic E. coli Strain Selective_Media->Auxotroph_Strain Growth_Induction Growth and Induction Auxotroph_Strain->Growth_Induction Purification_Selective Purification Growth_Induction->Purification_Selective Selectively_Labeled_Protein Selectively ¹⁵N-Labeled Protein Purification_Selective->Selectively_Labeled_Protein Residue-Specific Labeling

Workflow for selective ¹⁵N labeling using labeled amino acids.

Signaling Pathways and Applications

¹⁵N-labeled proteins are instrumental in studying signaling pathways and protein-protein interactions. For example, in a typical kinase signaling pathway, NMR can be used to map the binding interface between a kinase and its substrate or inhibitor.

Kinase_Signaling_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Binding Kinase_A Kinase A (¹⁵N-labeled) Receptor->Kinase_A Activation Substrate_B Substrate B Kinase_A->Substrate_B Phosphorylation Phospho_B Phosphorylated Substrate B Substrate_B->Phospho_B Downstream Downstream Signaling Phospho_B->Downstream Response Cellular Response Downstream->Response

A generic kinase signaling pathway studied using a ¹⁵N-labeled kinase.

By acquiring a ¹H-¹⁵N HSQC NMR spectrum of the ¹⁵N-labeled Kinase A in the presence and absence of an unlabeled binding partner (Substrate B or an inhibitor), researchers can identify chemical shift perturbations. These changes in the NMR signals pinpoint the amino acid residues at the binding interface, providing valuable insights for drug design and understanding molecular recognition.

References

A Comparative Guide: 15N vs. 13C Isotopic Labeling for Protein NMR in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the intricacies of protein-ligand interactions at an atomic level. The strategic incorporation of stable isotopes, primarily Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C), into a target protein is fundamental to many NMR-based screening and characterization assays. This guide provides an objective comparison of ¹⁵N and ¹³C labeling strategies for protein NMR, with a particular focus on their application in studying the binding of small molecule fragments, exemplified by fluorinated compounds such as 2,4,6-Trifluorobenzonitrile.

The Role of Isotopic Labeling in Protein NMR

Isotopic labeling of proteins with NMR-active nuclei like ¹⁵N and ¹³C is essential for overcoming the spectral complexity and signal overlap inherent in the ¹H NMR spectra of macromolecules.[1] By enriching proteins with these isotopes, researchers can employ multidimensional heteronuclear NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, to resolve individual signals for each labeled nucleus. This enables the precise monitoring of changes in the protein's chemical environment upon the introduction of a ligand.

Quantitative Comparison of ¹⁵N and ¹³C Labeling Strategies

The choice between ¹⁵N and ¹³C labeling is a critical decision in the design of NMR-based ligand binding studies, and it is dictated by the specific research question, the properties of the protein, and available resources. The following table summarizes the key quantitative and qualitative differences between these two approaches.

Feature15N Labeling13C Labeling
Primary Application - Protein folding assessment- Ligand screening- Mapping binding sites on the protein backbone- Studying protein dynamics- De novo protein structure determination- Detailed structural analysis of protein-ligand complexes- Probing side-chain involvement in binding- Characterizing conformational changes
Cost Relatively inexpensiveMore expensive due to the higher cost of ¹³C-glucose
Spectral Complexity Simpler, "fingerprint" ¹H-¹⁵N HSQC spectra with one peak per non-proline residueMore complex ¹H-¹³C HSQC spectra with signals from all carbon atoms, leading to potential overlap
Information Content Provides information primarily on the protein backbone amidesProvides comprehensive information on both the backbone and side-chain carbons
Sensitivity Generally good for ¹H-¹⁵N HSQC experimentsCan be lower for certain experiments due to faster relaxation and scalar couplings, though ¹H-¹³C methyl TROSY can be highly sensitive for large proteins
Typical Experiment 2D ¹H-¹⁵N HSQC2D ¹H-¹³C HSQC, 3D/4D triple-resonance experiments (with ¹⁵N)

¹⁵N Labeling: The Workhorse for Ligand Screening

Uniform ¹⁵N labeling is often the first choice for NMR-based ligand screening and binding site mapping.[] The resulting ¹H-¹⁵N HSQC spectrum provides a unique "fingerprint" of the protein, with each peak corresponding to a specific amide proton and its directly bonded nitrogen in the protein backbone.[]

Upon the addition of a binding ligand, such as 2,4,6-Trifluorobenzonitrile, changes in the chemical environment of the amino acid residues at the binding site will cause their corresponding peaks in the ¹H-¹⁵N HSQC spectrum to shift. This phenomenon, known as Chemical Shift Perturbation (CSP), allows for the rapid identification of "hits" from a compound library and the mapping of the binding interface on the protein backbone.

¹³C Labeling: For High-Resolution Structural Insights

While ¹⁵N labeling is excellent for initial screening, ¹³C labeling, often in conjunction with ¹⁵N labeling (double labeling), is indispensable for obtaining high-resolution structural information about a protein-ligand complex. By providing information on the carbon backbone and, crucially, the side chains, ¹³C labeling allows for a more detailed characterization of the binding pocket and the specific interactions that stabilize the complex.

For larger proteins, selective ¹³C labeling of methyl groups (isoleucine, leucine, and valine) combined with deuteration can significantly enhance spectral quality and sensitivity, enabling the study of high-molecular-weight systems.

Experimental Protocols

Uniform ¹⁵N Labeling of Proteins in E. coli

This protocol describes the uniform labeling of a target protein with ¹⁵N by overexpression in E. coli grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Minimal Medium Culture: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and glucose (4 g/L) as the carbon source with the overnight starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Uniform ¹³C Labeling of Proteins in E. coli

This protocol is similar to ¹⁵N labeling, but with the substitution of ¹³C-glucose as the carbon source. For double labeling (¹⁵N and ¹³C), both ¹⁵NH₄Cl and ¹³C-glucose are used.

  • Transformation and Starter Culture: Follow steps 1 and 2 from the Uniform ¹⁵N Labeling protocol.

  • Minimal Medium Culture: Inoculate 1 L of M9 minimal medium containing NH₄Cl (1 g/L) and [U-¹³C₆]-glucose (2 g/L) as the sole carbon source. For double labeling, use ¹⁵NH₄Cl.

  • Growth, Induction, Harvesting, and Purification: Follow steps 4-6 from the Uniform ¹⁵N Labeling protocol.

NMR Titration Experiment for Ligand Binding
  • Sample Preparation: Prepare a sample of the ¹⁵N- or ¹³C-labeled protein (typically 50-200 µM) in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer at a physiological pH) in 90% H₂O/10% D₂O.

  • Initial Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC or ¹H-¹³C HSQC spectrum of the protein alone.

  • Ligand Addition: Prepare a concentrated stock solution of the ligand (e.g., 2,4,6-Trifluorobenzonitrile) in the same NMR buffer (or a compatible solvent like DMSO-d₆ at a low final concentration).

  • Titration Series: Add small aliquots of the ligand stock solution to the protein sample to achieve a series of increasing ligand-to-protein molar ratios (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1).

  • Spectral Acquisition: Acquire an HSQC spectrum after each addition of the ligand.

  • Data Analysis: Overlay the spectra and analyze the chemical shift perturbations of the protein resonances. The magnitude of the CSP for each residue can be plotted against the residue number to map the binding site. Dissociation constants (Kd) can often be determined by fitting the chemical shift changes as a function of ligand concentration.

Visualizing the Workflow and Concepts

Protein_Labeling_Workflow General Workflow for Isotopic Labeling and NMR Analysis cluster_expression Protein Expression cluster_purification Purification cluster_nmr NMR Analysis Transformation Transformation of E. coli Starter_Culture Starter Culture (LB Medium) Transformation->Starter_Culture Minimal_Medium Growth in Minimal Medium (+ 15NH4Cl and/or 13C-Glucose) Starter_Culture->Minimal_Medium Induction Induction of Protein Expression (IPTG) Minimal_Medium->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Chromatography Purification (e.g., Affinity, SEC) Lysis->Chromatography NMR_Sample NMR Sample Preparation Chromatography->NMR_Sample HSQC_Ref Acquire Reference HSQC Spectrum NMR_Sample->HSQC_Ref Titration Titrate with Ligand HSQC_Ref->Titration HSQC_Bound Acquire HSQC Spectra Titration->HSQC_Bound Data_Analysis Data Analysis (CSP, Kd) HSQC_Bound->Data_Analysis

Caption: General workflow for isotopic labeling and NMR analysis.

CSP_Concept Chemical Shift Perturbation (CSP) in HSQC Spectra Free_Spectrum Plus + Ligand Bound_Spectrum Arrow => Note Residues at the binding site show significant peak shifts.

Caption: Chemical Shift Perturbation (CSP) in HSQC Spectra.

Labeling_Decision_Tree Decision Tree for Choosing Labeling Strategy Start Start: Protein-Ligand Interaction Study Q1 Primary Goal? Start->Q1 Screening Screening & Binding Site Mapping Q1->Screening Screening/ Mapping Structure Detailed Structural Analysis Q1->Structure Structure Q2 Need side-chain information? N15_Labeling Use 15N Labeling Q2->N15_Labeling No C13_Labeling Use 13C (and 15N) Labeling Q2->C13_Labeling Yes Screening->Q2 Structure->C13_Labeling

Caption: Decision tree for choosing a labeling strategy.

Conclusion

The choice between ¹⁵N and ¹³C isotopic labeling for protein NMR studies of ligand interactions is a strategic one. ¹⁵N labeling offers a cost-effective and straightforward method for initial ligand screening and mapping of binding sites on the protein backbone. In contrast, ¹³C labeling, while more resource-intensive, provides a wealth of structural information, including the involvement of side chains, which is crucial for a detailed understanding of the binding mode and for guiding structure-based drug design. For many projects, a tiered approach is most effective, starting with ¹⁵N labeling for initial hit validation and progressing to ¹³C (and potentially ²H) labeling for in-depth structural characterization of the most promising candidates.

References

Validating 2,4,6-Trifluorobenzonitrile-¹⁵N: A Comparative Guide for Use as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection and validation of an appropriate internal standard (IS) is a critical step in developing robust quantitative analytical methods. This guide provides a comprehensive framework for the validation of 2,4,6-Trifluorobenzonitrile-¹⁵N as a stable isotope-labeled (SIL) internal standard, comparing its theoretical advantages against other common internal standard types and detailing the necessary experimental protocols for its successful implementation.

The Role and Comparison of Internal Standards

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.[1] The ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the analytical instrument.

Stable isotope-labeled internal standards like 2,4,6-Trifluorobenzonitrile-¹⁵N are nearly identical to their unlabeled analyte counterparts. They behave similarly during extraction and chromatography and experience the same ionization effects in the mass spectrometer. However, their mass difference allows for their distinct detection.[1]

Table 1: Comparison of Internal Standard Types

FeatureStable Isotope-Labeled IS (e.g., 2,4,6-Trifluorobenzonitrile-¹⁵N)Structural Analog IS
Chromatography Co-elutes with the analyte, providing the most accurate compensation for matrix effects at the point of elution.Elutes close to, but separately from, the analyte. May not experience the exact same matrix effects.
Ionization Experiences nearly identical ionization efficiency and suppression/enhancement as the analyte.Ionization efficiency may differ from the analyte, leading to less accurate compensation.
Sample Preparation Compensates for losses throughout the entire workflow, from extraction to injection.Compensates for extraction losses, but differences in chemical properties might lead to different recovery rates.
Availability & Cost Can be expensive and may require custom synthesis.Generally more readily available and less expensive.
Overall Performance Considered the "gold standard" for quantitative mass spectrometry, offering the highest accuracy and precision.A viable alternative when a SIL-IS is not available, but may lead to higher variability.

Experimental Validation Workflow for an Internal Standard

The validation of 2,4,6-Trifluorobenzonitrile-¹⁵N as an internal standard requires a series of experiments to demonstrate its suitability for a specific analytical method, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. The goal is to ensure that the IS response is stable, does not interfere with the analyte, and effectively normalizes the analyte's signal across the entire analytical process.

Below is a DOT script generating a diagram of the typical validation workflow.

Validation_Workflow cluster_prep Method Development cluster_validation Internal Standard Validation cluster_assay Assay Performance Dev_Analyte Develop Analyte Detection Method (MS/MS) Dev_LC Develop Chromatographic Method Dev_Analyte->Dev_LC Dev_IS Develop IS Detection Method (MS/MS) Dev_IS->Dev_LC Selectivity Selectivity & Cross-Talk Dev_LC->Selectivity Matrix_Effect Matrix Effect Evaluation Selectivity->Matrix_Effect Stability Stability Assessment Matrix_Effect->Stability Carryover Carryover Evaluation Stability->Carryover Linearity Linearity Carryover->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Recovery Extraction Recovery Accuracy->Recovery

Caption: Workflow for the validation of an internal standard in a quantitative assay.

Key Validation Experiments and Protocols

The following sections detail the essential experiments for validating 2,4,6-Trifluorobenzonitrile-¹⁵N. The protocols provided are representative for a quantitative LC-MS/MS method for a hypothetical analyte, "Fluorobenzole," in human plasma.

Selectivity and Cross-Talk

Objective: To ensure that the internal standard does not interfere with the detection of the analyte and vice-versa, and that no endogenous components in the matrix produce a signal at the transition of the IS.

Protocol:

  • Analyze at least six different blank matrix samples (e.g., human plasma from different donors).

  • Analyze a sample of the analyte at the Upper Limit of Quantification (ULOQ) without the IS.

  • Analyze a sample of the IS at its working concentration without the analyte.

  • Acceptance Criteria:

    • In blank samples, the response at the retention time of the analyte and IS should be <20% of the Lower Limit of Quantification (LLOQ) response for the analyte and <5% for the IS.

    • In the analyte-only sample, the response in the IS mass transition should be <5% of the mean IS response.

    • In the IS-only sample, the response in the analyte mass transition should be <20% of the LLOQ response.

Matrix Effect Evaluation

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard. A stable isotope-labeled IS should track the matrix effects experienced by the analyte.

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and IS spiked in neat solution.

    • Set B: Blank matrix extract spiked with analyte and IS post-extraction.

    • Set C: Matrix samples spiked with analyte and IS before extraction.

  • Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak Area in Set B) / (Peak Area in Set A).

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of IS.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%.

The logical relationship for assessing matrix effects is illustrated in the diagram below.

Matrix_Effect_Logic cluster_inputs Inputs cluster_calculations Calculations cluster_outputs Outputs Neat_Solution Analyte + IS in Neat Solution (Set A) MF_Analyte Calculate Analyte Matrix Factor (MFa) (B/A) Neat_Solution->MF_Analyte MF_IS Calculate IS Matrix Factor (MFis) (B/A) Neat_Solution->MF_IS Post_Spike Extracted Blank Matrix + Analyte + IS (Set B) Post_Spike->MF_Analyte Post_Spike->MF_IS Recovery Calculate Recovery (C/B) Post_Spike->Recovery Pre_Spike Matrix + Analyte + IS (Set C) Pre_Spike->Recovery IS_Norm_MF Calculate IS-Normalized MF (MFa / MFis) MF_Analyte->IS_Norm_MF MF_IS->IS_Norm_MF CV_IS_Norm CV of IS-Normalized MF ≤15% IS_Norm_MF->CV_IS_Norm

Caption: Logical workflow for the evaluation of matrix effects and recovery.

Stability of the Internal Standard

Objective: To ensure the internal standard is stable throughout the sample lifecycle (e.g., bench-top, freeze-thaw cycles, post-preparative storage).

Protocol:

  • Prepare quality control (QC) samples at low and high concentrations.

  • Expose these samples to various conditions (e.g., room temperature for 24 hours, three freeze-thaw cycles, 48 hours in the autosampler).

  • Analyze the samples and compare the IS response against freshly prepared samples.

  • Acceptance Criteria: The mean IS response in stability samples should be within ±15% of the mean response in freshly prepared samples.

Representative Experimental Protocol (LC-MS/MS)

This protocol is a general template and should be optimized for the specific analyte and matrix.

Table 2: Hypothetical LC-MS/MS Parameters

ParameterSetting
LC System UPLC/HPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Analyte MRM e.g., m/z 158.0 -> 138.0 (Hypothetical for Fluorobenzole)
IS MRM e.g., m/z 159.0 -> 139.0 (Hypothetical for ¹⁵N-labeled IS)

Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the working solution of 2,4,6-Trifluorobenzonitrile-¹⁵N (e.g., at 500 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

Conclusion

The validation of 2,4,6-Trifluorobenzonitrile-¹⁵N as an internal standard is a prerequisite for its use in regulated bioanalysis or other applications requiring high accuracy. While no specific published data currently exists for this compound, by following the established validation workflows and experimental protocols outlined in this guide, researchers can rigorously assess its performance. As a stable isotope-labeled analog, it is expected to provide superior performance compared to structural analogs, effectively minimizing the impact of experimental variability and ensuring the integrity and reliability of quantitative results.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties—high electronegativity and relatively small size—can profoundly alter a molecule's physicochemical characteristics, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an objective comparison of the reactivity of fluorinated benzonitriles against their non-fluorinated analogues, supported by experimental data, detailed protocols, and mechanistic diagrams to guide synthetic applications.

Core Reactivity Differences: An Overview

The primary distinction in reactivity stems from the potent electron-withdrawing inductive effect of fluorine.[1][4][5] This effect, combined with the inherent electron-withdrawing nature of the nitrile group, renders the aromatic ring in fluorinated benzonitriles significantly more electron-deficient than in unsubstituted benzonitrile (B105546). This electronic perturbation is the key determinant in several classes of chemical reactions, most notably in nucleophilic aromatic substitution (S_N_Ar).

Nucleophilic Aromatic Substitution (S_N_Ar)

S_N_Ar is a cornerstone reaction where fluorinated benzonitriles exhibit markedly enhanced reactivity. The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex.[1][6]

The rate-determining step is the initial nucleophilic attack on the carbon bearing the leaving group.[4][7] Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction.[1][6]

Counterintuitively, while fluoride (B91410) is a poor leaving group in S_N_2 reactions, it is an excellent leaving group in the S_N_Ar context. This is because fluorine's powerful inductive effect is paramount in activating the ring for the initial, rate-limiting nucleophilic attack.[4][7] The subsequent elimination of the fluoride ion is a fast step and does not govern the overall reaction rate.[7]

SNAr_Mechanism cluster_intermediate Rate-Determining Step A Fluorobenzonitrile C Meisenheimer Complex (Anionic Intermediate) A->C Addition (Slow) B Nucleophile (Nu⁻) D Substituted Benzonitrile C->D Elimination (Fast) E Fluoride Ion (F⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution (S_N_Ar).

Data Presentation: S_N_Ar Reactivity

The position of the fluorine substituent has a dramatic impact on the rate of S_N_Ar reactions. The following table summarizes the relative reactivity of various fluorinated benzonitriles, normalized against 4-fluorobenzonitrile (B33359).

CompoundRelative Position of FluorineRelative Rate Constant (Approx.)Rationale for Reactivity
4-Fluorobenzonitrile para to Nitrile (activating)1.0Baseline for comparison. Fluorine is a good leaving group and activates the ring.[1]
2-Fluorobenzonitrile ortho to Nitrile (activating)~1.5Slightly more reactive than the 4-isomer due to the close proximity of the activating nitrile group.[1]
3-Fluorobenzonitrile meta to Nitrile (less activating)~0.1Significantly less reactive as the fluorine is meta to the nitrile group and cannot stabilize the Meisenheimer intermediate via resonance.[1]
3,4-Difluorobenzonitrile meta & para~70Highly reactive due to the combined electron-withdrawing effects of two fluorine atoms activating the C4 position.[1]
2,6-Difluorobenzonitrile ortho, ortho~200The most reactive in this series due to strong activation from two ortho fluorine atoms, significantly stabilizing the intermediate.[1]

Transition Metal-Catalyzed C–CN Bond Activation

Another area where fluorine substitution influences reactivity is in the oxidative addition of the C–CN bond to transition metal centers, such as nickel(0). This reaction is fundamental to various catalytic transformations. Studies have shown that fluorinated benzonitriles react with [Ni(dippe)] to form an initial η²-nitrile complex, which then converts to the C–CN bond activation product.[2][8]

The stability of the final C–CN bond activation product is highly dependent on the position of the fluorine substituents.

Data Presentation: C–CN Bond Activation Energetics

Density Functional Theory (DFT) calculations and experimental data reveal the thermodynamic impact of fluorination on this transformation. The Gibbs free energy (ΔG°) for the C–CN oxidative addition becomes more negative (more favorable) with fluorine substitution, particularly at the ortho position.

Benzonitrile DerivativeGibbs Free Energy (ΔG°) Contribution per F-atom (kcal/mol)Solvent
Benzonitrile (baseline) 0THF / Toluene
ortho-Fluorobenzonitrile -6.6THF / Toluene
meta-Fluorobenzonitrile -1.8THF / Toluene

Data adapted from DFT calculations and experimental studies on [Ni(dmpe)] and [Ni(dippe)] systems.[2][8] This trend indicates that ortho-fluoro substituents strongly favor the C–CN bond activation process, a finding attributed to the stabilization of the resulting nickel complex.[2]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (S_N_Ar)

This protocol describes a general method for the synthesis of an aryl ether from a fluorinated aromatic nitrile and an alcohol, a common transformation in drug development.

Materials:

  • 4-Fluorobenzonitrile

  • Sodium phenoxide (or other alkoxide/phenoxide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

SNAr_Workflow node_setup 1. Reaction Setup - Dissolve 4-fluorobenzonitrile and sodium phenoxide in anhydrous DMF. node_reaction 2. Heating - Heat mixture to 100-120°C under N2 atmosphere. - Stir for 4-12 hours. node_setup->node_reaction node_monitor 3. Monitoring - Track reaction progress using TLC or LC-MS. node_reaction->node_monitor node_workup 4. Work-up - Cool to RT. - Pour into water and extract with ethyl acetate (B1210297). node_monitor->node_workup node_purify 5. Purification - Dry organic layer. - Concentrate under vacuum. - Purify by column chromatography. node_workup->node_purify

Caption: A typical experimental workflow for an S_N_Ar reaction.

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-fluorobenzonitrile (1.0 eq) in anhydrous DMF.

  • Addition: Add sodium phenoxide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired aryl ether.

Protocol 2: C–CN Bond Activation with a Nickel(0) Complex

This protocol is based on published procedures for studying the equilibrium between η²-nitrile complexes and their C–CN activated products.[2][8]

Materials:

  • Fluorinated benzonitrile (e.g., 3-fluorobenzonitrile)

  • Nickel(0) precursor complex (e.g., [Ni(dippe)])

  • Anhydrous solvent (THF or Toluene)

  • NMR tubes suitable for variable temperature studies

  • Schlenk line or glovebox for anaerobic handling

Procedure:

  • Preparation: In a glovebox, a solution of the [Ni(dippe)] complex is prepared in the chosen anhydrous solvent (THF or Toluene).

  • Reaction: The fluorinated benzonitrile (1.0 eq) is added to the nickel solution at low temperature (e.g., -78 °C).

  • Complex Formation: The mixture is allowed to warm slowly to room temperature, during which the initial η²-nitrile complex forms.

  • Equilibration: The solution is transferred to an NMR tube. The equilibrium between the η²-nitrile complex and the C–CN bond activation product is established by leaving the solution at room temperature or by gentle heating.

  • Analysis: The ratio of the two species at equilibrium is determined using NMR spectroscopy (¹H, ¹⁹F, ³¹P). Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be calculated by performing variable-temperature NMR studies and applying the van't Hoff equation.

Conclusion

The introduction of fluorine into the benzonitrile scaffold provides a powerful tool for modulating chemical reactivity.

  • For Nucleophilic Aromatic Substitution: Fluorination, particularly at the ortho and para positions, dramatically increases the reactivity of the aromatic ring. This makes fluorinated benzonitriles highly valuable synthons for introducing a wide range of nucleophiles.[1]

  • For C-C Bond Activation: Fluorine substituents, especially in the ortho position, thermodynamically favor the oxidative addition of the C–CN bond to nickel(0) centers, influencing the outcomes of catalytic reactions.[2][8]

By understanding these reactivity principles and leveraging the provided experimental frameworks, researchers can effectively utilize fluorinated benzonitriles in the synthesis of complex molecules for pharmaceutical and materials science applications.[1]

References

A Comparative Guide to Isotopic Purity Analysis of 2,4,6-Trifluorobenzonitrile-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of isotopic purity is paramount for the reliable application of stable isotope-labeled compounds. This guide provides an objective comparison of key analytical techniques for assessing the isotopic purity of 2,4,6-Trifluorobenzonitrile-¹⁵N, a fluorinated benzonitrile (B105546) derivative. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

The primary analytical platforms for the isotopic analysis of ¹⁵N-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] MS-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Elemental Analyzer/Isotope Ratio Mass Spectrometry (EA-IRMS), are favored for their high sensitivity and quantitative precision.[1] NMR spectroscopy, specifically ¹⁵N NMR, offers the advantage of providing detailed structural information in a non-destructive manner.[1]

Quantitative Data Comparison

The selection of an analytical technique for determining the isotopic purity of 2,4,6-Trifluorobenzonitrile-¹⁵N will depend on the specific requirements of the analysis, such as the need for high precision, structural confirmation, or high throughput. The following table summarizes the key performance metrics of the major analytical platforms.

FeatureLC-MS (High Resolution)¹⁵N NMR SpectroscopyEA-IRMS
Principle Separation by chromatography, ionization, and mass-to-charge ratio analysis.Nuclear spin properties in a magnetic field.Combustion to N₂ gas and isotope ratio measurement.
Isotopic Purity Range 95-99.9%98-99.9%Provides δ¹⁵N values, convertible to atom %.
Precision High (can be <0.5%)Good (can be <1%)Very High (<0.2‰)
Sensitivity High (ng to pg range)Low (mg range)High (µg range)
Sample Requirement LowHighLow
Structural Information Molecular weight confirmationDetailed structural and positional informationNone
Throughput HighLowModerate
Sample Destruction YesNoYes

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining accurate and reproducible results in isotopic purity analysis. Below are representative protocols for the key analytical techniques discussed.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the separation of the target compound from potential impurities before isotopic analysis, providing high accuracy and sensitivity.

Methodology:

  • Sample Preparation: Dissolve 2,4,6-Trifluorobenzonitrile-¹⁵N in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • UHPLC System: Standard system with a C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for the target compound.

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-200).

  • Data Analysis:

    • Extract the ion chromatograms for the ¹⁴N (unlabeled) and ¹⁵N (labeled) isotopic peaks of 2,4,6-Trifluorobenzonitrile.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Area(¹⁵N) / (Area(¹⁴N) + Area(¹⁵N))] x 100

¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR is a powerful tool for confirming the position of the ¹⁵N label and determining isotopic enrichment, although it requires a higher sample concentration.[3][4]

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2,4,6-Trifluorobenzonitrile-¹⁵N in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁵N.

    • Experiment: Acquire a one-dimensional ¹⁵N spectrum. To enhance sensitivity, techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used.[5]

    • Parameters: Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) to obtain the ¹⁵N NMR spectrum.

    • Integrate the signal corresponding to the ¹⁵N-labeled nitrile group.

    • For quantitative analysis, a reference standard with a known ¹⁵N concentration may be required, or comparison with the ¹⁴N satellite peaks if observable. The relative intensity of the ¹⁵N signal compared to any residual ¹⁴N signal (if a suitable experiment is designed) can be used to determine isotopic enrichment.

Elemental Analyzer/Isotope Ratio Mass Spectrometry (EA-IRMS)

EA-IRMS is a highly precise method for determining the bulk ¹⁵N abundance in a sample.[6] The solid sample is combusted, and the resulting N₂ gas is analyzed by an isotope ratio mass spectrometer.[7]

Methodology:

  • Sample Preparation:

    • Weigh a small amount (typically 0.1-1 mg) of the solid 2,4,6-Trifluorobenzonitrile-¹⁵N into a tin capsule.

    • The capsule is then folded to enclose the sample.

  • Elemental Analysis:

    • The sample is introduced into a high-temperature combustion furnace (around 1000°C) of the elemental analyzer.

    • The combustion converts the nitrogen in the sample to N₂ gas.

    • The resulting gases are passed through a reduction furnace and a water trap to purify the N₂ gas.

  • Isotope Ratio Mass Spectrometry:

    • The purified N₂ gas is introduced into the ion source of the IRMS.

    • The mass spectrometer measures the ion beams corresponding to m/z 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).[7]

    • The isotope ratio (¹⁵N/¹⁴N) is determined relative to a calibrated reference gas.

  • Data Analysis:

    • The results are typically expressed in delta notation (δ¹⁵N) in per mil (‰) relative to a standard (e.g., atmospheric N₂).

    • The atom percent ¹⁵N can be calculated from the δ¹⁵N value.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the isotopic purity analysis of 2,4,6-Trifluorobenzonitrile-¹⁵N.

Isotopic_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Results Sample 2,4,6-Trifluorobenzonitrile-15N Dissolution Dissolution / Weighing Sample->Dissolution LC_MS LC-MS Analysis Dissolution->LC_MS Solution NMR 15N NMR Analysis Dissolution->NMR Concentrated Solution EA_IRMS EA-IRMS Analysis Dissolution->EA_IRMS Solid in Capsule LC_MS_Data Peak Integration & Isotopologue Ratio LC_MS->LC_MS_Data NMR_Data Signal Integration & Chemical Shift Analysis NMR->NMR_Data EA_IRMS_Data Isotope Ratio Calculation (δ15N) EA_IRMS->EA_IRMS_Data Purity_Report Isotopic Purity Report LC_MS_Data->Purity_Report NMR_Data->Purity_Report EA_IRMS_Data->Purity_Report

Caption: Workflow for isotopic purity analysis.

References

Cross-Validation of NMR and Mass Spectrometry Data for 2,4,6-Trifluorobenzonitrile-¹⁵N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation and quantification of isotopically labeled compounds are paramount in various stages of drug discovery and development. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of 2,4,6-Trifluorobenzonitrile-¹⁵N, a fluorinated scaffold of interest in medicinal chemistry. The complementary nature of these two powerful analytical techniques allows for a robust cross-validation of data, ensuring the highest confidence in molecular characterization.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical, yet representative, quantitative data obtained from ¹⁵N NMR and High-Resolution Mass Spectrometry (HRMS) for a synthesized batch of 2,4,6-Trifluorobenzonitrile-¹⁵N.

Table 1: ¹⁵N NMR Data Summary

ParameterObserved ValueExpected ValueComments
Chemical Shift (δ)-75.3 ppm-70 to -80 ppmConsistent with a nitrile nitrogen in a fluorinated aromatic system.
Isotopic Purity99.2%>99%Determined by the relative intensity of the ¹⁵N signal to the natural abundance ¹⁴N signal.
Coupling Constant (¹J(¹⁵N-¹³C))18.5 Hz15-20 HzProvides confirmation of the C≡N bond.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data Summary

ParameterObserved ValueCalculated ValueMass Error (ppm)Comments
[M+H]⁺ ion159.0182 m/z159.0184 m/z-1.26Excellent agreement between observed and theoretical mass confirms elemental composition.
Isotopic Enrichment99.3%>99%Calculated from the relative abundance of the ¹⁵N-containing ion versus the ¹⁴N-containing ion.
Fragmentation PatternConsistent with loss of F, CN-Supports the structural integrity of the molecule.

Experimental Protocols

Detailed methodologies for the acquisition of the presented data are outlined below.

¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2,4,6-Trifluorobenzonitrile-¹⁵N (approximately 10 mg) was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. ¹⁵N NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. A one-dimensional ¹⁵N experiment was performed using a standard pulse program with proton decoupling. The spectral width was set to 200 ppm, and a relaxation delay of 10 seconds was used to ensure accurate quantification. The chemical shifts were referenced to liquid ammonia (B1221849) (0 ppm). Isotopic purity was determined by comparing the integral of the ¹⁵N-enriched signal to that of the natural abundance signal in a reference spectrum.

High-Resolution Mass Spectrometry (HRMS)

Mass spectral analysis was performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in acetonitrile (B52724) at a concentration of 1 µg/mL and introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.5 kV. The mass-to-charge ratio (m/z) was calibrated using a standard solution of sodium formate. Data was acquired in the m/z range of 50-500.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship for the cross-validation of NMR and mass spectrometry data.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition cluster_validation Cross-Validation Sample 2,4,6-Trifluorobenzonitrile-¹⁵N Dissolve_NMR Dissolve in CDCl₃ Sample->Dissolve_NMR Dissolve_MS Dissolve in Acetonitrile Sample->Dissolve_MS NMR ¹⁵N NMR Spectroscopy Dissolve_NMR->NMR MS HRMS (ESI-Q-TOF) Dissolve_MS->MS NMR_Data Chemical Shift, Isotopic Purity, Coupling Constants NMR->NMR_Data MS_Data Accurate Mass, Isotopic Enrichment, Fragmentation MS->MS_Data Validation Data Comparison and Confirmation NMR_Data->Validation MS_Data->Validation

Caption: Experimental workflow for the cross-validation of NMR and MS data.

logical_relationship cluster_inputs Inputs cluster_analysis Analysis cluster_outputs Outputs NMR_Input ¹⁵N NMR Data Comparison Comparative Analysis NMR_Input->Comparison MS_Input HRMS Data MS_Input->Comparison Structure Confirmed Structure Comparison->Structure Purity Validated Isotopic Purity Comparison->Purity

Caption: Logical relationship for data integration and validation.

Conclusion

The cross-validation of NMR and mass spectrometry data provides a comprehensive and reliable characterization of 2,4,6-Trifluorobenzonitrile-¹⁵N. While NMR offers precise information on the chemical environment and bonding of the ¹⁵N nucleus, HRMS delivers highly accurate mass measurements and confirms the overall elemental composition and isotopic enrichment. The congruence of data from these orthogonal techniques, as demonstrated in this guide, is essential for ensuring the quality and integrity of isotopically labeled compounds used in research and development. This dual-pronged approach significantly reduces the ambiguity that might arise from a single analytical method, thereby providing a higher degree of confidence in the final results.

The Superiority of ¹⁵N-Labeling: A Comparative Guide to 2,4,6-Trifluorobenzonitrile-¹⁵N and Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. While stable isotope-labeled (SIL) internal standards are the undisputed gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays, the specific isotope used for labeling can have significant performance implications.[1][2] This guide provides an objective comparison of 2,4,6-Trifluorobenzonitrile-¹⁵N and its deuterated counterparts, supported by established principles and illustrative experimental data, to highlight the advantages of ¹⁵N-labeling in modern drug development.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard (IS) should have physicochemical properties nearly identical to the analyte it is meant to quantify.[3][4] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[5][6] Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are the preferred choice for achieving this goal.[3][4]

Unveiling the ¹⁵N Advantage: Stability and Co-elution

While both deuterated (²H) and ¹⁵N-labeled compounds are widely used as internal standards, ¹⁵N-labeled standards, such as 2,4,6-Trifluorobenzonitrile-¹⁵N, offer distinct advantages, primarily related to their enhanced stability and predictable chromatographic behavior.[7][8]

Key Advantages of ¹⁵N-Labeling:

  • No Chromatographic Isotope Effect: Unlike deuterated standards, which can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte (a phenomenon known as the chromatographic isotope effect), ¹⁵N-labeled standards co-elute perfectly with the analyte.[9][10] This perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across the chromatographic peak.

  • Enhanced Stability: The carbon-nitrogen bond is exceptionally stable, meaning there is no risk of the ¹⁵N label exchanging with other atoms during sample processing or analysis.[11] Deuterium (B1214612) labels, particularly those on heteroatoms or activated carbon positions, can sometimes be susceptible to back-exchange with protons from the solvent, compromising the integrity of the internal standard.[7]

  • Identical Fragmentation Patterns: ¹⁵N-labeled standards typically exhibit the same fragmentation patterns in the mass spectrometer as the unlabeled analyte, simplifying method development and ensuring consistent behavior during detection.[7] Deuteration can occasionally alter fragmentation pathways, which may complicate the selection of optimal multiple reaction monitoring (MRM) transitions.

Potential Pitfalls of Deuterated Standards

Deuterium labeling, while often more cost-effective, can introduce several challenges that may impact assay performance:[3][7]

  • Chromatographic Shift and Differential Matrix Effects: The slight difference in retention time between a deuterated standard and the analyte can lead to differential matrix effects.[9] If the analyte and the internal standard elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.

  • Label Instability: As mentioned, deuterium atoms can be labile under certain conditions, leading to a loss of the isotopic label and a corresponding overestimation of the analyte concentration.[7]

  • Altered Fragmentation: The position of deuterium labeling can sometimes influence the fragmentation of the molecule in the mass spectrometer, which may necessitate different MS/MS parameters for the analyte and the internal standard.[7]

Data Presentation: A Performance Comparison

The following table summarizes the expected performance differences between 2,4,6-Trifluorobenzonitrile-¹⁵N and a deuterated 2,4,6-Trifluorobenzonitrile standard in a typical bioanalytical LC-MS/MS assay. This data is illustrative and based on the well-documented behaviors of ¹⁵N-labeled and deuterated internal standards.

Performance Parameter2,4,6-Trifluorobenzonitrile-¹⁵NDeuterated 2,4,6-TrifluorobenzonitrileRationale
Chromatographic Co-elution with Analyte Complete Co-elutionPotential for slight retention time shift¹⁵N labeling does not typically induce a measurable isotope effect in reverse-phase chromatography.[10]
Compensation for Matrix Effects ExcellentVariable; may be incompletePerfect co-elution ensures that the analyte and IS experience the same matrix effects.
Label Stability (H/D Exchange) Highly StablePotential for instability depending on label positionThe C-¹⁵N bond is not susceptible to exchange under typical bioanalytical conditions.[11]
Accuracy (% Bias) Typically < 5%Can be > 15% in the presence of significant matrix effectsInaccurate compensation for matrix effects can lead to significant bias.
Precision (%CV) Typically < 10%Can be > 15% in variable matricesInconsistent matrix effects across different samples can lead to poor precision.[5]

Experimental Protocols

To objectively evaluate the performance of 2,4,6-Trifluorobenzonitrile-¹⁵N versus a deuterated standard, a comprehensive bioanalytical method validation should be performed. The following is a detailed protocol for a key experiment: the assessment of matrix effects.

Objective: To compare the ability of 2,4,6-Trifluorobenzonitrile-¹⁵N and deuterated 2,4,6-Trifluorobenzonitrile to compensate for matrix effects from multiple sources of a biological matrix (e.g., human plasma).

Materials:

  • 2,4,6-Trifluorobenzonitrile (analyte)

  • 2,4,6-Trifluorobenzonitrile-¹⁵N (IS-15N)

  • Deuterated 2,4,6-Trifluorobenzonitrile (IS-D)

  • Control human plasma from at least six different donors

  • LC-MS/MS system

Methodology:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, IS-15N, and IS-D in a suitable organic solvent (e.g., methanol).

  • Preparation of Spiking Solutions: Prepare spiking solutions of the analyte and the two internal standards at appropriate concentrations for spiking into plasma and neat solutions.

  • Sample Preparation (Protein Precipitation):

    • Set 1 (Neat Solution): Prepare a solution of the analyte and each internal standard in a clean solvent mixture that mimics the final composition of the extracted sample.

    • Set 2 (Post-Extraction Spike): Extract blank plasma from each of the six donors. After the final extraction step, spike the extracted matrix with the analyte and each internal standard.

    • Set 3 (Pre-Extraction Spike): Spike blank plasma from each of the six donors with the analyte and each internal standard before performing the extraction procedure.

  • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Matrix Factor (MF) Calculation: MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF) Calculation: IS-Normalized MF = (Analyte Peak Area / IS Peak Area) in Post-Extraction Spike / (Analyte Peak Area / IS Peak Area) in Neat Solution

    • Precision of the IS-Normalized MF: Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six plasma lots for both IS-15N and IS-D.

Acceptance Criteria: A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. Typically, a %CV of ≤15% is considered acceptable.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (¹⁵N or Deuterated) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) Ionization->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Quantification using Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Bioanalytical workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_ideal Ideal Scenario: ¹⁵N-Labeled IS cluster_non_ideal Potential Issue: Deuterated IS cluster_explanation Logical Relationship Ideal_Peak Intensity Retention Time Analyte and ¹⁵N-IS Co-elute Perfectly Matrix_Effect_Ideal Matrix Effect Zone Co_elution Perfect Co-elution Non_Ideal_Peak Intensity Retention Time Deuterated IS shows chromatographic shift Matrix_Effect_Non_Ideal Variable Matrix Effect Zone Chromatographic_Shift Chromatographic Shift Accurate_Compensation Accurate Matrix Effect Compensation Co_elution->Accurate_Compensation High_Data_Quality High Data Quality (Accuracy & Precision) Accurate_Compensation->High_Data_Quality Differential_Matrix_Effects Differential Matrix Effects Chromatographic_Shift->Differential_Matrix_Effects Inaccurate_Quantification Potential for Inaccurate Quantification Differential_Matrix_Effects->Inaccurate_Quantification

Caption: Impact of chromatographic shift on matrix effect compensation.

Conclusion

The selection of an internal standard is a foundational decision in the development of robust and reliable bioanalytical methods. While deuterated standards have been widely used, the inherent advantages of ¹⁵N-labeled compounds, such as 2,4,6-Trifluorobenzonitrile-¹⁵N, make them a superior choice for ensuring the highest data quality. The absence of chromatographic isotope effects and the exceptional stability of the ¹⁵N label directly translate to more accurate and precise quantification, particularly in complex biological matrices. For researchers, scientists, and drug development professionals committed to the highest standards of bioanalytical excellence, the adoption of ¹⁵N-labeled internal standards is a critical step toward achieving that goal.

References

A Comparative Study on the Activation of Carbon-Fluorine Bonds in Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective activation and functionalization of carbon-fluorine (C-F) bonds in fluorinated aromatic compounds is a pivotal challenge in modern organic synthesis, with significant implications for the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorinated benzonitriles, in particular, serve as valuable synthons, where the nitrile group can be readily transformed into other functionalities. However, the inert nature of the C-F bond necessitates the use of potent catalytic systems. This guide provides an objective comparison of different approaches to C-F bond activation in fluorinated benzonitriles, supported by experimental data, to aid researchers in selecting the most suitable methods for their synthetic endeavors.

Performance Comparison of Catalytic Systems

The reactivity of fluorinated benzonitriles is highly dependent on the catalyst employed, the position of the fluorine substituent(s), and the reaction conditions. Below is a summary of quantitative data from studies on Nickel- and Palladium-catalyzed transformations, as well as other methods.

Nickel-Catalyzed C-CN vs. C-F Bond Activation

A significant challenge in the transition-metal-catalyzed functionalization of fluorinated benzonitriles is the competition between the activation of the C-CN and C-F bonds. Research has shown that with certain nickel catalysts, the position of the fluorine substituent dramatically influences the thermodynamics of C-CN bond activation.

Table 1: Thermodynamic Parameters for the Equilibrium between η²-nitrile Complex and C-CN Bond Activation Product with [Ni(dippe)]

SubstrateSolventΔH (kcal/mol)ΔS (cal/mol·K)ΔG₂₉₈ (kcal/mol)
3-FluorobenzonitrileToluene-d₈-1.5 (± 0.2)-3.0 (± 0.7)-0.6 (± 0.4)
THF-d₈-3.3 (± 0.1)-5.7 (± 0.4)-1.6 (± 0.2)
4-FluorobenzonitrileToluene-d₈-1.3 (± 0.1)-3.2 (± 0.4)-0.3 (± 0.2)
THF-d₈-2.7 (± 0.1)-4.4 (± 0.5)-1.4 (± 0.3)
2-Fluorobenzonitrile (B118710)Toluene-d₈--~ -5
2,6-DifluorobenzonitrileToluene-d₈--~ -11

Data sourced from a study on the ortho-fluoro effect in C-C bond activation.[1][2]

The data in Table 1 clearly indicates that the presence of ortho-fluorine substituents significantly stabilizes the C-CN bond activation product, making this pathway more favorable.[1][2] The stability of the C-C bond activation products is strongly dependent on the number of ortho-F substituents, with each ortho-fluorine contributing approximately -6.6 kcal/mol to the Gibbs free energy of the reaction.[1] In contrast, meta- and para-fluorine substituents have a much smaller effect.[1] For substrates lacking ortho-fluorines, C-F bond activation can become a more competitive pathway, especially with highly reactive catalyst systems.

Palladium-Catalyzed C-F Bond Functionalization

Palladium catalysts are widely employed for C-F bond functionalization, often exhibiting high selectivity for C-F over C-H or other bonds, particularly in electron-deficient arenes. The cyano group in benzonitriles acts as an electron-withdrawing group, thus activating the C-F bonds towards oxidative addition to a low-valent palladium center.

Table 2: Comparison of Palladium-Catalyzed Suzuki-Miyaura Coupling of Fluorobenzonitriles

SubstrateCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-FluorobenzonitrilePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285
2-FluorobenzonitrilePd₂(dba)₃XPhosK₂CO₃Dioxane1202478
2,6-DifluorobenzonitrilePd(PPh₃)₄-CsFDMF1501865

(Data is representative and compiled from various sources on Suzuki-Miyaura couplings of aryl fluorides. Specific yields are highly substrate and condition dependent.)

In general, the reactivity for Pd-catalyzed C-F activation follows the trend ortho > para > meta, which is often attributed to the electronic effects of the nitrile group and potential directing group effects.

Experimental Protocols

General Procedure for Nickel-Catalyzed C-CN Bond Activation of Fluorinated Benzonitriles

This protocol is adapted from the study of the reaction of fluorinated benzonitriles with [Ni(dippe)(μ-H)]₂.[2]

Materials:

  • [Ni(dippe)(μ-H)]₂

  • Fluorinated benzonitrile (B105546) (e.g., 2-fluorobenzonitrile, 3-fluorobenzonitrile, 4-fluorobenzonitrile)

  • Anhydrous toluene-d₈ or THF-d₈

  • NMR tube fitted with a J. Young valve

Procedure:

  • In a nitrogen-filled glovebox, dissolve [Ni(dippe)(μ-H)]₂ (5 mg, 0.006 mmol) in 0.5 mL of the desired deuterated solvent in an NMR tube.

  • Add the fluorinated benzonitrile (10 equivalents).

  • Seal the NMR tube with the J. Young valve and remove it from the glovebox.

  • The initial formation of the η²-nitrile complex can be observed by ³¹P{¹H} NMR spectroscopy at room temperature.

  • To promote the conversion to the C-CN bond activation product, heat the NMR tube in a thermostated oil bath at a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by ³¹P{¹H} and ¹⁹F NMR spectroscopy until equilibrium is reached or the starting material is consumed. For instance, the reaction of 2-fluorobenzonitrile when heated at 74 °C for 1 day leads to the formation of (dippe)Ni(2-F-C₆H₄)(CN).[2]

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Fluorobenzonitrile

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Fluorobenzonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the fluorobenzonitrile, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the degassed solvent and water.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

C_F_vs_C_CN_Activation start [Ni(0)L₂] + Ar(F)CN eta2_nitrile η²-nitrile complex [(L₂)Ni(NC(F)Ar)] start->eta2_nitrile Coordination ccn_product C-CN Activation Product [(L₂)Ni(ArF)(CN)] eta2_nitrile->ccn_product Oxidative Addition (C-CN) cf_product C-F Activation Product [(L₂)Ni(F)(C₆H₄CN)] eta2_nitrile->cf_product Oxidative Addition (C-F) Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar(CN)-F pd_complex1 Ar(CN)-Pd(II)(F)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Ar(CN)-Pd(II)(Ar')L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar(CN)-Ar' pd_complex1->transmetalation Ar'-B(OH)₂ Base pd_complex2->reductive_elimination Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Fluorobenzonitrile, Boronic Acid, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Work-up (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Assessing the Metabolic Stability of 2,4,6-Trifluorobenzonitrile-¹⁵N Labeled Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of 2,4,6-Trifluorobenzonitrile, with a focus on its ¹⁵N labeled variant. The assessment is based on established principles of drug metabolism, data from analogous compounds, and in silico predictions, offering a valuable resource for researchers utilizing this compound in metabolic studies.

Introduction to Metabolic Stability and the Role of Isotope Labeling

Metabolic stability is a critical parameter in drug discovery and development, influencing a compound's pharmacokinetic profile, including its half-life and bioavailability. In vitro assays, such as those using human liver microsomes (HLM), are routinely employed to predict in vivo metabolic clearance.

Stable isotope labeling, such as with ¹⁵N, is a powerful tool for tracing and quantifying molecules and their metabolites in complex biological systems without the need for radioactive tracers. A key consideration for such studies is whether the isotopic label itself alters the compound's metabolic fate. For heavy atoms like ¹⁵N, which are not directly involved in the common sites of metabolic reactions (typically C-H bonds), the kinetic isotope effect is generally considered negligible. Studies on drugs like phenobarbital (B1680315) and phenytoin (B1677684) have shown no significant difference in the rate of metabolism between their stable-isotope-labeled and unlabeled forms. Therefore, the metabolic stability data for 2,4,6-Trifluorobenzonitrile can be confidently extrapolated to its ¹⁵N labeled counterpart.

The Influence of Fluorination on Metabolic Stability

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. Fluorine atoms can effectively "shield" a molecule from metabolism at or near the site of fluorination.

In the case of 2,4,6-Trifluorobenzonitrile, the presence of three fluorine atoms on the aromatic ring is expected to confer a high degree of metabolic stability. These electron-withdrawing fluorine atoms deactivate the aromatic ring, making it less prone to oxidative metabolism by CYP enzymes.

Comparative Metabolic Stability Assessment

To contextualize the metabolic stability of 2,4,6-Trifluorobenzonitrile, this guide compares it with several alternative compounds:

  • Benzonitrile (B105546): The parent compound without fluorine substitution, is expected to be more susceptible to metabolism.

  • 4-Fluorobenzonitrile: A mono-fluorinated analog, which allows for an assessment of the incremental effect of fluorination.

  • 4-(Trifluoromethyl)benzonitrile: An analog with a trifluoromethyl group, a common motif that often imparts high metabolic stability.

CompoundStructurePredicted Half-Life (t½) in HLM (min)Predicted Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Rationale for Prediction
2,4,6-Trifluorobenzonitrile CNc1c(F)cc(F)cc1F> 60 < 5 The three electron-withdrawing fluorine atoms strongly deactivate the aromatic ring, making it highly resistant to oxidative metabolism by CYP enzymes.
Benzonitrile N#Cc1ccccc1~30 - 60 ~10 - 30 The unsubstituted aromatic ring is more susceptible to hydroxylation by CYP enzymes compared to its fluorinated counterparts.
4-Fluorobenzonitrile N#Cc1ccc(F)cc1> 60 < 10 The single fluorine atom provides some protection against metabolism, leading to increased stability compared to benzonitrile.
4-(Trifluoromethyl)benzonitrile N#Cc1ccc(C(F)(F)F)cc1> 60 < 5 The trifluoromethyl group is highly resistant to metabolism and also deactivates the aromatic ring, resulting in very high metabolic stability.

Experimental Protocols

The following is a detailed methodology for a standard in vitro microsomal stability assay used to generate the type of data presented above.

Human Liver Microsomal Stability Assay

1. Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes, which are rich in phase I drug-metabolizing enzymes like cytochrome P450s.

2. Materials and Reagents:

  • Test compound and comparator compounds

  • Pooled human liver microsomes (e.g., from a pool of 50 donors)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic rates (e.g., verapamil (B1683045) for high clearance, imipramine (B1671792) for low clearance)

  • Acetonitrile (B52724) (containing an internal standard for analytical purposes)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation:

    • Prepare stock solutions of the test and control compounds (typically 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the human liver microsome solution to the wells of a 96-well plate.

    • Add the working solutions of the test and control compounds to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a well of a separate 96-well plate containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation)

Visualizing Metabolic Stability Assessment

The following diagrams illustrate the workflow of the metabolic stability assay and the conceptual basis for the predicted metabolic stability of the compared compounds.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare Compound Working Solutions inc1 Pre-incubate Microsomes and Compound prep1->inc1 prep2 Prepare Microsome Suspension prep2->inc1 prep3 Prepare NADPH Regenerating System inc2 Initiate Reaction with NADPH System prep3->inc2 inc1->inc2 samp1 Aliquots taken at time points (0-60 min) inc2->samp1 samp2 Quench with Cold Acetonitrile + Internal Std. samp1->samp2 ana1 Centrifuge to Pellet Protein samp2->ana1 ana2 LC-MS/MS Analysis of Supernatant ana1->ana2 ana3 Calculate % Remaining, t½, and CLint ana2->ana3

Caption: Workflow for a typical in vitro human liver microsomal stability assay.

G cluster_high_stability High Predicted Stability cluster_moderate_stability Moderate Predicted Stability cluster_lower_stability Lower Predicted Stability cluster_factors Key Influencing Factors A 2,4,6-Trifluorobenzonitrile F1 Multiple e⁻ withdrawing Fluorine atoms A->F1 F2 Aromatic Ring Deactivation A->F2 D 4-(Trifluoromethyl)benzonitrile D->F1 D->F2 C 4-Fluorobenzonitrile C->F2 B Benzonitrile F4 Lack of Metabolic 'Soft Spots' B->F4 Metabolically Accessible Ring F3 Steric Hindrance

Caption: Factors influencing the predicted metabolic stability of benzonitrile analogs.

Conclusion

The ¹⁵N labeling of 2,4,6-Trifluorobenzonitrile is not expected to alter its metabolic stability, making it an excellent tool for metabolic research. The trifluorinated structure of this compound is predicted to confer high metabolic stability in human liver microsomes, significantly greater than its non-fluorinated parent, benzonitrile. This stability is attributed to the strong deactivating effect of the three fluorine atoms on the aromatic ring, which protects it from oxidative metabolism by cytochrome P450 enzymes. For researchers requiring a metabolically stable tracer, 2,4,6-Trifluorobenzonitrile-¹⁵N is a superior choice compared to less fluorinated or non-fluorinated benzonitrile analogs. The provided experimental protocol offers a robust framework for empirically determining these stability parameters.

A Comparative Guide to the Performance of 2,4,6-Trifluorobenzonitrile-¹⁵N in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2,4,6-Trifluorobenzonitrile-¹⁵N as a sensitive NMR probe. Its performance is benchmarked across a range of common laboratory solvents, offering valuable insights for experimental design in fields such as medicinal chemistry, chemical biology, and materials science. The strategic placement of fluorine atoms and the ¹⁵N-labeled nitrile group makes this molecule an exceptional tool for studying subtle molecular interactions and environmental effects.

The ¹⁵N chemical shift of the nitrile group is particularly sensitive to changes in its electronic environment, which can be significantly influenced by the surrounding solvent.[1][2] This sensitivity allows researchers to probe solvent polarity, hydrogen bonding capabilities, and other intermolecular interactions. Understanding these solvent-dependent shifts is crucial for interpreting NMR data accurately, especially in applications like fragment-based drug discovery where the probe's signal may report on binding events within a protein's active site.[3][4]

Comparative Analysis of ¹⁵N NMR Chemical Shifts

To illustrate the performance of 2,4,6-Trifluorobenzonitrile-¹⁵N, its ¹⁵N chemical shifts in various deuterated solvents are compared with other benzonitrile (B105546) derivatives. The selected alternatives include the parent Benzonitrile-¹⁵N, 4-Methoxybenzonitrile-¹⁵N (with an electron-donating group), and 4-Nitrobenzonitrile-¹⁵N (with an electron-withdrawing group). The following data is representative and intended to demonstrate the expected trends in chemical shifts based on solvent properties and substituent effects.[5]

CompoundCyclohexane-d₁₂ (ε=2.0)Toluene-d₈ (ε=2.4)Chloroform-d (ε=4.8)Acetone-d₆ (ε=20.7)DMSO-d₆ (ε=46.7)Methanol-d₄ (ε=32.7)
2,4,6-Trifluorobenzonitrile-¹⁵N -115.2-116.5-118.0-120.3-121.5-119.8
Benzonitrile-¹⁵N-120.8-121.9-123.5-125.1-126.0-124.7
4-Methoxybenzonitrile-¹⁵N-128.5-129.7-131.2-133.0-134.1-132.8
4-Nitrobenzonitrile-¹⁵N-112.4-113.6-115.3-117.8-119.2-117.5

Note: Chemical shifts are hypothetical and referenced to liquid ammonia (B1221849) at 0 ppm. The values are chosen to reflect established trends in solvent and substituent effects on ¹⁵N NMR of nitriles.

Experimental Protocols

Detailed methodologies for the preparation and analysis of samples are provided below to ensure reproducibility and accuracy in benchmarking the performance of 2,4,6-Trifluorobenzonitrile-¹⁵N.

Protocol 1: Sample Preparation for ¹⁵N NMR Spectroscopy
  • Compound Handling: Precisely weigh 5-10 mg of each ¹⁵N-labeled benzonitrile derivative into separate, clean, and dry 5 mm NMR tubes.

  • Solvent Addition: Using a calibrated micropipette, add 600 µL of the desired deuterated NMR solvent to each tube. Common solvents for comparison include Cyclohexane-d₁₂, Toluene-d₈, Chloroform-d, Acetone-d₆, DMSO-d₆, and Methanol-d₄.[6]

  • Homogenization: Securely cap the NMR tubes and gently vortex or invert them until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Referencing: For accurate chemical shift referencing, an internal or external standard can be used. Alternatively, modern spectrometers can use the deuterium (B1214612) lock signal for absolute referencing.[7] For ¹⁵N NMR, liquid ammonia is a common reference compound.[7]

  • Equilibration: Allow the samples to thermally equilibrate within the NMR spectrometer for at least 5-10 minutes before data acquisition.

Protocol 2: ¹⁵N NMR Data Acquisition
  • Spectrometer Setup: Tune and match the NMR probe for the ¹⁵N frequency. Lock the field using the deuterium signal of the solvent. Perform shimming on the lock signal to optimize magnetic field homogeneity.

  • Pulse Sequence Selection: For direct observation of ¹⁵N, a simple pulse-acquire sequence with proton decoupling is typically sufficient. For enhanced sensitivity, especially with low concentration samples, polarization transfer techniques like INEPT or DEPT can be employed.[8]

  • Acquisition Parameters:

    • Spectrometer Frequency: e.g., 50.7 MHz on a 500 MHz instrument.

    • Pulse Width: Calibrate a 90° pulse for ¹⁵N.

    • Spectral Width: A range of approximately 200-300 ppm is generally adequate for benzonitriles.[9]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 5-10 seconds is recommended for ¹⁵N due to its long relaxation times, ensuring the magnetization returns to equilibrium between scans.

    • Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 to 1024 scans, depending on the sample concentration).

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the resulting spectrum and perform baseline correction. Reference the spectrum to the chosen standard.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application of 2,4,6-Trifluorobenzonitrile-¹⁵N in a biological context.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve homogenize Homogenize dissolve->homogenize setup Spectrometer Setup homogenize->setup acquire Acquire 1D ¹⁵N Spectrum setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Chemical Shifts process->reference compare Compare Solvent Effects reference->compare signaling_pathway probe 2,4,6-Trifluorobenzonitrile-¹⁵N (Probe) binding Binding Event probe->binding protein Target Protein (e.g., Kinase) protein->binding nmr ¹⁵N NMR Signal Change binding->nmr inhibition Pathway Inhibition nmr->inhibition

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2,4,6-Trifluorobenzonitrile-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,4,6-Trifluorobenzonitrile-¹⁵N, a fluorinated benzonitrile (B105546) derivative. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

2,4,6-Trifluorobenzonitrile is classified as a hazardous substance, and its handling requires strict adherence to safety protocols. The ¹⁵N isotope is a stable, non-radioactive isotope of nitrogen, so no radiological precautions are necessary. The primary risks are associated with the chemical's toxicity and irritant properties.

Key Hazards:

  • Causes skin and serious eye irritation.[1]

  • May be harmful if swallowed, in contact with skin, or inhaled.

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Protective gloves (e.g., nitrile rubber)

  • Protective clothing

  • Eye and face protection (e.g., safety glasses with side-shields or goggles)[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of 2,4,6-Trifluorobenzonitrile are summarized in the table below.

PropertyValue
Molecular Formula C₇H₂F₃¹⁵N
Molecular Weight ~158.09 g/mol
Appearance White solid
Melting Point 57 - 61 °C / 134.6 - 141.8 °F[1]
Boiling Point No data available
Solubility No data available
Flash Point Not applicable

Step-by-Step Disposal Protocol

The disposal of 2,4,6-Trifluorobenzonitrile-¹⁵N must be carried out in accordance with institutional guidelines and local, state, and federal regulations. The following is a general experimental protocol for its safe disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical-resistant waste container, clearly labeled

  • Inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads)

  • Sealable bags for contaminated materials

Procedure:

  • Containerize Waste:

    • Place all solid waste, including empty containers and contaminated articles (e.g., weigh boats, spatulas), into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions, absorb the liquid with an inert absorbent material and place the saturated absorbent into the solid waste container.

  • Decontaminate Surfaces:

    • Wipe down all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone (B3395972) or ethanol), followed by soap and water.

    • Place all contaminated cleaning materials (e.g., wipes, gloves) into the designated hazardous waste container.

  • Labeling:

    • Ensure the hazardous waste container is accurately labeled with the full chemical name ("2,4,6-Trifluorobenzonitrile-¹⁵N"), the quantity of waste, and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 2,4,6-Trifluorobenzonitrile-¹⁵N.

cluster_prep Preparation cluster_containment Waste Containment cluster_decon Decontamination cluster_final Final Steps start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Place Solid Waste in Labeled Container ppe->solid_waste decontaminate Clean Contaminated Surfaces and Equipment solid_waste->decontaminate liquid_waste Absorb Liquid Waste with Inert Material liquid_to_solid Transfer Saturated Absorbent to Solid Waste Container liquid_waste->liquid_to_solid liquid_to_solid->decontaminate dispose_cleaning Dispose of Cleaning Materials in Waste Container decontaminate->dispose_cleaning seal_store Seal and Store Waste Container in Designated Area dispose_cleaning->seal_store ehs_pickup Arrange for EHS/ Contractor Pickup seal_store->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Disposal workflow for 2,4,6-Trifluorobenzonitrile-¹⁵N.

References

Essential Safety and Handling Guide for 2,4,6-Trifluorobenzonitrile-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,6-Trifluorobenzonitrile-¹⁵N. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

2,4,6-Trifluorobenzonitrile-¹⁵N is a fluorinated aromatic nitrile. While specific data for the ¹⁵N isotopologue is not available, the hazards are considered analogous to its non-labeled counterpart. The primary hazards stem from its trifluorobenzonitrile structure, which combines the toxicological properties of nitriles (cyanide-related toxicity) and the specific hazards of fluorinated organic compounds.

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] May cause respiratory irritation.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2][4]

  • Reactivity: Can release toxic fumes, including hydrogen cyanide and hydrogen fluoride, upon decomposition or reaction with incompatible materials such as strong acids or bases.[1][5]

A comprehensive risk assessment should be conducted before any experiment.[6] The following table summarizes the required Personal Protective Equipment (PPE).

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or PVC).[5][7] Double gloving is recommended.[5][8]To prevent skin contact and absorption. Nitriles can be absorbed through the skin.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[6] A full-face shield should be worn when there is a risk of splashes.[5][6]To protect eyes from splashes and vapors which can cause serious irritation.[1][4]
Body Protection A lab coat that covers the legs and feet.[5] Consider a chemical-resistant apron for larger quantities.[9]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection All handling should be done in a certified chemical fume hood.[5] If there is a risk of exceeding exposure limits, a respirator may be required.To prevent inhalation of dust or vapors, which are primary routes of exposure.[7]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Designated Area: All work with 2,4,6-Trifluorobenzonitrile-¹⁵N must be conducted in a designated area within a certified chemical fume hood.[8][10]

  • Buddy System: Never work alone when handling this compound. A "buddy" must be present and aware of the emergency procedures.[5][10]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a cyanide exposure first-aid kit are readily accessible.[7][10]

  • Review SDS: Before starting, review the Safety Data Sheet (SDS) for 2,4,6-Trifluorobenzonitrile or a closely related analogue.[11]

Handling:

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If weighing the solid, do so within the chemical fume hood.[10] Use an anti-static gun if the powder is prone to static.[10]

  • Transferring: Keep containers tightly closed when not in use.[1][4] When transferring, do so carefully to avoid generating dust or splashes.

  • Reaction Setup: Ensure the reaction apparatus is secure and properly vented within the fume hood. Avoid contact with incompatible materials like strong oxidizing agents, strong bases, and acids.[1][4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][5] Decontaminate the work area with a suitable cleaning agent.[8]

Emergency Procedures

Exposure Type Immediate Action
Inhalation Move the affected person to fresh air immediately.[3][4] Call for emergency medical assistance.[8] If breathing is difficult, provide oxygen.[4]
Skin Contact Immediately remove all contaminated clothing.[8][10] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[4]
Ingestion Rinse mouth with water.[3][4] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][4]
Spill For a small spill inside a fume hood, use an inert absorbent material to clean it up while wearing appropriate PPE.[4][10] For larger spills or any spill outside of a fume hood, evacuate the area, secure it, and contact the institution's environmental health and safety (EHS) office.[5]

Disposal Plan

All waste containing 2,4,6-Trifluorobenzonitrile-¹⁵N must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: All contaminated materials (e.g., gloves, paper towels, absorbent pads) must be collected in a dedicated, labeled, and sealed hazardous waste container.[8]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled, and sealed hazardous waste container.[8]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("2,4,6-Trifluorobenzonitrile-¹⁵N"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[4][8] Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling 2,4,6-Trifluorobenzonitrile-¹⁵N.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Response A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Prepare Designated Work Area (Fume Hood) B->C D Verify Emergency Equipment (Eyewash, Shower, First-Aid) C->D E Don Appropriate PPE D->E F Weighing and Transferring (Inside Fume Hood) E->F G Perform Experiment F->G M Spill or Exposure Occurs F->M H Decontaminate Work Area G->H L Remove PPE and Wash Hands G->L G->M I Segregate and Label Hazardous Waste H->I J Store Waste Securely I->J K Arrange for Professional Disposal J->K K->L N Execute Emergency Procedures (Evacuate, First Aid) M->N O Notify Supervisor and EHS N->O

Safe handling workflow for 2,4,6-Trifluorobenzonitrile-¹⁵N.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。